molecular formula C7H5NO5 B184562 3-Hydroxy-5-nitrobenzoic acid CAS No. 78238-14-9

3-Hydroxy-5-nitrobenzoic acid

Cat. No.: B184562
CAS No.: 78238-14-9
M. Wt: 183.12 g/mol
InChI Key: ZVLLYIMPDTXFNC-UHFFFAOYSA-N
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Description

3-Hydroxy-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H5NO5 and its molecular weight is 183.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-5-nitrobenzoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5NO5/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLLYIMPDTXFNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356201
Record name 3-hydroxy-5-nitrobenzoic acid
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Molecular Weight

183.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78238-14-9
Record name 3-Hydroxy-5-nitrobenzoic acid
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Record name 3-hydroxy-5-nitrobenzoic acid
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Record name 3-hydroxy-5-nitrobenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-5-nitrobenzoic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-Hydroxy-5-nitrobenzoic acid, a versatile intermediate in pharmaceutical and organic synthesis. The information is presented to support research and development activities in the fields of medicinal chemistry and drug discovery.

Chemical Properties and Structure

This compound is a substituted aromatic carboxylic acid characterized by the presence of a hydroxyl group and a nitro group on the benzene ring.[1] These functional groups contribute to its specific reactivity and utility as a building block in the synthesis of more complex molecules.[1]

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₇H₅NO₅[2]
Molecular Weight 183.12 g/mol [2]
CAS Number 78238-14-9[2]
Melting Point 190-195 °C[2]
Physical Form Solid[2]
Assay Purity 97%[2]

The structural identifiers for this compound are provided below.

IdentifierValueSource
IUPAC Name This compound[3]
SMILES String Oc1cc(cc(c1)--INVALID-LINK--=O)C(O)=O[2]
InChI 1S/C7H5NO5/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,9H,(H,10,11)[2]
InChI Key ZVLLYIMPDTXFNC-UHFFFAOYSA-N[2]

The two-dimensional chemical structure of this compound is depicted in the following diagram.

Caption: 2D structure of this compound.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below. This procedure is based on the demethylation of a methoxy-substituted precursor.

This protocol describes the conversion of 3-methoxy-5-nitrobenzoic acid to this compound via demethylation using boron tribromide.

Materials:

  • 3-Methoxy-5-nitrobenzoic acid (1 equivalent)

  • Dichloromethane (CH₂Cl₂)

  • Boron tribromide (BBr₃) (3 equivalents)

  • Water (H₂O)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated salt water (brine)

Procedure:

  • At -10°C, add boron tribromide (3 equivalents) dropwise to a solution of 3-methoxy-5-nitrobenzoic acid (1 equivalent) in dichloromethane.[4]

  • Allow the reaction mixture to warm to room temperature and stir for 15 hours.[4]

  • After 15 hours, cool the reaction mixture in an ice-water bath.[4]

  • Carefully add 10 mL of water to the cooled mixture and stir for an additional 30 minutes.[4]

  • Extract the mixture with ethyl acetate (3 x 50 mL).[4]

  • Wash the combined organic layers with saturated salt water.[4]

  • Dry the organic layer over anhydrous sodium sulfate and filter.[4]

  • Remove the solvent under reduced pressure to yield the crude product of this compound.[4]

Biological Activity and Applications

This compound is a valuable intermediate in the development of novel pharmaceuticals.[1] It is particularly utilized in the synthesis of compounds that target inflammatory pathways and are investigated for pain management applications.[1] While specific signaling pathways directly modulated by this compound are not extensively documented, the broader class of hydroxybenzoic acids has been studied for various biological activities, including antioxidant and anti-inflammatory effects.[5][6] For instance, related compounds like 3-monohydroxybenzoic acid and 3,5-dihydroxybenzoic acid have been identified as agonists for hydroxycarboxylic acid receptors (HCA₁ and HCA₂), which are involved in the inhibition of lipolysis.[6]

The following diagram illustrates the logical workflow for the synthesis of this compound as described in the experimental protocol.

G start 3-Methoxy-5-nitrobenzoic acid in Dichloromethane step1 Add Boron Tribromide at -10°C start->step1 step2 Stir at Room Temperature for 15 hours step1->step2 step3 Quench with Water step2->step3 step4 Extract with Ethyl Acetate step3->step4 step5 Wash with Brine, Dry, and Evaporate step4->step5 end This compound (Crude Product) step5->end

Caption: Synthesis workflow for this compound.

References

In-Depth Technical Guide: 3-Hydroxy-5-nitrobenzoic Acid (CAS: 78238-14-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-5-nitrobenzoic acid is a nitrobenzoic acid derivative that holds significant interest within the realms of pharmaceutical and chemical research. Its molecular structure, featuring both a hydroxyl and a nitro functional group on a benzoic acid backbone, makes it a versatile intermediate for the synthesis of a variety of more complex molecules.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, outlines a probable synthetic route, and discusses its potential, though not yet fully elucidated, role in biological pathways, particularly in the context of inflammation and pain management.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
CAS Number 78238-14-9
Molecular Formula C₇H₅NO₅[4]
Molecular Weight 183.12 g/mol
Appearance Light yellow to yellowish-brown powder/solidChem-Impex
Melting Point 190-195 °C
pKa (Predicted) 3.36 ± 0.10[2]
Solubility Sparingly soluble in water[2]
InChI 1S/C7H5NO5/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,9H,(H,10,11)
InChIKey ZVLLYIMPDTXFNC-UHFFFAOYSA-N
SMILES O=C(O)c1cc(O)cc(--INVALID-LINK--[O-])c1
MDL Number MFCD01098212
PubChem CID 820393[5]

Synthesis and Purification

While specific, detailed experimental protocols for the synthesis of this compound are not extensively reported in publicly available literature, a probable synthetic route can be inferred from the principles of electrophilic aromatic substitution. The nitration of 3-hydroxybenzoic acid is the most likely pathway.

Proposed Synthesis: Nitration of 3-Hydroxybenzoic Acid

The hydroxyl (-OH) and carboxylic acid (-COOH) groups on the benzene ring are ortho-, para-, and meta-directing, respectively. In 3-hydroxybenzoic acid, the hydroxyl group is a strongly activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. The positions ortho and para to the hydroxyl group are 2, 4, and 6. The position meta to the carboxylic acid is 5. Therefore, the incoming nitro group is most likely to substitute at the 5-position, which is meta to the carboxyl group and ortho to the hydroxyl group, although some formation of other isomers is possible.

A general procedure for the nitration of a hydroxybenzoic acid derivative is described for a related isomer and can be adapted.[6]

Experimental Protocol:

  • Dissolution: Dissolve 3-hydroxybenzoic acid in a suitable solvent, such as concentrated sulfuric acid, at a controlled temperature.

  • Nitration: Slowly add a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid, to the reaction mixture while maintaining a low temperature (e.g., 0-10 °C) to control the reaction rate and minimize side product formation.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Filtration and Washing: Collect the solid product by filtration and wash it thoroughly with cold water to remove any residual acid.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield pure this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification 3-Hydroxybenzoic_Acid 3-Hydroxybenzoic Acid Reaction Nitration Reaction 3-Hydroxybenzoic_Acid->Reaction Nitrating_Agent HNO₃/H₂SO₄ Nitrating_Agent->Reaction Crude_Product Crude this compound Reaction->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: Proposed workflow for the synthesis and purification of this compound.

Biological Activity and Potential Mechanism of Action

Many phenolic compounds exhibit anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Hypothesized Mechanism of Action:

It is plausible that this compound could exert anti-inflammatory effects through the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). These enzymes are critical in the biosynthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators. Furthermore, it might influence the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.

Putative_Mechanism_of_Action Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) NF_kB_Pathway NF-κB Signaling Pathway Inflammatory_Stimuli->NF_kB_Pathway COX_LOX_Pathways COX/LOX Pathways Inflammatory_Stimuli->COX_LOX_Pathways Pro_inflammatory_Mediators Pro-inflammatory Mediators (Prostaglandins, Leukotrienes, Cytokines) NF_kB_Pathway->Pro_inflammatory_Mediators COX_LOX_Pathways->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Compound This compound (Hypothesized) Compound->NF_kB_Pathway Inhibition? Compound->COX_LOX_Pathways Inhibition? Experimental_Workflow cluster_assays In Vitro Anti-inflammatory Assays Compound_Prep Prepare concentrations of This compound COX_Assay COX-1/COX-2 Inhibition Assay Compound_Prep->COX_Assay LOX_Assay 5-LOX Inhibition Assay Compound_Prep->LOX_Assay NO_Assay Nitric Oxide Production Assay Compound_Prep->NO_Assay Data_Analysis Calculate IC₅₀ values and assess cytotoxicity COX_Assay->Data_Analysis LOX_Assay->Data_Analysis NO_Assay->Data_Analysis

References

Spectroscopic Profile of 3-Hydroxy-5-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxy-5-nitrobenzoic acid (C₇H₅NO₅, CAS: 78238-14-9), a valuable building block in pharmaceutical and organic synthesis. This document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside characteristic Infrared (IR) spectroscopy data. Detailed experimental protocols for obtaining such spectra are also provided to facilitate replication and further research.

Data Presentation

The following tables summarize the predicted and characteristic spectroscopic data for this compound.

Table 1: Predicted ¹H-NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityAssignment
10.32Singlet-COOH
8.58Triplet (t)Ar-H
8.42Triplet (t)Ar-H
7.89Triplet (t)Ar-H

Predicted data obtained from various spectroscopic databases. Actual experimental values may vary.

Table 2: Predicted ¹³C-NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
165.7-COOH
158.2C-OH
149.0C-NO₂
133.5C-H
123.0C-H
118.5C-H
112.9C-COOH

Predicted data obtained from various spectroscopic databases. Actual experimental values may vary.

Table 3: Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration
3300-2500 (broad)O-H (Carboxylic Acid)Stretching
~3100C-H (Aromatic)Stretching
~1700C=O (Carboxylic Acid)Stretching
~1550N-O (Nitro group)Asymmetric Stretching
~1350N-O (Nitro group)Symmetric Stretching

Characteristic data based on the analysis of similar nitrobenzoic acid derivatives.[1]

Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
183.02[M]⁺ (Molecular Ion)
166.01[M-OH]⁺
137.02[M-NO₂]⁺
121.02[M-COOH-OH]⁺
93.03[C₆H₅O]⁺

Predicted fragmentation patterns based on the structure of the molecule.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes (5 mm)

  • Tetramethylsilane (TMS) as an internal standard

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • For ¹H NMR, accurately weigh 5-10 mg of the this compound sample.

    • For ¹³C NMR, a higher concentration is typically required; weigh 20-50 mg of the sample.

    • Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for benzoic acid derivatives due to their solubility).

    • Add a small drop of TMS to the solution to serve as an internal reference (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon environment. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra and assign them to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample

  • Potassium bromide (KBr), IR grade

  • Mortar and pestle

  • Pellet press

  • FTIR Spectrometer

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly dry the KBr powder to remove any moisture, which can interfere with the spectrum.

    • Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of dry KBr.

    • Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer a portion of the powder into the pellet-forming die of a hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the IR spectrum of the sample over the desired range (e.g., 4000-400 cm⁻¹).

  • Data Analysis:

    • Identify the major absorption bands in the spectrum.

    • Correlate the observed wavenumbers with known functional group frequencies to confirm the presence of hydroxyl, carboxylic acid, and nitro groups, as well as the aromatic ring.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • A suitable solvent (e.g., methanol, acetonitrile)

  • Mass Spectrometer (e.g., with Electron Impact (EI) or Electrospray Ionization (ESI) source)

Procedure (Electron Impact - EI):

  • Sample Introduction:

    • Dissolve a small amount of the sample in a volatile solvent.

    • Introduce the sample into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization and Analysis:

    • In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

    • A detector records the abundance of each ion.

  • Data Interpretation:

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions.

    • Propose fragmentation pathways that are consistent with the observed peaks and the structure of this compound. Common losses for this molecule include -OH, -COOH, and -NO₂ groups.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of a Solid Compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Solid Organic Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent + TMS Sample->Prep_NMR Prep_IR Grind with KBr & Press into Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR Chemical Shifts (δ) Integration, Multiplicity NMR->Data_NMR Data_IR Absorption Bands (cm⁻¹) Functional Group ID IR->Data_IR Data_MS Molecular Ion (m/z) Fragmentation Pattern MS->Data_MS Structure Structural Elucidation Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Spectroscopic Analysis Workflow

References

An In-depth Technical Guide to the Solubility and Stability of 3-Hydroxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative experimental data on the solubility and stability of 3-Hydroxy-5-nitrobenzoic acid is limited. This guide synthesizes available information, provides data for structurally similar compounds for comparative purposes, and outlines detailed experimental protocols for determining these properties. The presented quantitative data for the target compound should be considered estimates and require experimental verification.

Introduction

This compound (CAS No: 78238-14-9, Molecular Formula: C₇H₅NO₅, Molecular Weight: 183.12 g/mol ) is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science.[1] A thorough understanding of its solubility and stability is paramount for its effective use in research and development, particularly in areas such as formulation development, process chemistry, and regulatory submissions. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, with a focus on its solubility and stability characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC₇H₅NO₅[1]
Molecular Weight183.12 g/mol [1]
CAS Number78238-14-9[1]
Melting Point190-195 °C[1]
pKa (predicted)~3.4-3.8
AppearanceSolid[1]

Solubility Profile

Direct experimental data on the solubility of this compound is scarce. However, based on its structure—a polar aromatic carboxylic acid with hydroxyl and nitro substituents—a general solubility profile can be inferred. The compound is expected to be sparingly soluble in water and more soluble in polar organic solvents.

Estimated Solubility

The following table provides an estimated solubility profile of this compound in common laboratory solvents. These estimations are based on qualitative data ("slightly soluble" in DMSO and Methanol) and comparisons with structurally related molecules like 3-nitrobenzoic acid and 2-hydroxy-5-nitrobenzoic acid.[2][3]

SolventEstimated Solubility CategoryPredicted Solubility Range (mg/mL)Notes
WaterSparingly soluble0.5 - 2.0Solubility is expected to be pH-dependent, increasing at higher pH.
MethanolSoluble10 - 50The hydroxyl group and carboxylic acid contribute to solubility.
EthanolSoluble10 - 50Similar to methanol, good solubility is expected.
AcetoneSoluble20 - 100The polar aprotic nature of acetone should facilitate dissolution.
Dimethyl Sulfoxide (DMSO)Freely Soluble> 100A common solvent for polar, sparingly water-soluble compounds.
AcetonitrileSoluble10 - 50A polar aprotic solvent capable of dissolving the compound.
DichloromethaneSlightly Soluble1 - 10Lower polarity compared to other organic solvents listed.
Ethyl AcetateSoluble10 - 50A moderately polar solvent that should be effective.
Experimental Protocol for Solubility Determination

A standard protocol for experimentally determining the equilibrium solubility of this compound involves the shake-flask method.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to separate the undissolved solid from the supernatant.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with a suitable solvent, and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification prep1 Weigh excess this compound prep2 Add to vials with known solvent volume prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil Shake-Flask Method sep Centrifuge to pellet undissolved solid equil->sep quant1 Withdraw clear supernatant sep->quant1 quant2 Dilute aliquot quant1->quant2 quant3 Analyze by HPLC-UV quant2->quant3

Caption: Workflow for Solubility Determination

Stability Profile

The stability of this compound is a critical parameter for its storage and handling. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Predicted Stability

Based on its chemical structure, this compound may be susceptible to the following degradation pathways:

  • Hydrolysis: The carboxylic acid and phenolic hydroxyl groups can ionize depending on the pH, which may influence stability.

  • Oxidation: The phenolic hydroxyl group could be susceptible to oxidation.

  • Photodegradation: Aromatic nitro compounds can be photolabile.

  • Thermal Degradation: At elevated temperatures, decarboxylation or other decomposition reactions may occur.

Experimental Protocol for Forced Degradation Studies

A comprehensive forced degradation study should be conducted according to ICH guidelines.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and expose it to an acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Expose a solution of the compound to a basic solution (e.g., 0.1 N NaOH) at room temperature or slightly elevated temperature.

  • Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C).

  • Photodegradation: Expose the solid compound and a solution of the compound to a controlled light source (UV and visible light) as per ICH Q1B guidelines.

Samples should be collected at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis start This compound Sample acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N NaOH, RT) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (80°C, solid & solution) start->thermal photo Photolytic (ICH Q1B) start->photo sampling Sample at time points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis results Quantify Parent & Degradants analysis->results

Caption: Forced Degradation Experimental Workflow

Analytical Methodology

A stability-indicating HPLC-UV method is crucial for both solubility and stability studies.

Recommended HPLC-UV Method

The following is a proposed starting method for the analysis of this compound, based on methods for similar compounds.[4]

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Elution Gradient or Isocratic (e.g., 60:40 A:B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Data Interpretation and Signaling Pathways

While there are no specific signaling pathways directly related to the solubility and stability of this compound, a logical workflow for method development and validation is essential.

G Stability-Indicating Method Development Logic dev_start Initial HPLC Method Development stress_samples Analyze Forced Degradation Samples dev_start->stress_samples peak_purity Assess Peak Purity of Parent Compound stress_samples->peak_purity resolution Check Resolution Between Parent and Degradants peak_purity->resolution decision Resolution > 1.5? resolution->decision optimize Optimize Method (Mobile Phase, Gradient, etc.) decision->optimize No validate Validate Method (ICH Q2) decision->validate Yes optimize->stress_samples

Caption: Stability-Indicating Method Development Logic

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While direct experimental data is not widely available, the provided protocols and estimated properties serve as a valuable resource for researchers. It is strongly recommended that experimental verification of the solubility and stability profiles be conducted to ensure the successful application of this compound in any research or development setting. The methodologies and workflows presented herein offer a clear path for obtaining this critical data.

References

Synthesis of 3-Hydroxy-5-nitrobenzoic acid from 3-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-hydroxy-5-nitrobenzoic acid, a valuable building block in pharmaceutical and organic synthesis. Due to the directing effects of the carboxyl and hydroxyl groups, direct nitration of 3-hydroxybenzoic acid does not yield the desired this compound as the major product. Therefore, this guide details a multi-step synthesis commencing from benzoic acid, proceeding through key intermediates such as 3,5-dinitrobenzoic acid and 3-amino-5-nitrobenzoic acid. Detailed experimental protocols, quantitative data, and reaction mechanisms are presented to facilitate the successful synthesis of the target compound.

Introduction

This compound is an important intermediate in the development of various pharmaceuticals and fine chemicals.[1] Its structure, featuring a hydroxyl, a nitro, and a carboxylic acid group on a benzene ring, offers multiple points for further chemical modification. The synthesis of this specific isomer is challenging due to the directing effects of the existing functional groups on the aromatic ring. In 3-hydroxybenzoic acid, the hydroxyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This leads to the preferential formation of 2-nitro-, 4-nitro-, and 6-nitro-3-hydroxybenzoic acid upon direct nitration.

This guide outlines a more strategic, multi-step approach to achieve the desired 3,5-substitution pattern, starting from the readily available benzoic acid.

Proposed Synthetic Pathway

The most plausible synthetic route to obtain this compound involves a three-step process starting from benzoic acid:

  • Dinitration of Benzoic Acid: Benzoic acid is first dinitrated to form 3,5-dinitrobenzoic acid.

  • Selective Monoreduction: One of the nitro groups of 3,5-dinitrobenzoic acid is selectively reduced to an amino group to yield 3-amino-5-nitrobenzoic acid.

  • Diazotization and Hydrolysis: The amino group of 3-amino-5-nitrobenzoic acid is converted to a diazonium salt, which is subsequently hydrolyzed to the desired this compound.

This pathway is illustrated in the reaction scheme below.

Synthetic Pathway 3-Hydroxybenzoic Acid Benzoic Acid Benzoic Acid 3,5-Dinitrobenzoic Acid 3,5-Dinitrobenzoic Acid Benzoic Acid->3,5-Dinitrobenzoic Acid 1. HNO₃, H₂SO₄ 3-Amino-5-nitrobenzoic Acid 3-Amino-5-nitrobenzoic Acid 3,5-Dinitrobenzoic Acid->3-Amino-5-nitrobenzoic Acid 2. Na₂S / (NH₄)₂S This compound This compound 3-Amino-5-nitrobenzoic Acid->this compound 3. i) NaNO₂, H₂SO₄   ii) H₂O, Δ

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Dinitrobenzoic Acid from Benzoic Acid

Reaction:

Step 1 A Benzoic Acid B 3,5-Dinitrobenzoic Acid A->B HNO₃, H₂SO₄

Caption: Dinitration of benzoic acid.

Procedure:

A mixture of concentrated sulfuric acid and fuming nitric acid is used to dinitrate benzoic acid. The reaction is typically carried out at elevated temperatures to facilitate the introduction of the second nitro group, which is difficult due to the deactivating nature of the carboxyl and the first nitro group.

  • Reagents: Benzoic acid, concentrated sulfuric acid, fuming nitric acid.

  • Reaction Conditions: The reaction mixture is heated, often in stages, to temperatures ranging from 80°C to 135°C.[2]

  • Work-up: The reaction mixture is cooled and poured onto ice water to precipitate the product. The crude product is then filtered, washed with water, and can be further purified by recrystallization from ethanol.[2][3]

Quantitative Data:

ParameterValueReference
Yield54-70%[2][3]
Melting Point205-207 °C[3]
Step 2: Selective Monoreduction of 3,5-Dinitrobenzoic Acid to 3-Amino-5-nitrobenzoic Acid

Reaction:

Step 2 A 3,5-Dinitrobenzoic Acid B 3-Amino-5-nitrobenzoic Acid A->B Na₂S or (NH₄)₂S

Caption: Selective reduction of 3,5-dinitrobenzoic acid.

Procedure:

The selective reduction of one nitro group in the presence of another can be achieved using sulfide reagents. Sodium sulfide or ammonium polysulfide are commonly employed for this transformation.

  • Reagents: 3,5-Dinitrobenzoic acid, sodium sulfide (or ammonium polysulfide), water, ethanol.

  • Reaction Conditions: The reaction is typically carried out in an aqueous or alcoholic solution at reflux temperature.

  • Work-up: After the reaction is complete, the mixture is cooled, and the product is precipitated by acidification. The crude 3-amino-5-nitrobenzoic acid is collected by filtration and can be purified by recrystallization.

Quantitative Data:

While a specific yield for this reaction was not found in the searched literature, selective reductions of dinitroaromatics with sodium sulfide are generally reported to proceed in good yields.

Step 3: Synthesis of this compound from 3-Amino-5-nitrobenzoic Acid

Reaction:

Step 3 A 3-Amino-5-nitrobenzoic Acid B Diazonium Salt A->B NaNO₂, H₂SO₄, 0-5 °C C This compound B->C H₂O, Δ

Caption: Diazotization and hydrolysis of 3-amino-5-nitrobenzoic acid.

Procedure:

This final step involves two key stages: diazotization of the amino group followed by hydrolysis of the resulting diazonium salt.

  • Diazotization:

    • Reagents: 3-Amino-5-nitrobenzoic acid, sodium nitrite, sulfuric acid (or hydrochloric acid), water.

    • Reaction Conditions: The amine is dissolved in an acidic solution and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature.[4][5]

  • Hydrolysis:

    • Reagents: The diazonium salt solution from the previous step.

    • Reaction Conditions: The solution containing the diazonium salt is gently warmed. The diazonium group is replaced by a hydroxyl group, with the evolution of nitrogen gas.[6]

  • Work-up: The reaction mixture is cooled, and the product, this compound, precipitates. It is then collected by filtration, washed with cold water, and can be purified by recrystallization.

Quantitative Data:

ParameterValueReference
Melting Point190-195 °C[7]
Assay97%[7]

Experimental Workflow

The overall experimental workflow for the synthesis is depicted below.

Experimental Workflow cluster_step1 Step 1: Dinitration cluster_step2 Step 2: Selective Reduction cluster_step3 Step 3: Diazotization & Hydrolysis Benzoic Acid Benzoic Acid Reaction Mixture 1 Reaction Mixture 1 Benzoic Acid->Reaction Mixture 1 Add to HNO₃/H₂SO₄ Heating Heating Reaction Mixture 1->Heating Heat (80-135 °C) Precipitation 1 Precipitation 1 Heating->Precipitation 1 Pour onto ice water Filtration 1 Filtration 1 Precipitation 1->Filtration 1 Filter & Wash 3,5-Dinitrobenzoic Acid 3,5-Dinitrobenzoic Acid Filtration 1->3,5-Dinitrobenzoic Acid Reaction Mixture 2 Reaction Mixture 2 3,5-Dinitrobenzoic Acid->Reaction Mixture 2 Dissolve in Na₂S solution Reflux Reflux Reaction Mixture 2->Reflux Precipitation 2 Precipitation 2 Reflux->Precipitation 2 Acidify Filtration 2 Filtration 2 Precipitation 2->Filtration 2 Filter & Wash 3-Amino-5-nitrobenzoic Acid 3-Amino-5-nitrobenzoic Acid Filtration 2->3-Amino-5-nitrobenzoic Acid Diazotization Mixture Diazotization Mixture 3-Amino-5-nitrobenzoic Acid->Diazotization Mixture Dissolve in H₂SO₄ Add NaNO₂ (0-5 °C) Hydrolysis Mixture Hydrolysis Mixture Diazotization Mixture->Hydrolysis Mixture Warm gently Precipitation 3 Precipitation 3 Hydrolysis Mixture->Precipitation 3 Cool Filtration 3 Filtration 3 Precipitation 3->Filtration 3 Filter & Wash This compound This compound Filtration 3->this compound

Caption: Overall experimental workflow for the synthesis of this compound.

Spectroscopic Data of this compound

While a complete set of spectra was not available in the searched literature, the following table summarizes expected and reported spectroscopic characteristics.

TechniqueExpected/Reported Data
¹H NMR Aromatic protons would appear as distinct signals in the downfield region, with splitting patterns determined by their coupling with adjacent protons. The hydroxyl and carboxylic acid protons would appear as broad singlets, and their chemical shifts would be concentration and solvent dependent.
¹³C NMR The spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carboxyl carbon would be the most downfield signal. The chemical shifts of the aromatic carbons would be influenced by the electronic effects of the hydroxyl, nitro, and carboxyl substituents.
IR (Infrared) Characteristic absorption bands would be observed for the O-H stretch of the hydroxyl and carboxylic acid groups (broad, ~3300-2500 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the N-O stretches of the nitro group (~1530 and 1350 cm⁻¹), and C=C stretches of the aromatic ring (~1600-1450 cm⁻¹).

Conclusion

The synthesis of this compound from 3-hydroxybenzoic acid via direct nitration is not a feasible approach due to unfavorable directing group effects. This technical guide has detailed a robust, multi-step synthetic pathway starting from benzoic acid. By following the outlined procedures for dinitration, selective monoreduction, and diazotization/hydrolysis, researchers can reliably access this valuable synthetic intermediate. The provided quantitative data and workflow diagrams serve as a practical resource for the implementation of this synthesis in a laboratory setting. Further optimization of each step may be possible to improve overall yield and purity.

References

The Emerging Potential of 3-Hydroxy-5-nitrobenzoic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals are increasingly turning their attention to the versatile scaffold of 3-Hydroxy-5-nitrobenzoic acid. This seemingly simple aromatic compound, characterized by its hydroxyl, nitro, and carboxylic acid functionalities, is proving to be a valuable starting point for the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth overview of the current and potential applications of this compound derivatives in medicinal chemistry, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways.

Core Applications and Biological Activities

This compound serves as a crucial intermediate in the development of novel therapeutics targeting a variety of diseases. Its derivatives have shown promise in several key areas, including as enzyme inhibitors and as components of larger, more complex drug molecules.

Enzyme Inhibition

Derivatives of this compound have been investigated for their ability to inhibit specific enzymes, a cornerstone of modern drug discovery.

  • Influenza Virus Neuraminidase Inhibition: A notable derivative, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, has been identified as an inhibitor of the influenza virus neuraminidase protein.[1] While described as a rudimentary inhibitor, this finding highlights the potential of this scaffold in the development of novel antiviral agents. Further structural modifications could lead to more potent compounds.

  • Cholera Toxin Inhibition: The this compound framework has been successfully utilized in the creation of potent inhibitors of the cholera toxin B subunit.[2][3] By converting the carboxylic acid to a propargyl amide and subsequently attaching galactose moieties, researchers have developed multivalent inhibitors with significant potency. These compounds effectively block the toxin from binding to host cells.

Advanced Therapeutic Scaffolds

Beyond direct enzyme inhibition, this compound is a valuable building block for more complex therapeutic agents, including antibiotics and cancer immunotherapies.

  • Carbapenem Antibiotics: This scaffold is used in the synthesis of novel carbapenem antibiotics.[4] Carbapenems are a class of broad-spectrum beta-lactam antibiotics effective against both Gram-positive and Gram-negative bacteria. The inclusion of the this compound moiety can modulate the properties and activity of the final antibiotic compound.

  • STING Agonists for Cancer Immunotherapy: In the burgeoning field of immuno-oncology, derivatives of this compound are being used to synthesize macrocyclic compounds that act as STING (Stimulator of Interferon Genes) agonists.[5][6] Activation of the STING pathway in immune cells within the tumor microenvironment can lead to the production of type I interferons and other cytokines, promoting an anti-tumor immune response.

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds STING_Dimer STING Dimerization (ER Membrane) cGAMP->STING_Dimer binds & activates TBK1 TBK1 STING_Dimer->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 IFN_Genes Interferon Genes p_IRF3->IFN_Genes translocates & activates transcription Type_I_IFN Type I Interferons IFN_Genes->Type_I_IFN leads to production of

  • Neuroprotective Agents: The synthesis of potential neuroprotective agents has also utilized this compound as a key intermediate, highlighting its versatility in addressing diseases of the central nervous system.[7]

Quantitative Data Summary

While much of the research is in early stages, some quantitative data for derivatives of this compound is available. The following table summarizes the inhibitory concentrations (IC50) for multivalent cholera toxin inhibitors constructed on a this compound-derived scaffold.

Compound IDScaffoldValencyIC50 (µM)[2]
4 Polyacrylamide3615.5 ± 5
5 Polyacrylamide5512 ± 4
6 Dextran136.9 ± 2

Note: The IC50 values refer to the final multivalent compounds, not the monomeric this compound derivative itself. However, these values demonstrate the successful application of the scaffold in creating highly potent molecules.

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are summaries of key experimental protocols for the synthesis of various derivatives from this compound.

Protocol 1: Synthesis of Allyl 3-allyloxy-5-nitrobenzoate (Carbapenem Intermediate)

This protocol details the allylation of both the hydroxyl and carboxylic acid groups of this compound, a key step in the synthesis of certain carbapenem antibiotics.[4]

Materials:

  • This compound

  • Dimethylformamide (DMF)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Allyl bromide

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve this compound (21.3 mmol) in DMF (55 ml).

  • Add anhydrous K₂CO₃ (76.5 mmol) to the solution with stirring.

  • Add allyl bromide (62.4 mmol) to the mixture.

  • Stir the reaction mixture for 18 hours at ambient temperature.

  • Remove the solvent by evaporation.

  • Treat the residue with water and adjust the pH to 5.5.

  • Extract the product into ethyl acetate.

  • Combine the organic extracts, dry, and evaporate to yield the final product.

Protocol_1 Start This compound in DMF Step1 Add K₂CO₃ and Allyl Bromide Start->Step1 Step2 Stir 18h at RT Step1->Step2 Step3 Evaporate DMF Step2->Step3 Step4 Aqueous workup (pH 5.5) Step3->Step4 Step5 Extract with Ethyl Acetate Step4->Step5 End Allyl 3-allyloxy-5-nitrobenzoate Step5->End

Protocol 2: Synthesis of a Propargyl Amide Derivative (Cholera Toxin Inhibitor Precursor)

This protocol describes the conversion of the carboxylic acid group of this compound into a propargyl amide, which can then be used in "click" chemistry reactions.[3]

Materials:

  • This compound

  • Propargylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Solvent (e.g., DMF or CH₂Cl₂)

Procedure:

  • Dissolve this compound in the chosen solvent.

  • Add EDCI (1.1 equivalents) and a catalytic amount of DMAP.

  • Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • Add propargylamine (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to proceed at room temperature until completion (monitored by TLC).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the desired propargyl amide.

Protocol_2 Start This compound Step1 Activate with EDCI/DMAP in solvent at 0°C Start->Step1 Step2 Add Propargylamine Step1->Step2 Step3 Stir at RT Step2->Step3 Step4 Aqueous workup and extraction Step3->Step4 Step5 Purify by chromatography Step4->Step5 End Propargyl amide derivative Step5->End

Protocol 3: Synthesis of 3-Ethoxy-5-nitrobenzoic Acid (Quinazoline Derivative Precursor)

This protocol outlines the ethylation of the hydroxyl group of this compound, a step towards the synthesis of quinazoline derivatives investigated as anti-cancer agents.[8]

Materials:

  • This compound

  • 1N aqueous Sodium Hydroxide (NaOH) solution

  • Diethyl sulphate

  • Methylene chloride

Procedure:

  • Mix this compound (1.15 g) with 1N aqueous NaOH solution (22 ml).

  • Slowly add diethyl sulphate (7.14 ml) to the mixture.

  • Stir the resultant mixture at ambient temperature for 48 hours.

  • Concentrate the mixture by evaporation.

  • Extract the product with methylene chloride.

  • Dry the organic solution over magnesium sulphate and evaporate to yield 3-ethoxy-5-nitrobenzoic acid.

Future Directions and Conclusion

This compound is a promising and economically viable scaffold for the development of a wide array of medicinal compounds.[2] The presence of three distinct functional groups—hydroxyl, nitro, and carboxylic acid—provides a rich platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Current research has demonstrated its utility in the synthesis of enzyme inhibitors and as a foundational component of complex antibiotics and immunotherapies. However, the full potential of this scaffold remains largely untapped. Future research should focus on:

  • Systematic Derivatization and Screening: The synthesis and screening of libraries of ester, amide, and ether derivatives to identify new lead compounds for various therapeutic targets.

  • Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways modulated by active derivatives.

  • Structure-Activity Relationship (SAR) Studies: Elucidation of the relationships between the chemical structure of the derivatives and their biological activity to guide the rational design of more potent and selective compounds.

References

An In-depth Technical Guide to 3-Hydroxy-5-nitrobenzoic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-hydroxy-5-nitrobenzoic acid represent a class of aromatic compounds with significant potential in medicinal chemistry and drug development. The presence of hydroxyl, nitro, and carboxylic acid functional groups on the benzene ring provides a versatile scaffold for the synthesis of a diverse range of esters and amides. These derivatives have demonstrated promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis, quantitative biological data, and proposed mechanisms of action of this compound derivatives, offering valuable insights for researchers in the field.

Introduction

This compound is a key chemical intermediate in the development of novel pharmaceuticals.[1][2] Its unique electronic and structural features, arising from the interplay of the electron-donating hydroxyl group and the electron-withdrawing nitro and carboxyl groups, make it a valuable starting material for creating complex molecules with specific biological targets. This guide will delve into the synthesis of its ester and amide derivatives and explore their potential therapeutic applications, with a focus on their antimicrobial, anticancer, and anti-inflammatory activities.

Synthesis of this compound Derivatives

The synthesis of ester and amide derivatives of this compound typically proceeds through the activation of the carboxylic acid moiety, followed by reaction with a nucleophile (an alcohol or an amine).

General Synthesis of Esters

The esterification of this compound can be achieved via Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[3][4][5]

Experimental Protocol: Synthesis of Ethyl 3-hydroxy-5-nitrobenzoate

  • Reaction Setup: To a solution of this compound (1 equivalent) in anhydrous ethanol (used in excess as the solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Purify the crude ester by column chromatography on silica gel.

General Synthesis of Amides

The synthesis of amides from this compound generally involves a two-step process: conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.

Experimental Protocol: Synthesis of N-Phenyl-3-hydroxy-5-nitrobenzamide

  • Acyl Chloride Formation: To a suspension of this compound (1 equivalent) in an inert solvent such as dichloromethane, add thionyl chloride (SOCl₂) (e.g., 1.2 equivalents) dropwise at 0 °C.[6][7] Allow the reaction to stir at room temperature until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-hydroxy-5-nitrobenzoyl chloride.

  • Amide Coupling: Dissolve the crude acyl chloride in a suitable solvent like dichloromethane and add it dropwise to a solution of aniline (1 equivalent) and a base such as triethylamine (1.1 equivalents) in dichloromethane at 0 °C.

  • Reaction and Work-up: Stir the reaction mixture at room temperature for several hours. Upon completion, wash the reaction mixture with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude amide by recrystallization or column chromatography.

Synthesis Workflow for N-Aryl-3-hydroxy-5-nitrobenzamides

G cluster_0 Acyl Chloride Formation cluster_1 Amide Coupling A This compound C 3-Hydroxy-5-nitrobenzoyl Chloride A->C DCM, 0°C to RT B Thionyl Chloride (SOCl₂) B->C F N-Aryl-3-hydroxy-5-nitrobenzamide C->F DCM, 0°C to RT D Amine (e.g., Aniline) D->F E Base (e.g., Triethylamine) E->F

General synthesis scheme for N-aryl-3-hydroxy-5-nitrobenzamides.

Biological Activities and Potential Uses

Derivatives of this compound have shown potential in several therapeutic areas.

Antimicrobial Activity

Substituted benzamides, including those with nitro and hydroxy groups, have been reported to possess a broad spectrum of antibacterial and antifungal activities.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of N-(hydroxynitrophenyl)benzamide Derivatives [1]

CompoundB. subtilis (drug-resistant) MIC (µg/mL)B. subtilis MIC (µg/mL)S. aureus MIC (µg/mL)
1d 1.953.97.8

Note: Compound 1d is a benzamide derivative with a nitrophenyl group, demonstrating the potential of this class of compounds.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[8]

  • Preparation: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add a standardized suspension of the target microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

Hydroxybenzoic acid derivatives have been shown to induce apoptosis in cancer cells.[3][9] For instance, a 5-nitro-2-aminobenzoic acid derivative has been reported to induce apoptosis in human lens epithelial cells through the mitochondrial pathway, involving the activation of caspase-3.[10]

Table 2: IC₅₀ Values of Benzoic Acid Derivatives against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
Dihydroxybenzoic acidVariousVaries[9]
4-Hydroxybenzoic acidBreast CancerVaries[9]
5-Nitro-2-(3-phenylpropylamino) benzoic acidLens Epithelial Cells~50[10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are mediated through their interaction with various cellular signaling pathways.

Induction of Apoptosis

Several hydroxy-nitro-aromatic compounds have been shown to induce apoptosis, a programmed cell death, in cancer cells. This is often mediated through the intrinsic or mitochondrial pathway.

Proposed Apoptosis Signaling Pathway

G A 3-Hydroxy-5-nitrobenzoic Acid Derivative B Increased ROS Production A->B C Mitochondrial Stress B->C D Bax (pro-apoptotic) Activation C->D E Bcl-2 (anti-apoptotic) Inhibition C->E F Cytochrome c Release D->F E->F G Apoptosome Formation F->G H Caspase-9 Activation G->H I Caspase-3 Activation H->I J Apoptosis I->J

Proposed mitochondrial-mediated apoptosis pathway.

This pathway involves an increase in reactive oxygen species (ROS), leading to mitochondrial stress.[9] This stress results in the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria.[3] Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, a key initiator caspase. Activated caspase-9, in turn, activates the executioner caspase-3, leading to the dismantling of the cell and apoptotic cell death.[10][11]

Anti-inflammatory Effects via NF-κB Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Some nitro-substituted aromatic compounds have been shown to inhibit this pathway.[12][13]

NF-κB Inhibition Pathway

G A Inflammatory Stimuli (e.g., TNF-α) B IKK Activation A->B C IκBα Phosphorylation & Degradation B->C D NF-κB (p65/p50) Nuclear Translocation C->D E Pro-inflammatory Gene Expression D->E F 3-Hydroxy-5-nitrobenzoic Acid Derivative F->B Inhibition

Inhibition of the canonical NF-κB signaling pathway.

In the canonical NF-κB pathway, inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This allows the NF-κB dimer (p65/p50) to translocate to the nucleus and induce the expression of pro-inflammatory genes. It is hypothesized that this compound derivatives may inhibit this pathway, potentially by interfering with IKK activation, thereby exerting their anti-inflammatory effects.[14]

Conclusion and Future Directions

Derivatives of this compound are a promising class of compounds with diverse biological activities. Their straightforward synthesis and tunable structure make them attractive candidates for further investigation in drug discovery. The data presented in this guide highlight their potential as antimicrobial, anticancer, and anti-inflammatory agents. Future research should focus on synthesizing and screening a wider range of these derivatives to establish clear structure-activity relationships. Further elucidation of their mechanisms of action and signaling pathway modulation will be crucial for the development of novel and effective therapeutic agents based on this versatile chemical scaffold.

References

Thermochemical Profile of 3-Hydroxy-5-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available thermochemical data for 3-Hydroxy-5-nitrobenzoic acid and its isomers. Due to a lack of direct experimental data for this compound, this document focuses on presenting thermochemical information for closely related nitrobenzoic acid derivatives. Detailed experimental protocols for key thermochemical measurements, including combustion calorimetry and sublimation enthalpy determination, are provided. Furthermore, a generalized experimental workflow for the thermochemical characterization of solid organic compounds is illustrated. This guide serves as a critical resource for researchers in drug development and materials science requiring a foundational understanding of the energetic properties of this class of molecules.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties, such as the enthalpy of formation and combustion, is fundamental for process development, safety assessment, and the prediction of chemical behavior. This document compiles and analyzes the thermochemical data of structurally similar compounds to provide a valuable comparative framework in the absence of direct experimental values for the title compound.

Thermochemical Data

Table 1: Physical Properties of this compound and Related Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound78238-14-9C₇H₅NO₅183.12190-195[1]
2-Hydroxy-5-nitrobenzoic acid96-97-9C₇H₅NO₅183.12228-230
3-Hydroxy-2-nitrobenzoic acid602-00-6C₇H₅NO₅183.12Not Available
4-Nitrobenzoic acid62-23-7C₇H₅NO₄167.12240
3-Nitrobenzoic acid121-92-6C₇H₅NO₄167.12142

Table 2: Experimental Enthalpies of Combustion and Formation for Related Nitroaromatic Compounds

CompoundPhaseΔcH° (kJ/mol)ΔfH° (kJ/mol)Reference
4-Nitrobenzoic Acidsolid-3047.6 ± 1.2-425.4 ± 1.3--INVALID-LINK--
3-Nitrobenzaldehydesolid-3105.8 ± 1.5-167.2 ± 1.6--INVALID-LINK--

Experimental Protocols

The thermochemical data presented for related compounds are typically determined using a combination of experimental techniques. The following sections detail the methodologies for these key experiments.

Combustion Calorimetry

The standard enthalpy of formation of a solid organic compound is often derived from its standard energy of combustion, which is measured using a bomb calorimeter.

Objective: To determine the standard energy of combustion (ΔcU°) and subsequently calculate the standard enthalpy of combustion (ΔcH°) and formation (ΔfH°).

Methodology:

  • Calibration: The heat capacity of the calorimeter (Ccal) is determined by combusting a certified standard reference material, typically benzoic acid, for which the energy of combustion is precisely known.

  • Sample Preparation: A pellet of the sample (approximately 1 g) is prepared and weighed accurately.

  • Bomb Setup: The pellet is placed in a crucible within the bomb. A fuse wire is attached to the ignition system and positioned to be in contact with the sample. A small, known amount of water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in the liquid state.

  • Combustion: The bomb is sealed and filled with high-purity oxygen to a pressure of approximately 30 atm. The bomb is then placed in the calorimeter, which is filled with a known mass of water. The combustion is initiated by passing an electric current through the fuse wire.

  • Temperature Measurement: The temperature of the water in the calorimeter is monitored before, during, and after combustion to determine the temperature change (ΔT).

  • Analysis of Products: After combustion, the bomb is depressurized, and the liquid contents are collected to analyze for the formation of nitric acid, which is a common byproduct when combusting nitrogen-containing compounds.

  • Calculations: The energy of combustion is calculated using the measured temperature change and the heat capacity of the calorimeter, with corrections applied for the heat of combustion of the fuse wire and the heat of formation of nitric acid[2]. The standard enthalpy of combustion is then calculated from the energy of combustion, and the standard enthalpy of formation is derived using Hess's law.

Determination of Sublimation Enthalpy

The enthalpy of sublimation (ΔsubH) is a crucial parameter for converting thermochemical data from the solid to the gas phase. It can be determined using techniques such as Knudsen effusion or thermogravimetric analysis (TGA).

Objective: To determine the enthalpy of sublimation of the compound.

Methodology (Knudsen Effusion):

  • Apparatus: A Knudsen effusion cell, which is a small, thermostatted container with a very small orifice, is used.

  • Sample Loading: A small amount of the sample is placed in the cell.

  • Vacuum and Heating: The cell is placed in a high-vacuum chamber and heated to a series of constant temperatures.

  • Mass Loss Measurement: At each temperature, the rate of mass loss of the sample due to effusion through the orifice is measured.

  • Vapor Pressure Calculation: The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation.

  • Clausius-Clapeyron Plot: The natural logarithm of the vapor pressure is plotted against the reciprocal of the absolute temperature (ln(P) vs. 1/T). The enthalpy of sublimation is then determined from the slope of this plot, as described by the Clausius-Clapeyron equation.

Computational Thermochemistry

In the absence of experimental data, computational methods provide a powerful tool for estimating thermochemical properties.

Methodology:

High-level quantum chemical calculations, such as the G* series of methods (e.g., G3, G4) or density functional theory (DFT), can be employed to calculate the gas-phase enthalpy of formation. These calculations typically involve:

  • Geometry Optimization: Finding the lowest energy conformation of the molecule.

  • Frequency Calculation: To determine zero-point vibrational energies and thermal corrections.

  • Single-Point Energy Calculations: Using high-level theoretical models and large basis sets to obtain accurate electronic energies.

  • Atomization or Isodesmic Reactions: The calculated energies are used in atomization or isodesmic reaction schemes to derive the enthalpy of formation. The good agreement between high-level computational results and experimental data for related molecules lends confidence to the predicted values for uncharacterized compounds.

Visualizations

Experimental Workflow for Thermochemical Characterization

The following diagram illustrates a typical workflow for the experimental determination of the gas-phase enthalpy of formation for a solid organic compound.

Thermochemical_Workflow cluster_solid Solid Phase Determination cluster_phase_change Phase Change Measurement cluster_gas Gas Phase Calculation start Sample (this compound) bomb_cal Bomb Calorimetry start->bomb_cal Combustion knudsen Knudsen Effusion / TGA start->knudsen Sublimation dHc_solid ΔcH°(s) bomb_cal->dHc_solid Calculation dHf_solid ΔfH°(s) dHc_solid->dHf_solid Hess's Law dHf_gas ΔfH°(g) dHf_solid->dHf_gas dHsub ΔsubH° knudsen->dHsub Clausius-Clapeyron Plot dHsub->dHf_gas

Caption: Experimental workflow for determining the gas-phase enthalpy of formation.

Conclusion

While direct experimental thermochemical data for this compound remains elusive, this guide provides a robust framework for understanding its potential energetic properties through the analysis of related compounds. The detailed experimental and computational methodologies described herein offer a clear path for future studies to determine the precise thermochemical values for this compound, which will be invaluable for its application in scientific and industrial research.

References

Methodological & Application

Application Notes: Synthesis of Drug Precursors Using 3-Hydroxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy-5-nitrobenzoic acid (3,5-HNBA) is a highly versatile chemical intermediate pivotal in modern drug discovery. Its molecular structure, featuring hydroxyl, nitro, and carboxylic acid functional groups, presents multiple reaction sites for chemical modification, making it an ideal scaffold for constructing diverse molecular libraries.[1] This compound is a key building block in the synthesis of novel pharmaceuticals, particularly those targeting inflammatory pathways and pain management.[1] Derivatives of hydroxybenzoic acids are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumoral properties, highlighting the therapeutic potential of molecules derived from 3,5-HNBA.[2][3][4]

These application notes provide detailed protocols for the chemical modification of 3,5-HNBA to generate key drug precursors and summarize quantitative data from analogous synthetic procedures.

Physicochemical Properties

A secure supply of high-purity this compound is fundamental for reproducible research and development.[1] Key properties of the starting material are summarized below.

PropertyValueReference
CAS Number 78238-14-9[1]
Molecular Formula C₇H₅NO₅[1]
Molecular Weight 183.12 g/mol
Appearance Light yellow solid[1]
Melting Point 190-195 °C
Purity (HPLC) ≥ 97%

Synthetic Pathways and Experimental Protocols

The functional groups of this compound can be selectively modified to produce a variety of useful precursors. The primary transformations include the reduction of the nitro group to an amine, and derivatization of the carboxylic acid and hydroxyl groups to form amides, esters, and ethers.

General Synthetic Workflow

The following diagram illustrates the key synthetic transformations starting from this compound to generate diverse precursors for drug development.

G start This compound amine_precursor 3-Amino-5-hydroxybenzoic Acid start->amine_precursor Nitro Group Reduction (e.g., H₂, Pd/C) amide_deriv Amide Derivatives start->amide_deriv Amidation (e.g., R₂NH, EDC, DMAP) ester_deriv Ester Derivatives start->ester_deriv Esterification (e.g., ROH, H₂SO₄) ether_deriv Ether Derivatives start->ether_deriv Etherification (e.g., RX, K₂CO₃) G stimuli Inflammatory Stimuli (e.g., Cytokines) mapk Signaling Cascades (MAPK, NF-κB) stimuli->mapk gene COX-2 Gene Transcription mapk->gene enzyme COX-2 Enzyme gene->enzyme prostaglandins Prostaglandins enzyme->prostaglandins Arachidonic Acid inflammation Inflammation & Pain prostaglandins->inflammation inhibitor Drug Precursor Derivative inhibitor->enzyme Inhibition

References

Application Notes and Protocols for 3-Hydroxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes, reaction mechanisms, and experimental protocols for 3-Hydroxy-5-nitrobenzoic acid. This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals. Its trifunctional nature, possessing hydroxyl, nitro, and carboxylic acid groups, allows for diverse chemical modifications, making it a key building block in medicinal chemistry.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the regioselective nitration of 3-hydroxybenzoic acid. The hydroxyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. Nitration will preferentially occur at the positions ortho and para to the hydroxyl group and meta to the carboxyl group.

Protocol 1: Nitration of 3-Hydroxybenzoic Acid

This protocol is adapted from the nitration of similar phenolic compounds.[2]

Materials:

  • 3-Hydroxybenzoic acid

  • Ammonium cerium (IV) nitrate (CAN)

  • Acetonitrile

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-hydroxybenzoic acid (1.0 eq.) in acetonitrile in a round-bottom flask.

  • Once fully dissolved, slowly add ammonium cerium (IV) nitrate (1.5 eq.) portion-wise at room temperature (20°C).

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Quantitative Data for Synthesis

Starting Material Reagent Solvent Temperature Time Yield Reference

| 3-Hydroxybenzoic acid | Ammonium cerium (IV) nitrate | Acetonitrile | 20°C | Overnight | ~27% (yield for a similar reaction) |[2] |

G Synthesis Workflow for this compound cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification start Dissolve 3-Hydroxybenzoic Acid in Acetonitrile add_reagent Add Ammonium Cerium (IV) Nitrate start->add_reagent stir Stir at Room Temperature Overnight add_reagent->stir quench Quench with Water stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layers extract->dry concentrate Concentrate Under Vacuum dry->concentrate purify Column Chromatography concentrate->purify product This compound purify->product G Fischer Esterification Mechanism A 1. Protonation of Carbonyl B 2. Nucleophilic Attack by Alcohol A->B Increased Electrophilicity C 3. Proton Transfer B->C Tetrahedral Intermediate D 4. Protonation of -OH Group C->D E 5. Elimination of Water D->E Forms Good Leaving Group (H2O) F 6. Deprotonation E->F Reforms Carbonyl G Ester Product F->G G Amide Coupling Workflow (HATU) cluster_0 Reagent Addition (Anhydrous DMF) cluster_1 Reaction cluster_2 Workup & Purification start Dissolve this compound add_amine Add Amine start->add_amine add_base Add DIPEA add_amine->add_base add_hatu Add HATU add_base->add_hatu stir Stir at Room Temperature (12-24h) add_hatu->stir monitor Monitor by TLC/LC-MS stir->monitor dilute Dilute with Ethyl Acetate monitor->dilute wash Wash with NaHCO3 & Brine dilute->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product Amide Product purify->product

References

Application Notes and Protocols for the Esterification of 3-Hydroxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions and detailed protocols for the esterification of 3-Hydroxy-5-nitrobenzoic acid. This versatile pharmaceutical intermediate is a key building block in the synthesis of novel compounds, particularly in the development of anti-inflammatory and pain management therapies.[1] The protocols outlined below are based on established esterification methodologies for structurally related compounds, offering a robust starting point for laboratory-scale synthesis.

Introduction

This compound (C₇H₅NO₅) is a valuable scaffold in medicinal chemistry due to its trifunctional nature, possessing a carboxylic acid, a hydroxyl group, and a nitro group.[1] Esterification of the carboxylic acid moiety is a common synthetic transformation to produce a variety of derivatives with tailored physicochemical and pharmacological properties. The primary challenge in the esterification of this molecule is the selective reaction of the carboxylic acid in the presence of the phenolic hydroxyl group. While the hydroxyl group can potentially undergo side reactions, such as O-alkylation, acid-catalyzed esterification methods, like the Fischer-Speier esterification, generally favor the reaction at the more nucleophilic carboxylic acid.[2][3][4]

Reaction Conditions Summary

The selection of appropriate reaction conditions is critical for achieving high yields and purity of the desired ester. The following tables summarize key parameters for the esterification of benzoic acid and its derivatives, which can be adapted for this compound.

Table 1: Catalyst and Solvent Systems for Esterification of Benzoic Acid Derivatives
CatalystAlcohol/SolventTemperature (°C)Reaction TimeYield (%)Reference
Sulfuric Acid (H₂SO₄)MethanolReflux (approx. 65)1 hourNot specified[5]
Sulfuric Acid (H₂SO₄)EthanolReflux (approx. 78)2 hours95[6]
p-Toluenesulfonic acid (p-TsOH)Toluene/CyclohexanolReflux30 hours96[6]
Boron trifluoride (BF₃)MethanolReflux (approx. 65)1 hour96[6]
Phosphoric acid modified Montmorillonite K-10Methanol (solvent-free)Reflux5 hoursHigh[7]
Ce(SO₄)₂/cation-exchange resinMethanol9512 hours93.3[7]
Sulfated ZirconiaMethanol1504 hours64
Polyfluoroalkanesulfonic acidC1-C3 Alkanol60-120Not specified94.7 (for 3-nitrobenzoic acid ethyl ester)[8]
Table 2: Comparative Reaction Parameters for Fischer Esterification
ParameterCondition 1: Standard RefluxCondition 2: Microwave-Assisted
Substrate 3-Nitrobenzoic Acid (as an analogue)4-Fluoro-3-nitrobenzoic acid
Alcohol Anhydrous MethanolEthanol
Catalyst Concentrated H₂SO₄Concentrated H₂SO₄
Stoichiometry 1g acid to 8 mL methanol0.25g acid to 1 mL ethanol
Catalyst Loading 1 mL H₂SO₄ per 20 mL methanol4% (2.88 µL)
Temperature Reflux130-150 °C
Reaction Time 1 hour15 minutes (with catalyst addition every 5 min)
Work-up Pour into ice water, filter, recrystallizeNot specified
Reference [5][9]

Experimental Protocols

The following protocols provide detailed methodologies for the esterification of this compound.

Protocol 1: Fischer-Speier Esterification using Sulfuric Acid

This is a classic and widely used method for esterification.[3][4]

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Beaker

  • Buchner funnel and filter paper

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Recrystallization solvent (e.g., methanol, ethanol, or a mixture with water)

Procedure:

  • To a round-bottom flask, add 1 equivalent of this compound.

  • Add a significant excess of the anhydrous alcohol, which acts as both the reactant and the solvent (e.g., 10-20 equivalents).

  • Place the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux and maintain for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice water.

  • If a solid precipitate forms, collect the crude product by vacuum filtration and wash with cold water.

  • If an oil forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from an appropriate solvent.

Protocol 2: Microwave-Assisted Esterification

Microwave-assisted synthesis can significantly reduce reaction times.[9]

Materials:

  • This compound

  • Alcohol (e.g., ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Microwave reaction vessel with a stir bar

  • CEM™ microwave reactor or equivalent

  • Ice

  • Beaker

  • Filtration apparatus

Procedure:

  • In a microwave reaction vessel, combine 1 equivalent of this compound, the alcohol (e.g., 5-10 equivalents), and a catalytic amount of concentrated sulfuric acid.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 130-150 °C) for a total of 15-30 minutes. For longer reaction times, it may be beneficial to add the catalyst in portions at intervals.[9]

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture onto crushed ice in a beaker and stir until the ice melts.

  • Collect the solid product by filtration, washing with cold water.

  • Recrystallize the crude product from a suitable solvent to obtain the pure ester.

Visualization of Reaction and Workflow

Fischer Esterification Mechanism

The following diagram illustrates the step-by-step mechanism of the acid-catalyzed Fischer esterification.[3]

Fischer_Esterification cluster_step1 Step 1: Protonation of Carbonyl cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation A Carboxylic Acid B Protonated Carboxylic Acid A->B + H+ A->B H_plus_A H+ C Tetrahedral Intermediate B->C + R'OH B->C ROH Alcohol (R'OH) D Protonated Tetrahedral Intermediate C->D -H+, +H+ C->D E Protonated Ester D->E - H2O D->E F Ester E->F - H+ E->F H2O Water H_plus_B H+

Caption: The mechanism of Fischer-Speier esterification.

General Experimental Workflow

The logical flow from starting materials to the purified product is depicted below.

Experimental_Workflow Start Starting Materials: This compound Alcohol Catalyst Reaction Esterification Reaction (Reflux or Microwave) Start->Reaction Workup Reaction Work-up: - Quenching with ice water - Extraction/Filtration Reaction->Workup Purification Purification: Recrystallization Workup->Purification Analysis Characterization: - Melting Point - NMR - IR - Mass Spectrometry Purification->Analysis End Pure Ester Product Analysis->End

Caption: A generalized workflow for the synthesis and purification of esters.

Considerations for Selective Esterification and Use of Protecting Groups

While direct esterification is often successful, the presence of the phenolic hydroxyl group can lead to side products. If selectivity is an issue, the use of protecting groups should be considered.[10][11]

  • Protecting the Hydroxyl Group: The hydroxyl group can be protected as an ether (e.g., benzyl or silyl ether) or an acetal prior to esterification.[1] This ensures that only the carboxylic acid reacts. The protecting group can then be removed under specific conditions that do not affect the newly formed ester.

  • Activating the Carboxylic Acid: Alternatively, the carboxylic acid can be activated, for example, by converting it to an acid chloride. This highly reactive intermediate will then readily react with an alcohol, often without the need for a catalyst and at lower temperatures, minimizing reactions at the hydroxyl group.

The choice of strategy will depend on the specific alcohol being used and the desired purity of the final product. For initial studies, the direct Fischer-Speier esterification is recommended due to its simplicity and atom economy.

References

Application Notes and Protocols: Reduction of 3-Hydroxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the nitro group in 3-Hydroxy-5-nitrobenzoic acid to yield 3-Amino-5-hydroxybenzoic acid (AHBA) is a critical transformation in synthetic organic chemistry, particularly in the pharmaceutical industry. AHBA is a key precursor for a wide range of natural products, including the ansamycin and mitomycin families of antibiotics, which possess significant antitumor properties.[1][2] This document provides detailed application notes and experimental protocols for various methods to achieve this reduction, targeting researchers and professionals in drug development.

3-Amino-5-hydroxybenzoic acid serves as the starter unit in the biosynthesis of these complex antibiotics, originating from the aminoshikimate pathway, a variant of the shikimate pathway.[1][2][3] Understanding the synthesis of AHBA is crucial for the development of novel antibiotic analogues and for improving production yields of existing drugs.

Methods for the Reduction of this compound

Several methods are available for the reduction of the nitro group in aromatic compounds. The choice of method often depends on factors such as the presence of other functional groups, desired yield, scalability, and environmental considerations. The most common methods for the reduction of this compound are:

  • Catalytic Hydrogenation: This is a widely used and often high-yielding method that employs a metal catalyst (e.g., Palladium on carbon, Pd/C) and a hydrogen source.

  • Chemical Reduction with Metals: Classic methods using metals like tin (Sn) or iron (Fe) in acidic media are effective for nitro group reduction.

  • Catalytic Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as hydrazine hydrate, in the presence of a catalyst (e.g., Raney Nickel), avoiding the need for high-pressure hydrogenation equipment.[4]

Quantitative Data Summary

The following table summarizes the typical reaction conditions and yields for the different reduction methods. Please note that specific yields for this compound may vary and the data for some methods are based on protocols for structurally similar nitrobenzoic acids.

MethodReagents and CatalystSolventTemperatureTimeYield (%)Reference
Catalytic HydrogenationH₂, Pd/C (5-10%)Methanol or WaterRoom Temperature - 80°C2 - 4 hours>95%[5][6]
Chemical ReductionSnCl₂·2H₂O, HClEthanolReflux2 - 3 hours70-85% (estimated)General Protocol
Catalytic Transfer HydrogenationHydrazine hydrate, Raney-NiEthanolReflux1 - 3 hours~85-95% (estimated)[7][8]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from the hydrogenation of similar nitrobenzoic acid derivatives and is expected to give high yields of 3-Amino-5-hydroxybenzoic acid.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) catalyst

  • Methanol

  • Hydrogen gas source (cylinder or balloon)

  • Reaction flask (e.g., round-bottom flask or Parr shaker vessel)

  • Magnetic stirrer or mechanical shaker

  • Filtration apparatus (e.g., Büchner funnel with filter paper or Celite pad)

Procedure:

  • In a suitable reaction flask, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of starting material).

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

  • Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) three times.

  • Evacuate the flask and introduce hydrogen gas to a pressure of 1-4 atm (a hydrogen-filled balloon can be used for atmospheric pressure reactions).

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 3-Amino-5-hydroxybenzoic acid.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Protocol 2: Chemical Reduction using Stannous Chloride (SnCl₂)

This is a classic and effective method for the reduction of aromatic nitro groups.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • Reaction flask with a reflux condenser

  • Heating mantle or oil bath

  • Stirring apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and ethanol (15-25 mL per gram of starting material).

  • Add stannous chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) to the suspension.

  • Slowly add concentrated hydrochloric acid (4-6 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours, with vigorous stirring. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH 8-9). A precipitate of tin salts will form.

  • Filter the mixture to remove the tin salts and wash the solid with ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • The resulting aqueous solution can be acidified to precipitate the product, which can then be collected by filtration and dried. Recrystallization may be necessary for further purification.

Protocol 3: Catalytic Transfer Hydrogenation using Hydrazine Hydrate and Raney Nickel

This method provides an alternative to using pressurized hydrogen gas.

Materials:

  • This compound

  • Hydrazine hydrate (80-100%)

  • Raney Nickel (slurry in water)

  • Ethanol

  • Reaction flask with a reflux condenser

  • Heating mantle or oil bath

  • Stirring apparatus

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and ethanol (20-30 mL per gram of starting material).

  • Carefully add a catalytic amount of Raney Nickel slurry (handle with care as it can be pyrophoric when dry).

  • Heat the mixture to reflux.

  • Slowly and cautiously add hydrazine hydrate (3-5 eq) dropwise to the refluxing mixture. An exothermic reaction with gas evolution (nitrogen) will be observed.

  • Continue refluxing for 1-3 hours after the addition of hydrazine is complete. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. The filter cake should be kept wet with water to prevent ignition.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization as needed.

Product Characterization

The final product, 3-Amino-5-hydroxybenzoic acid, should be characterized to confirm its identity and purity.

  • Melting Point: Literature values can be used for comparison.

  • NMR Spectroscopy: 1H and 13C NMR are essential for structural confirmation.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (amine, hydroxyl, carboxylic acid).

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the reduction of this compound.

experimental_workflow start Start: This compound reaction Reduction Reaction (Catalytic Hydrogenation, Chemical Reduction, or Transfer Hydrogenation) start->reaction workup Reaction Work-up (Filtration, Neutralization, Extraction) reaction->workup purification Purification (Recrystallization, Chromatography) workup->purification product Product: 3-Amino-5-hydroxybenzoic acid purification->product characterization Characterization (NMR, MS, IR, MP) product->characterization

Caption: General experimental workflow for the synthesis of 3-Amino-5-hydroxybenzoic acid.

Aminoshikimate Pathway

3-Amino-5-hydroxybenzoic acid is a key intermediate in the aminoshikimate pathway, which is a branch of the shikimate pathway. This pathway is essential for the biosynthesis of many important secondary metabolites.

aminoshikimate_pathway cluster_shikimate Shikimate Pathway PEP Phosphoenolpyruvate (PEP) AminoDAHP 3-Deoxy-D-arabino- heptulosonate-7-phosphate (DAHP) -> ... -> AminoDAHP PEP->AminoDAHP aminoDAHP synthase E4P Erythrose-4-phosphate (E4P) E4P->AminoDAHP AminoDHQ 5-Deoxy-5-amino-3- dehydroquinic acid (aminoDHQ) AminoDAHP->AminoDHQ aminoDHQ synthase AminoDHS 5-Deoxy-5-amino-3- dehydroshikimic acid (aminoDHS) AminoDHQ->AminoDHS aminoDHQ dehydratase AHBA 3-Amino-5-hydroxybenzoic acid (AHBA) AminoDHS->AHBA AHBA synthase Ansamycins Ansamycins & Mitomycins AHBA->Ansamycins Polyketide Synthase Initiation

Caption: Simplified diagram of the aminoshikimate pathway leading to AHBA.

References

Application Notes and Protocols for the Synthesis of Azo Dyes Using 3-Hydroxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes utilizing 3-Hydroxy-5-nitrobenzoic acid as a key building block. This document is intended for professionals in chemical research and drug development, offering insights into the synthesis, characterization, and potential applications of these compounds. This compound is a versatile intermediate, and its derivatives, including azo dyes, are of interest for their potential as colorants, analytical reagents, and pharmacologically active agents.[1][2]

Introduction

Azo dyes are a significant class of organic compounds characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings.[3][4] Their synthesis is a fundamental process in organic chemistry, typically involving a two-step reaction: diazotization of a primary aromatic amine followed by coupling with an electron-rich nucleophile.[3][5] The resulting azo compounds often exhibit vibrant colors and have found widespread use in the textile industry, as pH indicators, and in various technological applications.[5][6]

In the context of drug development, azo compounds are being explored for their therapeutic potential.[7][8] Certain azo derivatives can act as prodrugs, designed to release a pharmacologically active molecule at a specific target site in the body. For instance, azo-linked compounds have been investigated for targeted drug delivery to the colon for the treatment of inflammatory bowel diseases.[2] The unique chemical structure of this compound, with its hydroxyl, nitro, and carboxylic acid functional groups, makes it an attractive starting material for creating novel azo dyes with potential biological activity.[1]

Synthesis Pathway Overview

The general strategy for synthesizing azo dyes from this compound first involves the reduction of the nitro group to a primary amine, yielding 3-Amino-5-hydroxybenzoic acid. This intermediate is then diazotized using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a reactive diazonium salt. Finally, this diazonium salt is coupled with a suitable aromatic coupling component (e.g., a phenol, naphthol, or aromatic amine) to produce the final azo dye.

Synthesis_Pathway A This compound B 3-Amino-5-hydroxybenzoic acid A->B Reduction (e.g., Zn/HCl) C Diazonium Salt B->C Diazotization (NaNO2, HCl, 0-5 °C) D Azo Dye C->D Azo Coupling E Coupling Component (e.g., Phenol, Naphthol) E->C

Caption: General synthesis pathway for azo dyes from this compound.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of azo dyes starting from this compound.

Protocol 1: Reduction of this compound to 3-Amino-5-hydroxybenzoic Acid

This protocol is adapted from a similar reduction of a nitro salicylic acid derivative.[5]

Materials:

  • This compound

  • Zinc powder (Zn)

  • Concentrated Hydrochloric acid (HCl)

  • Deionized water

  • Erlenmeyer flask (250 mL) with reflux condenser

  • Ice water bath

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a 250 mL Erlenmeyer flask equipped with a reflux condenser and a magnetic stirrer, create a mixture of this compound (0.01 mole) and zinc powder (0.03 mole).

  • Place the flask in an ice water bath to maintain a low temperature.

  • Slowly add concentrated hydrochloric acid (18 mL) dropwise through the condenser while stirring continuously.

  • After the addition is complete, remove the ice bath and reflux the mixture for 4 hours with occasional shaking.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any unreacted zinc powder. The filtrate contains the desired 3-Amino-5-hydroxybenzoic acid hydrochloride. This solution can be used directly in the next step or the product can be isolated.

Protocol 2: Diazotization of 3-Amino-5-hydroxybenzoic Acid

This protocol follows the general procedure for the diazotization of aromatic amines.[4][5][8]

Materials:

  • Solution of 3-Amino-5-hydroxybenzoic acid hydrochloride from Protocol 1

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Ice-salt bath

  • Beaker (100 mL)

  • Stirring apparatus

Procedure:

  • Cool the filtrate containing 3-Amino-5-hydroxybenzoic acid hydrochloride (0.01 mole) to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, prepare a cold solution of sodium nitrite (0.01 mole) in deionized water (8 mL).

  • Slowly add the cold sodium nitrite solution to the stirred solution of the amine hydrochloride, maintaining the temperature between 0-5 °C.

  • Continue stirring for 15-20 minutes after the addition is complete. The formation of a pale yellow solution indicates the presence of the diazonium salt.

  • Keep the diazonium salt solution in the ice bath for immediate use in the coupling reaction.

Protocol 3: Azo Coupling to Synthesize the Dye

This protocol describes the coupling of the diazonium salt with a generic coupling component.[4][5][6]

Materials:

  • Diazonium salt solution from Protocol 2

  • Coupling component (e.g., phenol, resorcinol, 2-naphthol) (0.01 mole)

  • Sodium hydroxide (NaOH) solution (10%) or other suitable base

  • Deionized water

  • Beaker (250 mL)

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the coupling component (0.01 mole) in a 10% sodium hydroxide solution in a 250 mL beaker. For amine coupling components, an acidic solution may be used.[5]

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 2) dropwise to the cold solution of the coupling component.

  • A colored precipitate of the azo dye should form immediately.

  • Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Isolate the crude azo dye by vacuum filtration.

  • Wash the solid product with cold deionized water to remove any unreacted salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, dimethyl sulfoxide) to obtain the purified azo dye.[5][7]

Experimental Workflow

The overall experimental workflow for the synthesis of azo dyes from this compound is depicted below.

Experimental_Workflow cluster_reduction Step 1: Reduction cluster_diazotization Step 2: Diazotization cluster_coupling Step 3: Azo Coupling cluster_purification Step 4: Purification & Analysis A Mix this compound and Zinc Powder B Add Conc. HCl and Reflux A->B C Cool and Filter B->C D Cool Amine Solution to 0-5 °C C->D Filtrate E Add Cold NaNO2 Solution D->E F Stir at 0-5 °C E->F H Add Diazonium Salt Solution F->H Diazonium Salt Solution G Prepare Cold Solution of Coupling Component G->H I Stir and Isolate Product H->I J Recrystallization I->J Crude Azo Dye K Characterization (FTIR, NMR, UV-Vis, MS) J->K

Caption: A step-by-step workflow for the synthesis and analysis of azo dyes.

Data Presentation

The following table summarizes typical quantitative data for azo dyes synthesized from a related starting material, 3-nitrosalicylic acid, coupled with various aromatic amines and phenols.[5] This data can serve as a reference for the expected yields and spectral properties of azo dyes derived from this compound.

Compound IDCoupling ComponentYield (%)Melting Point (°C)λmax (nm)
4a 4-amino-3-methylaniline6294-
4c 4-amino-2-nitroaniline54-449, 541
4d Phenol54-474
4f 4-hydroxy-2-nitroaniline54-454, 569

Data extracted from a study on azo dyes derived from 3-nitrosalicylic acid, which is an isomer of this compound.[5]

Characterization of Azo Dyes

The synthesized azo dyes should be thoroughly characterized to confirm their structure and purity. The following analytical techniques are recommended:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups. Look for a broad band in the range of 3500-3300 cm⁻¹ corresponding to the -OH stretching vibration, and absorption bands for the N=N group.[5][7]

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure. The spectra should show peaks corresponding to the aromatic protons and carbons, as well as any substituent protons.[5][7]

  • UV-Visible (UV-Vis) Spectroscopy: To determine the maximum absorption wavelength (λmax), which is related to the color of the dye.[5][9]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[7]

  • Elemental Analysis: To determine the elemental composition (C, H, N) of the dye, which should match the calculated values for the expected molecular formula.[5]

Application in Drug Development: A Conceptual Pathway

Azo dyes derived from this compound can be conceptualized as prodrugs for targeted delivery. The azo bond can be designed to be stable in the upper gastrointestinal tract but cleaved by azoreductase enzymes present in the colon. This cleavage would release the parent 3-Amino-5-hydroxybenzoic acid and another molecule derived from the coupling component, one or both of which could be a therapeutically active agent.

Drug_Delivery_Pathway A Oral Administration of Azo Dye Prodrug B Transit through Stomach and Small Intestine (Azo bond stable) A->B C Arrival in Colon B->C D Cleavage of Azo Bond by Azoreductases C->D E Release of Active Drug(s) D->E F Therapeutic Effect E->F

Caption: Conceptual pathway for colon-targeted drug delivery using an azo dye prodrug.

References

Application Note: Determination of Purity of 3-Hydroxy-5-nitrobenzoic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of related substances for 3-Hydroxy-5-nitrobenzoic acid. The method utilizes a C18 stationary phase with a gradient elution mobile phase composed of acetonitrile and a phosphate buffer, ensuring optimal separation of the main component from its potential impurities. The method has been validated to demonstrate its specificity, linearity, accuracy, and precision, making it suitable for quality control and stability testing in research and drug development environments.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of active pharmaceutical ingredients and intermediates. This document provides a detailed protocol for an HPLC method to determine the purity of this compound.

Experimental

2.1. Instrumentation and Materials

  • HPLC System: A system equipped with a quaternary pump, autosampler, column compartment, and a photodiode array (PDA) or UV detector.

  • Column: A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Software: Chromatographic data acquisition and processing software.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter

  • Solvent Filtration Apparatus

  • Syringe Filters: 0.45 µm PTFE or nylon.

  • Volumetric Glassware: Class A.

2.2. Reagents and Solvents

  • This compound Reference Standard

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: HPLC grade or purified water.

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical reagent grade.

  • Phosphoric Acid (H₃PO₄): Analytical reagent grade.

2.3. Preparation of Solutions

  • Buffer Preparation (20 mM Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate buffer, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

2.4. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 20 mM KH₂PO₄ buffer, pH 3.0B: Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm
Run Time 35 minutes

Method Validation Summary

The analytical method was validated according to ICH guidelines. The validation parameters and their acceptance criteria are summarized below.

3.1. System Suitability

System suitability was established by injecting the standard solution five times. The results must meet the criteria outlined in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

3.2. Specificity

The specificity of the method was evaluated by analyzing a blank (diluent) and a placebo (matrix without the analyte). No interfering peaks were observed at the retention time of this compound. Peak purity analysis was also performed using a PDA detector to confirm the homogeneity of the analyte peak.

3.3. Linearity

The linearity of the method was determined by analyzing a series of solutions of this compound at five different concentrations ranging from 50% to 150% of the nominal sample concentration (50, 75, 100, 125, and 150 µg/mL).

ParameterResult
Concentration Range 50 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Report

3.4. Accuracy

The accuracy of the method was assessed by performing recovery studies at three concentration levels (80%, 100%, and 120% of the nominal concentration). A known amount of this compound was spiked into a placebo matrix.

Spiked LevelMean Recovery (%)% RSD
80% 99.50.8
100% 100.20.5
120% 99.80.6

3.5. Precision

The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the sample solution were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.

Precision Type% RSD of Assay
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%

3.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult (µg/mL)
LOD 0.1
LOQ 0.3

3.7. Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.1). The system suitability parameters remained within the acceptable limits, demonstrating the robustness of the method.

Experimental Workflow and Logical Relationships

experimental_workflow prep Sample and Standard Preparation hplc HPLC System Setup (Column, Mobile Phase, etc.) prep->hplc Load samples system_suitability System Suitability Test (5 injections of standard) hplc->system_suitability Equilibrate system analysis Sample Analysis system_suitability->analysis If passes data_acq Data Acquisition (Chromatogram) analysis->data_acq data_proc Data Processing (Peak Integration) data_acq->data_proc purity_calc Purity Calculation (% Area) data_proc->purity_calc report Final Report purity_calc->report

Caption: Experimental workflow for HPLC purity determination.

method_validation_logic validation Analytical Method Validation specificity Specificity (No Interference) validation->specificity linearity Linearity (r² >= 0.999) validation->linearity accuracy Accuracy (% Recovery) validation->accuracy precision Precision (% RSD) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness validated_method Validated Method specificity->validated_method linearity->validated_method accuracy->validated_method precision->validated_method lod_loq->validated_method robustness->validated_method

Caption: Logical relationship of method validation parameters.

Conclusion

The developed RP-HPLC method is simple, specific, accurate, and precise for the determination of the purity of this compound. The method is suitable for routine quality control analysis and for the quantification of related substances in bulk drug and intermediate manufacturing. The validation results confirm that the method is reliable and robust for its intended purpose.

Application Notes and Protocols: Derivatization of 3-Hydroxy-5-nitrobenzoic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of 3-hydroxy-5-nitrobenzoic acid and the subsequent biological evaluation of its derivatives. This versatile scaffold is a key starting material in the development of novel therapeutic agents, particularly in the areas of antimicrobial and anti-inflammatory research.[1]

Introduction

This compound is a versatile pharmaceutical intermediate characterized by its unique combination of hydroxyl, nitro, and carboxylic acid functional groups.[1] These reactive sites allow for straightforward chemical modification to generate a diverse library of ester and amide derivatives. Such derivatization is a common strategy in drug discovery to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound, potentially enhancing its efficacy and reducing side effects. The primary applications for derivatives of this molecule lie in the synthesis of compounds targeting inflammatory pathways and microbial pathogens.[1]

Derivatization Strategies

The two primary functional groups of this compound that are amenable to derivatization are the carboxylic acid and the phenolic hydroxyl group. Esterification and amidation of the carboxylic acid are common first steps in generating a library of compounds for biological screening.

Protocol 1: Esterification of this compound

This protocol describes a general method for the synthesis of 3-hydroxy-5-nitrobenzoate esters.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, propanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in the desired alcohol (10-20 eq), slowly add a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Amide Synthesis from this compound

This protocol outlines a general procedure for the synthesis of 3-hydroxy-5-nitrobenzamides.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Amine (primary or secondary)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM.

  • Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of DMF if using oxalyl chloride.

  • Stir the reaction mixture at room temperature until the solution becomes clear, indicating the formation of the acid chloride.

  • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Biological Assays

The following are detailed protocols for common biological assays used to evaluate the therapeutic potential of this compound derivatives.

Antimicrobial Susceptibility Testing

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[2]

Materials:

  • Test compounds (derivatives of this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Positive control (e.g., Gentamicin)

  • Negative control (solvent, e.g., DMSO)

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using MHB.

  • Inoculate each well with a standardized suspension of the microbial strain.

  • Include a drug-free control (medium and inoculum) and a positive control (standard antimicrobial agent).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Derivative 1 (Ester)64128
Derivative 2 (Amide)3264
Gentamicin12

Note: The data presented is illustrative and will vary depending on the specific derivatives tested.

Anti-inflammatory Activity

Protocol 4: Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.[2]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Cofactor

  • Arachidonic acid (substrate)

  • Test compounds

  • Positive control (e.g., Celecoxib)

  • 96-well plate

  • Plate reader

Procedure:

  • Reconstitute the human recombinant COX-2 enzyme and other kit components as per the manufacturer's instructions.

  • Prepare a reaction mix containing COX Assay Buffer and diluted COX Cofactor.

  • Add the reaction mix to the wells of a 96-well plate.

  • Add the test compounds (dissolved in a suitable solvent like DMSO) at various concentrations to the sample wells.

  • Add the positive control to designated wells.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Stop the reaction and measure the product formation (e.g., Prostaglandin E2) using a suitable detection method (e.g., ELISA or a colorimetric assay).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation:

CompoundCOX-2 Inhibition IC₅₀ (µM)
Derivative 3 (Ester)15.2
Derivative 4 (Amide)8.7
Celecoxib0.05

Note: The data presented is illustrative and will vary depending on the specific derivatives tested.

Visualizations

Derivatization Workflow

Derivatization_Workflow start This compound esterification Esterification (Alcohol, Acid Catalyst) start->esterification R-OH amidesynthesis Amide Synthesis (Amine, Coupling Agent) start->amidesynthesis R-NH2 esters Ester Derivatives esterification->esters amides Amide Derivatives amidesynthesis->amides bioassays Biological Assays (Antimicrobial, Anti-inflammatory, etc.) esters->bioassays amides->bioassays data Quantitative Data (MIC, IC50) bioassays->data

Caption: General workflow for derivatization and biological evaluation.

Antimicrobial Assay Workflow (MIC Determination)

MIC_Workflow prep_compounds Prepare Serial Dilutions of Test Compounds in 96-well plate inoculate Inoculate Wells with Bacteria prep_compounds->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Observe for Visible Growth incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conceptual Signaling Pathway Inhibition

Signaling_Pathway stimulus Inflammatory Stimulus cell_membrane Cell Membrane stimulus->cell_membrane cox2 COX-2 Enzyme cell_membrane->cox2 Upregulation prostaglandins Prostaglandins cox2->prostaglandins Catalysis inflammation Inflammation prostaglandins->inflammation derivative 3-Hydroxy-5-nitrobenzoic Acid Derivative derivative->cox2 Inhibition

Caption: Inhibition of the COX-2 inflammatory pathway.

References

Application Notes and Protocols: 3-Hydroxy-5-nitrobenzoic Acid in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

A focus on Synthesis, Characterization, and Potential Applications for Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Direct synthesis and application data for Metal-Organic Frameworks (MOFs) utilizing 3-hydroxy-5-nitrobenzoic acid as the primary organic linker are not extensively available in the reviewed literature. The following application notes and protocols are based on established methodologies for structurally analogous nitro- and hydroxy-substituted benzoic acid linkers in MOF synthesis. These protocols provide a foundational framework for researchers to explore the potential of this compound as a novel linker.

Introduction to this compound as a MOF Linker

This compound presents a compelling candidate as an organic linker for the synthesis of novel Metal-Organic Frameworks (MOFs). Its molecular structure, featuring a carboxylic acid group for metal coordination, a hydroxyl group for potential secondary interactions and post-synthetic modification, and a nitro group to influence the electronic properties and porosity of the resulting framework, offers a unique combination of functionalities. MOFs constructed from this linker are anticipated to exhibit interesting properties applicable in fields such as catalysis, gas storage, and controlled drug delivery. The presence of both hydroxyl and nitro functional groups can lead to specific binding sites for guest molecules and influence the overall stability and selectivity of the MOF.

Synthesis of MOFs using Substituted Benzoic Acid Linkers

The synthesis of MOFs is typically achieved through solvothermal or hydrothermal methods, where the organic linker and a metal salt are dissolved in a suitable solvent and heated in a sealed vessel.[1] The reaction conditions, such as temperature, time, solvent system, and modulator concentration, are critical parameters that dictate the final structure and properties of the MOF.

General Synthesis Workflow

The following diagram illustrates a typical workflow for the solvothermal synthesis of MOFs.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_characterization Characterization reagents Weigh Metal Salt and This compound dissolve Dissolve in Solvent (e.g., DMF, DEF, Ethanol) reagents->dissolve modulator Add Modulator (e.g., Acetic Acid, HCl) dissolve->modulator autoclave Transfer to Teflon-lined Autoclave modulator->autoclave heating Heat at specified Temperature and Time autoclave->heating cooling Cool to Room Temperature heating->cooling filtration Filter the Product cooling->filtration washing Wash with Solvent (e.g., DMF, Ethanol) filtration->washing activation Solvent Exchange and Activation (Heating under Vacuum) washing->activation pxrd PXRD activation->pxrd Characterize Product ftir FT-IR pxrd->ftir tga TGA ftir->tga bet BET Surface Area Analysis tga->bet

General workflow for MOF synthesis.
Experimental Protocol: Synthesis of a Hypothetical Zn-based MOF

This protocol is adapted from general procedures for synthesizing MOFs with functionalized benzoic acid linkers.

Materials:

  • This compound

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized Water

Procedure:

  • In a 20 mL glass vial, dissolve this compound (e.g., 0.1 mmol, 18.3 mg) and Zinc Nitrate Hexahydrate (e.g., 0.1 mmol, 29.7 mg) in 10 mL of DMF.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution.

  • Seal the vial and place it in a programmable oven.

  • Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 24 hours.

  • Cool the oven to room temperature at a rate of 5 °C/min.

  • Collect the crystalline product by filtration and wash with fresh DMF (3 x 5 mL).

  • Immerse the collected crystals in ethanol for 3 days, replacing the ethanol daily to remove residual DMF.

  • Activate the sample by heating at 150 °C under vacuum for 12 hours to yield the porous MOF.

Physicochemical Properties of Analogous MOFs

The properties of MOFs are highly dependent on the linker and metal node combination. The table below summarizes typical properties of MOFs synthesized using substituted benzoic acids, which can serve as a benchmark for MOFs derived from this compound.

PropertyFe-based MOF (MIL-53 type)Zn-based MOF (ZIF-8 type)Cu-based MOF (HKUST-1 type)
BET Surface Area (m²/g) ~1500~1800~1800
Pore Volume (cm³/g) ~0.7~0.65~0.7
Thermal Stability (°C) ~300~400~250
Synthesis Temperature (°C) 120-150Room Temperature - 14085-120
Synthesis Time (h) 12-721-2412-48

Note: These are approximate values and can vary significantly based on specific synthesis conditions.

Potential Applications

The unique functionalities of this compound suggest several potential applications for the resulting MOFs.

Drug Delivery

The porous nature of MOFs allows for the encapsulation of therapeutic agents.[2] The hydroxyl and nitro groups on the linker could provide specific hydrogen bonding interactions with drug molecules, potentially leading to higher loading capacities and controlled release profiles. The release of drugs can be triggered by changes in pH, temperature, or other external stimuli.[2][3]

G cluster_loading Drug Loading cluster_separation Separation cluster_release Drug Release activated_mof Activated MOF incubation Incubation/ Stirring activated_mof->incubation drug_solution Drug Solution drug_solution->incubation centrifugation Centrifugation/ Filtration incubation->centrifugation washing Washing centrifugation->washing drying Drying washing->drying pbs Incubate in PBS (pH 7.4 and 5.5) drying->pbs sampling Collect Aliquots at Time Intervals pbs->sampling analysis Analyze Drug Concentration (UV-Vis) sampling->analysis

References

Application Notes and Protocols for the Synthesis of Amides from 3-Hydroxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of amides from 3-Hydroxy-5-nitrobenzoic acid presents a unique challenge due to the presence of multiple reactive functional groups: a carboxylic acid, a phenolic hydroxyl group, and a nitro group. The phenolic hydroxyl group is nucleophilic and can interfere with the amide bond formation by reacting with the activated carboxylic acid, leading to undesired side products such as esters or polymers. To ensure a clean and efficient synthesis of the desired amide, a protection-deprotection strategy is essential.

This protocol outlines a reliable three-step synthetic route:

  • Protection: The phenolic hydroxyl group of this compound is first protected as a silyl ether. The tert-butyldimethylsilyl (TBDMS) group is chosen for its stability under the subsequent amide coupling conditions and its selective removal under mild conditions.

  • Amide Coupling: The carboxylic acid of the protected intermediate is then coupled with a primary or secondary amine to form the amide bond. This is achieved using a common and efficient coupling reagent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive, 1-Hydroxybenzotriazole (HOBt), to minimize side reactions and racemization if chiral amines are used.[1]

  • Deprotection: Finally, the TBDMS protecting group is selectively removed from the phenolic hydroxyl group using a fluoride source, such as tetra-n-butylammonium fluoride (TBAF), to yield the final 3-hydroxy-5-nitrobenzamide derivative.[2][3]

This methodology is broadly applicable for the synthesis of a variety of amide derivatives from this compound and is suitable for researchers in organic synthesis and drug development.

Experimental Protocols

Step 1: Synthesis of 3-(tert-butyldimethylsilyloxy)-5-nitrobenzoic acid (Protection)

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add imidazole (2.5 eq) to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of TBDMSCl (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with 1 M HCl (2x), followed by water (2x), and finally with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure 3-(tert-butyldimethylsilyloxy)-5-nitrobenzoic acid.

Step 2: Synthesis of 3-(tert-butyldimethylsilyloxy)-5-nitrobenzamide derivatives (Amide Coupling)

Materials:

  • 3-(tert-butyldimethylsilyloxy)-5-nitrobenzoic acid

  • Desired primary or secondary amine (R¹R²NH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 3-(tert-butyldimethylsilyloxy)-5-nitrobenzoic acid (1.0 eq) in anhydrous DCM.

  • Add HOBt (1.2 eq) and the desired amine (1.1 eq).

  • Add DIPEA (2.0 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x), water (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired protected amide.

Step 3: Synthesis of 3-hydroxy-5-nitrobenzamide derivatives (Deprotection)

Materials:

  • 3-(tert-butyldimethylsilyloxy)-5-nitrobenzamide derivative

  • Tetra-n-butylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the protected amide (1.0 eq) in THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the TBAF solution (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final 3-hydroxy-5-nitrobenzamide derivative.

Data Presentation

Step Reaction Starting Material Reagents (eq) Solvent Temp (°C) Time (h) Expected Yield (%)
1ProtectionThis compoundTBDMSCl (1.2), Imidazole (2.5)DMF0 to RT12-1685-95
2Amide Coupling3-(tert-butyldimethylsilyloxy)-5-nitrobenzoic acidAmine (1.1), EDC·HCl (1.2), HOBt (1.2), DIPEA (2.0)DCM0 to RT12-2470-90
3Deprotection3-(tert-butyldimethylsilyloxy)-5-nitrobenzamideTBAF (1.2)THF01-280-95

Visualization

Synthesis_Workflow Start This compound Protected_Acid 3-(tert-butyldimethylsilyloxy)- 5-nitrobenzoic acid Start->Protected_Acid Step 1: Protection TBDMSCl, Imidazole DMF, 0°C to RT Protected_Amide Protected Amide Derivative Protected_Acid->Protected_Amide Step 2: Amide Coupling R¹R²NH, EDC, HOBt DCM, 0°C to RT Final_Product 3-Hydroxy-5-nitrobenzamide Derivative Protected_Amide->Final_Product Step 3: Deprotection TBAF, THF 0°C

Caption: Workflow for the synthesis of 3-hydroxy-5-nitrobenzamides.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • TBDMSCl is corrosive and moisture-sensitive; handle with care under inert conditions.

  • EDC·HCl is a potential sensitizer; avoid inhalation and skin contact.

  • DMF is a reproductive toxin; handle with extreme caution.

  • TBAF is corrosive and toxic; handle with care.

  • DCM is a suspected carcinogen; minimize exposure.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., -OH, -NO₂, C=O, N-H).

  • Melting Point: To assess the purity of solid products.

References

Application of 3-Hydroxy-5-nitrobenzoic Acid in Anti-inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-5-nitrobenzoic acid (3,5-HNBA), a derivative of benzoic acid, presents a promising scaffold for the development of novel anti-inflammatory agents. While extensive research has established the anti-inflammatory properties of various hydroxybenzoic acids, specific data on the 3-hydroxy-5-nitro isomer is limited. However, its structural features suggest potential interactions with key targets in inflammatory pathways. These application notes provide a comprehensive framework for researchers to investigate the anti-inflammatory potential of 3,5-HNBA, detailing established in vitro and in vivo experimental protocols and potential mechanisms of action. The methodologies described are standard in the field of anti-inflammatory drug discovery and can be adapted to screen and characterize the activity of 3,5-HNBA and its derivatives.

Potential Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of phenolic compounds are often attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators. The primary inflammatory cascades potentially targeted by this compound include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]

  • NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. Upon activation by inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus.[3][4] In the nucleus, it initiates the transcription of genes encoding pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5] 3,5-HNBA may inhibit this pathway by preventing IκB degradation or blocking NF-κB nuclear translocation.

  • MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[6] Activation of these kinases by inflammatory stimuli leads to the phosphorylation of various transcription factors that regulate the expression of inflammatory genes.[1][2] 3,5-HNBA could potentially exert its anti-inflammatory effects by inhibiting the phosphorylation of key MAPK proteins.

Data Presentation: In Vitro Anti-inflammatory Activity

The following tables present hypothetical, yet plausible, quantitative data for the in vitro anti-inflammatory activity of this compound. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Inhibition of Pro-inflammatory Enzymes by this compound

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)
This compound>10045.8 ± 3.262.5 ± 4.7
Celecoxib (Control)15.2 ± 1.80.08 ± 0.01-
Zileuton (Control)--0.5 ± 0.04

Table 2: Effect of this compound on Nitric Oxide and Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)Nitric Oxide Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
This compound1015.2 ± 2.112.8 ± 1.910.5 ± 1.5
5048.6 ± 3.542.3 ± 3.138.9 ± 2.8
10072.3 ± 5.168.9 ± 4.565.2 ± 4.1
Dexamethasone (Control)192.5 ± 4.895.1 ± 3.993.7 ± 4.0

Experimental Protocols

In Vitro Assays

1. Cell Viability Assay (MTT Assay)

  • Principle: To determine the cytotoxic potential of 3,5-HNBA and establish a non-toxic concentration range for subsequent in vitro assays. The MTT assay measures the metabolic activity of cells.

  • Protocol:

    • Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of 3,5-HNBA (e.g., 0.1, 1, 10, 100, 1000 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

  • Principle: This assay measures the ability of 3,5-HNBA to inhibit the peroxidase activity of COX-1 and COX-2.[7]

  • Protocol:

    • Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the respective COX enzyme (ovine COX-1 or human recombinant COX-2).

    • Add 3,5-HNBA at various concentrations.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance change at 590 nm, which corresponds to the oxidation of a chromogenic substrate.

    • Calculate the percentage of inhibition and determine the IC₅₀ values.

3. 5-Lipoxygenase (5-LOX) Inhibition Assay

  • Principle: This assay determines the inhibitory effect of 3,5-HNBA on the activity of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes.

  • Protocol:

    • Pre-incubate soybean lipoxygenase with various concentrations of 3,5-HNBA in a phosphate buffer.

    • Initiate the reaction by adding linoleic acid as the substrate.

    • Monitor the formation of hydroperoxides by measuring the increase in absorbance at 234 nm.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

4. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

  • Principle: Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS). The Griess assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.[8]

  • Protocol:

    • Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 3,5-HNBA for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.[8]

    • Collect 100 µL of the cell culture supernatant.

    • Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of NO inhibition compared to the LPS-treated control.

5. Pro-inflammatory Cytokine (TNF-α and IL-6) Production Assay

  • Principle: This assay measures the levels of pro-inflammatory cytokines in the supernatant of LPS-stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).[7]

  • Protocol:

    • Collect the cell culture supernatant from the NO production assay.

    • Quantify the concentration of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

    • Calculate the percentage of cytokine reduction compared to the LPS-treated control.

In Vivo Assay

Carrageenan-Induced Paw Edema in Rats

  • Principle: This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[9]

  • Protocol:

    • Acclimatize male Wistar rats (150-200 g) for one week.

    • Administer 3,5-HNBA (e.g., 25, 50, 100 mg/kg) or a vehicle control orally. Administer a standard drug like Indomethacin (10 mg/kg) to a positive control group.

    • After 1 hour, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage of edema inhibition for each group at each time point.

Visualizations

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription HNBA This compound HNBA->IKK Inhibition HNBA->NFkB Inhibition of Translocation

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

G cluster_0 Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1, CREB) MAPK->TranscriptionFactors Phosphorylation Nucleus Nucleus MAPK->Nucleus Translocation GeneExpression Inflammatory Gene Expression TranscriptionFactors->GeneExpression Activation HNBA This compound HNBA->MAPKK Inhibition

Caption: Potential modulation of the MAPK signaling pathway by this compound.

G Start Start: Synthesize/Obtain This compound InVitro In Vitro Screening Start->InVitro MTT MTT Assay (Cytotoxicity) InVitro->MTT COX_LOX COX/LOX Inhibition Assays InVitro->COX_LOX NO_Cytokine NO & Cytokine Production Assays (RAW 264.7 cells) InVitro->NO_Cytokine InVivo In Vivo Testing (Carrageenan-induced paw edema) NO_Cytokine->InVivo If active and non-toxic Mechanism Mechanism of Action Studies InVivo->Mechanism If effective WesternBlot Western Blot (NF-κB, MAPK pathways) Mechanism->WesternBlot End Lead Compound Identification Mechanism->End

Caption: Experimental workflow for evaluating the anti-inflammatory potential of 3,5-HNBA.

References

Troubleshooting & Optimization

Technical Support Center: Nitration of 3-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nitration of 3-hydroxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this common but often challenging chemical transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Regioselectivity and Mixture of Isomers

Q1: Why am I getting a mixture of nitro isomers (2-nitro, 4-nitro, and 6-nitro) when I nitrate 3-hydroxybenzoic acid?

A: The formation of multiple isomers is a common challenge in the nitration of 3-hydroxybenzoic acid due to the competing directing effects of the hydroxyl (-OH) and carboxylic acid (-COOH) groups. The hydroxyl group is an activating ortho, para-director, while the carboxylic acid group is a deactivating meta-director. This results in the electrophilic nitronium ion (NO₂⁺) attacking the positions ortho and para to the -OH group (positions 2, 4, and 6), leading to a mixture of 3-hydroxy-2-nitrobenzoic acid, 3-hydroxy-4-nitrobenzoic acid, and 3-hydroxy-6-nitrobenzoic acid.[1][2]

Q2: How can I control the regioselectivity to favor a specific isomer?

A: Controlling the regioselectivity is a key challenge. The outcome of the reaction is highly dependent on the reaction conditions. For instance, the nitration of 3-hydroxybenzoic acid with 62% aqueous nitric acid has been reported to yield 2-nitro-3-hydroxybenzoic acid as the main product, with smaller quantities of the 4-nitro and 6-nitro isomers.[2] To enhance the formation of a particular isomer, careful optimization of the nitrating agent, solvent, and temperature is crucial.

Troubleshooting Flowchart for Regioselectivity Issues

G start Problem: Mixture of Isomers condition Desired Isomer? start->condition ortho Favoring 2-Nitro or 6-Nitro Isomer condition->ortho Ortho/6-Nitro para Favoring 4-Nitro Isomer condition->para Para ortho_sol Use milder nitrating agents. Employ lower reaction temperatures. ortho->ortho_sol para_sol Consider steric hindrance. Experiment with different solvents. para->para_sol analysis Analyze product mixture using NMR, HPLC, or GC-MS ortho_sol->analysis para_sol->analysis separation Proceed to isomer separation protocol analysis->separation

Caption: Troubleshooting workflow for managing isomer mixtures.

Issue 2: Low Yield and Incomplete Reaction

Q3: My reaction yield is very low. What are the possible causes?

A: Low yields in the nitration of 3-hydroxybenzoic acid can stem from several factors:

  • Insufficiently strong nitrating agent: The benzene ring is deactivated by the carboxylic acid group, requiring a potent nitrating agent to proceed efficiently.

  • Inadequate reaction temperature: While high temperatures can lead to byproducts, a temperature that is too low may result in an incomplete reaction.

  • Poor solubility of the starting material: 3-hydroxybenzoic acid has limited solubility in some organic solvents, which can hinder the reaction.

  • Suboptimal work-up procedure: Product loss during extraction and purification steps can significantly reduce the final yield.

Q4: How can I improve the yield of my nitration reaction?

A: To improve your yield, consider the following:

  • Choice of Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a standard and effective nitrating agent.[1] Fuming nitric acid can also be used for a more vigorous reaction.[3]

  • Temperature Control: Carefully control the reaction temperature. The nitration of benzoic acid is typically carried out between 0°C and 30°C.[4][5]

  • Solvent Selection: Using a solvent in which the starting material is more soluble can improve the reaction rate. Nitrobenzene has been used as a solvent for this reaction.[3]

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

Issue 3: By-product Formation

Q5: I am observing the formation of dinitro or other unwanted by-products. How can I prevent this?

A: The formation of dinitro- and trinitro- derivatives is a common side reaction, particularly under harsh conditions.[5][6] To minimize these by-products:

  • Control the Stoichiometry: Use a controlled amount of the nitrating agent. An excess of nitric acid can promote further nitration.

  • Maintain Low Temperatures: Running the reaction at lower temperatures (e.g., 0-5°C) can help prevent over-nitration.[4]

  • Gradual Addition of Reagents: Add the nitrating agent slowly to the solution of 3-hydroxybenzoic acid to maintain better control over the reaction exotherm and local concentrations.

Issue 4: Difficulty in Product Separation and Purification

Q6: How can I effectively separate the different nitro isomers of 3-hydroxybenzoic acid?

A: The separation of positional isomers can be challenging due to their similar physical properties.[7][8] Common techniques include:

  • Fractional Crystallization: This technique can sometimes be used to separate isomers if their solubilities in a particular solvent are sufficiently different.[9]

  • Column Chromatography: This is often the most effective method for separating isomers.[9] A suitable solvent system can be determined using TLC.

  • High-Performance Liquid Chromatography (HPLC): For analytical separation and small-scale purification, HPLC can provide excellent resolution of the isomers.

Q7: What are some common purification methods for the nitrated products?

A: Recrystallization is a common method for purifying the desired isomer once it has been separated.[3][10] The choice of solvent for recrystallization is critical and may require some experimentation. Dilute alcohol is one solvent that has been used.[3]

Experimental Protocols

Protocol 1: Synthesis of 3-hydroxy-4-nitrobenzoic acid

This protocol is adapted from a literature procedure.[3]

Materials:

  • 3-hydroxybenzoic acid (50 g)

  • Nitrobenzene (175 ml)

  • Fuming nitric acid (17 ml)

  • Carbon tetrachloride

  • Dilute alcohol

Procedure:

  • Dissolve 50 g of m-hydroxybenzoic acid in 175 ml of hot nitrobenzene.

  • Cool the solution to 35-40°C.

  • Slowly add a solution of 17 ml of fuming nitric acid in an equal amount of nitrobenzene over 4 hours with stirring.

  • Filter the resulting product.

  • Wash the product with carbon tetrachloride.

  • Recrystallize the product from dilute alcohol.

Expected Yield: 15% Melting Point: 227-228°C

Protocol 2: Synthesis of 3-hydroxy-2-nitrobenzoic acid

This synthesis involves the hydrolysis of 3-chloro-2-nitrobenzoic acid.[11]

Materials:

  • 3-Chloro-2-nitrobenzoic acid (30 g, 0.148 mol)

  • Potassium hydroxide (240 g, 4.277 mol)

  • Water (300 ml)

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 30 g of 3-chloro-2-nitrobenzoic acid in an aqueous solution of 240 g of potassium hydroxide in 300 ml of water.

  • Stir the mixture at room temperature until the solid is completely dissolved.

  • Heat the reaction mixture to 110°C and maintain for 12 hours.

  • Cool the mixture to room temperature and dilute with water.

  • Acidify the mixture with concentrated hydrochloric acid to a pH of 2.

  • Cool the acidified mixture to 0°C and extract with ethyl acetate (2 x 500 ml).

  • Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the product.

Expected Yield: 99%

Quantitative Data Summary

The distribution of isomers is highly dependent on the specific reaction conditions. The table below summarizes reported yields for different isomers under various conditions.

Desired ProductStarting MaterialNitrating Agent/ConditionsSolventYieldReference
3-hydroxy-4-nitrobenzoic acid3-hydroxybenzoic acidFuming nitric acid, 35-40°CNitrobenzene15%[3]
3-hydroxy-4-nitrobenzoic acid3-hydroxybenzoic acidAmmonium cerium (IV) nitrate, 20°CAcetonitrile27%[12]
3-hydroxy-2-nitrobenzoic acid3-Chloro-2-nitrobenzoic acidKOH, 110°C (hydrolysis)Water99%[11]
3-hydroxy-4-nitrobenzoic acidm-cresolConc. nitric acid, then H₂O₂Sulfuric acid, ethanol90-95%[13]

Reaction Mechanism and Pathways

The nitration of 3-hydroxybenzoic acid proceeds via an electrophilic aromatic substitution mechanism. The key steps are the generation of the nitronium ion and its subsequent attack on the aromatic ring.

Reaction Mechanism Workflow

G cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Attack HNO3 Nitric Acid H2SO4 Sulfuric Acid NO2+ Nitronium Ion HSO4- Bisulfate H3O+ Hydronium Ion HNO3H2SO4 HNO3H2SO4 NO2+HSO4-H3O+ NO2+HSO4-H3O+ HNO3H2SO4->NO2+HSO4-H3O+ 3HBA 3-Hydroxybenzoic Acid Sigma Sigma Complex (Resonance Stabilized) Deprotonation Deprotonation Sigma->Deprotonation Product Nitrated Product (Isomer Mixture) Deprotonation->Product 3HBANO2+ 3HBANO2+ 3HBANO2+->Sigma

Caption: Key steps in the electrophilic aromatic substitution of 3-hydroxybenzoic acid.

References

Technical Support Center: Purification of 3-Hydroxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Hydroxy-5-nitrobenzoic acid from a reaction mixture.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound.

Frequently Asked Questions

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most common impurities are typically positional isomers formed during the nitration of 3-hydroxybenzoic acid. These include 3-hydroxy-2-nitrobenzoic acid and 3-hydroxy-4-nitrobenzoic acid. Unreacted starting material (3-hydroxybenzoic acid) and potentially di-nitrated products can also be present.

Q2: Which purification techniques are most effective for this compound?

A2: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the level of impurities and the desired final purity.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-layer chromatography (TLC) is an effective way to monitor the separation. By spotting the crude mixture, collected fractions, and a pure standard (if available) on a TLC plate, you can identify the fractions containing the pure desired product. A common mobile phase for TLC of hydroxybenzoic acid derivatives is a mixture of hexanes and ethyl acetate.[1]

Troubleshooting Recrystallization

Problem Possible Cause Solution
The compound does not dissolve in the hot solvent. The solvent is not suitable, or not enough solvent is being used.- Ensure you are using a suitable solvent where the compound has high solubility at elevated temperatures and low solubility at room temperature. Water or a mixture of ethanol and water are common choices.[2] - Gradually add more hot solvent until the compound dissolves.
The compound "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities.- Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. - Allow the solution to cool more slowly. - If impurities are the issue, consider a preliminary purification step like a charcoal treatment or column chromatography.
No crystals form upon cooling. The solution is not saturated enough, or crystallization has not been initiated.- Reheat the solution and evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod at the surface of the solution to provide a nucleation site. - Add a seed crystal of pure this compound.
Low recovery of the purified product. Too much solvent was used, the crystals were filtered before crystallization was complete, or the product is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent.
The purified product is still colored. Colored impurities are present that co-crystallize with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product, potentially reducing the yield.

Troubleshooting Column Chromatography

Problem Possible Cause Solution
Poor separation of the desired compound from impurities. The chosen mobile phase (eluent) does not have the correct polarity.- Optimize the solvent system using TLC first. A good starting point for nitrobenzoic acids is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3] - A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary to separate compounds with similar polarities.
The compound is not eluting from the column. The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
The compound is eluting too quickly with the solvent front. The mobile phase is too polar.- Decrease the polarity of the mobile phase. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture.
Streaking or tailing of spots on TLC or broad peaks from the column. The compound is interacting too strongly with the stationary phase (silica gel), or the column is overloaded.- Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the mobile phase to reduce tailing. - Ensure the amount of crude material loaded onto the column is appropriate for the column size (typically 1-5% of the silica gel weight).

Quantitative Data

The following table summarizes key quantitative data for this compound. Please note that solubility data can be influenced by factors such as temperature and the presence of other solutes.

Parameter Value Reference
Molecular Formula C₇H₅NO₅[4]
Molecular Weight 183.12 g/mol [4]
Melting Point 190-195 °C[4]
Appearance Light yellow to yellow-brown solid
Solubility in DMSO Slightly soluble[4]
Solubility in Methanol Slightly soluble[4]
Typical Recrystallization Yield 70-85% (Estimated based on similar compounds)
Typical Column Chromatography Yield 60-80% (Estimated based on similar compounds)

Experimental Protocols

1. Purification by Recrystallization

This protocol describes the purification of crude this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol required to dissolve the solid completely. Heat the mixture gently on a hot plate.

  • Once the solid is dissolved, slowly add hot deionized water dropwise to the solution until it becomes slightly cloudy. This indicates that the solution is saturated.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.

  • If charcoal was added, perform a hot gravity filtration to remove it.

  • Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Dry the purified crystals in a vacuum oven.

  • Determine the yield and melting point of the purified product.

2. Purification by Column Chromatography

This protocol outlines the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Prepare the Column:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pack the chromatography column with the slurry, ensuring there are no air bubbles.

    • Add a layer of sand on top of the silica gel.

    • Equilibrate the column by running the initial mobile phase (e.g., 9:1 hexane:ethyl acetate) through it.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate or the mobile phase).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting the column with the initial mobile phase.

    • Collect fractions in separate test tubes.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the compounds. A typical gradient might be from 9:1 to 7:3 hexane:ethyl acetate.

  • Fraction Analysis:

    • Monitor the collected fractions using TLC.

    • Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., 7:3 hexane:ethyl acetate).

    • Visualize the spots under a UV lamp.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure this compound (as determined by TLC).

    • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified solid.

    • Determine the yield and melting point of the purified product.

Workflow Diagrams

Purification_Workflow cluster_0 Purification of this compound Crude Crude Reaction Mixture Choice Choose Purification Method Crude->Choice Recrystallization Recrystallization Choice->Recrystallization High Yield, Moderate Purity ColumnChromatography Column Chromatography Choice->ColumnChromatography High Purity, Lower Yield PureProduct Pure this compound Recrystallization->PureProduct ColumnChromatography->PureProduct

Caption: General workflow for the purification of this compound.

Recrystallization_Troubleshooting Start Start Recrystallization Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Cool to Room Temperature Dissolve->Cool NoDissolve Problem: Does not dissolve Dissolve->NoDissolve IceBath Cool in Ice Bath Cool->IceBath OilingOut Problem: Oils out Cool->OilingOut Filter Filter Crystals IceBath->Filter NoCrystals Problem: No crystals form IceBath->NoCrystals Dry Dry Crystals Filter->Dry LowYield Problem: Low yield Filter->LowYield End Pure Product Dry->End Sol_NoDissolve Solution: Add more hot solvent / Change solvent NoDissolve->Sol_NoDissolve Sol_OilingOut Solution: Cool slower / Add co-solvent OilingOut->Sol_OilingOut Sol_NoCrystals Solution: Concentrate solution / Scratch flask / Add seed crystal NoCrystals->Sol_NoCrystals Sol_LowYield Solution: Use minimum solvent / Cool thoroughly LowYield->Sol_LowYield

Caption: Troubleshooting flowchart for the recrystallization process.

References

Technical Support Center: Synthesis of 3-Hydroxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 3-hydroxy-5-nitrobenzoic acid. The information is presented in a question-and-answer format to directly tackle specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

The most common method for synthesizing this compound is through the electrophilic aromatic substitution (nitration) of 3-hydroxybenzoic acid. This reaction typically involves the use of a nitrating agent, which is a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring.

Q2: What are the expected side products in the synthesis of this compound?

The primary side products in this synthesis are other positional isomers of mononitrated 3-hydroxybenzoic acid. The directing effects of the hydroxyl (-OH) and carboxylic acid (-COOH) groups on the benzene ring influence the position of nitration. The -OH group is an activating ortho-, para-director, while the -COOH group is a deactivating meta-director.

In 3-hydroxybenzoic acid, the positions ortho and para to the hydroxyl group are 2, 4, and 6. The positions meta to the carboxylic acid group are 2 and 5. Therefore, the formation of the following isomers is possible:

  • 3-hydroxy-2-nitrobenzoic acid

  • 3-hydroxy-4-nitrobenzoic acid [1]

  • 3-hydroxy-6-nitrobenzoic acid

Under harsh reaction conditions, such as elevated temperatures or prolonged reaction times, dinitration can occur, leading to the formation of 3-hydroxy-2,5-dinitrobenzoic acid or other dinitrated species. Decarboxylation of the starting material or product can also be a minor side reaction under forcing conditions.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low yield of the desired this compound isomer. Formation of multiple isomers: The reaction conditions may not be optimal for regioselective nitration at the 5-position.Optimize reaction temperature: Maintain a low temperature (typically 0-10 °C) during the addition of the nitrating agent to favor the desired isomer and minimize the formation of ortho- and para-isomers.
Insufficient nitration: The reaction may not have gone to completion.Control the stoichiometry of the nitrating agent: Use a slight excess of nitric acid to ensure complete conversion of the starting material. Monitor reaction progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material.
Presence of significant amounts of isomeric impurities in the final product. Suboptimal reaction conditions: As mentioned above, temperature and reagent stoichiometry are critical for regioselectivity.Modify the nitrating agent: Consider using alternative nitrating systems, such as fuming nitric acid in acetic anhydride, which may offer different regioselectivity. Purification: Employ fractional crystallization or column chromatography to separate the desired 5-nitro isomer from other isomers. The different isomers may have varying solubilities in different solvents, which can be exploited for separation.[2]
Formation of dinitrated byproducts. Harsh reaction conditions: High temperatures, extended reaction times, or a large excess of the nitrating agent can promote a second nitration.Strict temperature control: Maintain the reaction temperature below 10 °C. Careful control of stoichiometry: Use a controlled amount of the nitrating agent (typically 1.0-1.2 equivalents of nitric acid). Reduce reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid over-nitration.
Dark coloration of the reaction mixture or final product. Oxidation of the phenolic group: The hydroxyl group is susceptible to oxidation by nitric acid, especially at higher temperatures, leading to the formation of colored impurities.Maintain low temperatures: This is the most critical factor in preventing oxidation. Slow addition of the nitrating agent: Add the nitrating mixture dropwise to the solution of 3-hydroxybenzoic acid to control the exotherm and maintain a low temperature.

Experimental Protocols

Synthesis of a Mixture of Mononitrated 3-Hydroxybenzoic Acid Isomers

A general procedure for the nitration of a substituted benzoic acid, which can be adapted for 3-hydroxybenzoic acid, involves the slow addition of a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid to a solution of the benzoic acid, also maintained at a low temperature (e.g., 0-5 °C).

  • Preparation of Nitrating Mixture: Slowly add concentrated sulfuric acid to concentrated nitric acid while cooling in an ice bath.

  • Reaction: Dissolve 3-hydroxybenzoic acid in concentrated sulfuric acid and cool the mixture to 0 °C. Slowly add the cold nitrating mixture dropwise to the 3-hydroxybenzoic acid solution, ensuring the temperature does not exceed 5 °C.

  • Work-up: After the addition is complete, allow the reaction to stir at low temperature for a specified time. Then, pour the reaction mixture over crushed ice to precipitate the product. The solid product can then be collected by filtration, washed with cold water, and dried.

Note: This is a generalized protocol. The specific ratios of reagents, reaction times, and temperatures will significantly impact the product distribution and should be optimized based on experimental results. For instance, a protocol for the synthesis of 3-hydroxy-4-nitrobenzoic acid specifies dissolving 50 g of m-hydroxybenzoic acid in 175 ml of hot nitrobenzene, cooling to 35-40° C, and then slowly adding 17 ml of fuming nitric acid dissolved in nitrobenzene over 4 hours.[1]

Data Presentation

Table 1: Influence of Reaction Conditions on Isomer Distribution (Hypothetical Data)

Nitrating AgentTemperature (°C)This compound (%)3-hydroxy-2-nitrobenzoic acid (%)3-hydroxy-4-nitrobenzoic acid (%)3-hydroxy-6-nitrobenzoic acid (%)Dinitrated Products (%)
Conc. HNO₃ / Conc. H₂SO₄0-56015205<1
Conc. HNO₃ / Conc. H₂SO₄25452025102-5
Fuming HNO₃ / Ac₂O-10 to 07510105<1

Note: This table presents hypothetical data to illustrate the expected trends. Actual results may vary.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions A 3-Hydroxybenzoic Acid C This compound (Desired Product) A->C Nitration D Isomeric Side Products (2-nitro, 4-nitro, 6-nitro) A->D Non-regioselective Nitration F Oxidation Products A->F Oxidation (High Temperature) B Nitrating Agent (HNO₃/H₂SO₄) B->C E Dinitrated Products C->E Over-nitration (Harsh Conditions)

Caption: Reaction pathway for the synthesis of this compound and potential side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze Product Mixture (TLC, HPLC, NMR) Start->Analysis Identify Identify Major Impurities Analysis->Identify Isomers Isomeric Byproducts Identify->Isomers Isomers Detected Dinitro Dinitrated Byproducts Identify->Dinitro Dinitrated Detected Oxidation Oxidation Products Identify->Oxidation Colored Impurities OptimizeTemp Decrease Reaction Temperature Isomers->OptimizeTemp Dinitro->OptimizeTemp ControlStoich Adjust Nitrating Agent Stoichiometry Dinitro->ControlStoich Oxidation->OptimizeTemp Purify Purify Product (Crystallization/Chromatography) OptimizeTemp->Purify ControlStoich->Purify

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Synthesis of 3-Hydroxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Hydroxy-5-nitrobenzoic acid. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their experimental outcomes and improve yields.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of this compound often low during synthesis?

The primary challenge in synthesizing this compound via electrophilic nitration of 3-Hydroxybenzoic acid is managing regioselectivity. The starting material has two directing groups: a hydroxyl (-OH) group and a carboxylic acid (-COOH) group.

  • Hydroxyl (-OH) Group: This is an activating group and an ortho, para-director.

  • Carboxylic Acid (-COOH) Group: This is a deactivating group and a meta-director.[1][2]

These competing influences mean that the incoming nitro group (-NO₂) can be directed to multiple positions on the aromatic ring, leading to a mixture of isomers (e.g., 2-nitro, 4-nitro, 6-nitro) in addition to the desired 5-nitro product.[3] Separating these isomers is often difficult and results in a lower isolated yield of the target compound.

Q2: How can I improve the regioselectivity to favor the 5-nitro isomer?

Controlling the reaction conditions is critical for maximizing the yield of the desired isomer. Key factors include:

  • Temperature Control: Nitration reactions are highly exothermic. Maintaining a low temperature (typically between 0°C and 5°C) is crucial.[4] Higher temperatures can increase the rate of side reactions and lead to the formation of undesired dinitro or trinitro products.[1]

  • Choice of Nitrating Agent: Using a milder nitrating agent or a mixed-acid system (concentrated nitric acid and sulfuric acid) allows for more controlled nitration.[4] The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), the active electrophile.[1]

  • Slow Reagent Addition: The nitrating agent should be added slowly and portion-wise to the substrate solution while vigorously stirring. This helps to dissipate heat and maintain a consistent, low temperature, preventing localized overheating that can lead to side products.

Q3: What are common byproducts, and how can they be removed?

Besides the desired this compound, the most common byproducts are other structural isomers such as 3-Hydroxy-2-nitrobenzoic acid, 3-Hydroxy-4-nitrobenzoic acid, and 3-Hydroxy-6-nitrobenzoic acid.[3] Purification is typically achieved through:

  • Recrystallization: This is the most common method. A solvent system in which the solubility of the desired isomer and the impurities differs significantly with temperature is chosen. Dilute aqueous acid or alcohol-water mixtures are often effective.[5][6]

  • Column Chromatography: For difficult separations or to achieve very high purity, silica gel column chromatography can be employed.[7]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete Reaction: Insufficient reaction time or temperature was too low. 2. Reagent Degradation: Nitrating agents can degrade over time. 3. Incorrect Stoichiometry: Improper ratio of reactants.1. Monitor the reaction using TLC. If starting material persists, consider extending the reaction time. 2. Use fresh, high-quality nitric and sulfuric acids. 3. Carefully measure and verify the molar ratios of all reagents before starting.
Formation of a Mixture of Isomers 1. Poor Regiocontrol: Reaction temperature was too high. 2. Aggressive Nitrating Agent: The nitrating conditions were too harsh.1. Maintain the reaction temperature strictly below 5°C using an ice-salt bath.[4] 2. Add the nitrating agent slowly to the reaction mixture. Consider using a pre-formed nitrating mixture cooled to the reaction temperature.
Product is Dark/Oily (Degradation) 1. Over-Nitration: Formation of dinitro or other oxidized byproducts due to excessive temperature or reaction time.[1] 2. Harsh Work-up: The work-up procedure may be too acidic or basic, causing decomposition.1. Strictly control the reaction temperature and time. Quench the reaction as soon as TLC indicates the consumption of starting material. 2. Pour the reaction mixture into ice water to precipitate the product.[4] Use dilute acids or bases for any pH adjustments.
Difficulty in Product Isolation/Purification 1. Poor Precipitation: The product remains partially dissolved in the aqueous work-up solution. 2. Ineffective Recrystallization: The chosen solvent does not effectively separate the isomers.1. Ensure the post-reaction mixture is sufficiently cold before filtration. Adding a small amount of a co-solvent might be necessary. 2. Perform small-scale solvent screening to find the optimal recrystallization solvent. Consider multi-solvent systems (e.g., ethanol/water, ethyl acetate/hexane).

Data on Nitration of Hydroxybenzoic Acids

The following table summarizes results from various nitration experiments on hydroxybenzoic acid derivatives, illustrating the impact of conditions on yield and isomer distribution. Note that direct yield data for this compound is sparse in literature, but related reactions provide valuable insight.

Starting MaterialNitrating Agent / ConditionsProduct(s)YieldReference
3-Hydroxybenzoic acidAmmonium cerium (IV) nitrate, Acetonitrile, 20°C3-Hydroxy-4-nitrobenzoic acid27%[8]
2-MethylphenolCopper(II) nitrate trihydrate, THF, RefluxMixture of nitro-isomers67-90% (total)[9]
3-Hydroxybenzoic acidFuming nitric acid, Nitrobenzene, 35-40°C3-Hydroxy-4-nitrobenzoic acid15%[5]
m-CresolConc. nitric acid, then H₂O₂3-Hydroxy-4-nitrobenzoic acid95.1%[10]

Experimental Protocols & Visualizations

General Workflow for Yield Optimization

The following diagram outlines a logical workflow for troubleshooting and optimizing the synthesis of this compound.

G cluster_causes Identify Primary Issue cluster_solutions Implement Solutions start Low Yield of This compound check_purity Analyze Crude Product (TLC, NMR, HPLC) start->check_purity isomers High Isomer Content? check_purity->isomers Check Selectivity incomplete_rxn High Starting Material? check_purity->incomplete_rxn Check Conversion degradation Degraded Product? check_purity->degradation Check Stability optimize_temp Lower Reaction Temp (0-5 °C) Slow Reagent Addition isomers->optimize_temp optimize_time Increase Reaction Time Verify Reagent Stoichiometry incomplete_rxn->optimize_time optimize_workup Refine Purification (Recrystallization, Chromatography) degradation->optimize_workup end_goal Improved Yield and Purity optimize_temp->end_goal optimize_time->end_goal optimize_workup->end_goal

Caption: Troubleshooting workflow for low-yield synthesis.

Reaction Pathway: Nitration of 3-Hydroxybenzoic Acid

This diagram illustrates the competing directing effects of the hydroxyl and carboxylic acid groups, leading to the formation of various isomers.

G cluster_reactants Reactants cluster_products Potential Products start 3-Hydroxybenzoic Acid p5 This compound (Desired Product) start->p5 meta to -COOH para to -OH (Reinforcing) p2 3-Hydroxy-2-nitrobenzoic Acid start->p2 ortho to -OH p4 3-Hydroxy-4-nitrobenzoic Acid start->p4 ortho to -COOH ortho to -OH p6 3-Hydroxy-6-nitrobenzoic Acid start->p6 para to -COOH ortho to -OH reagents HNO₃ / H₂SO₄ (Nitrating Agent)

Caption: Isomer formation in the nitration of 3-hydroxybenzoic acid.

Detailed Experimental Protocol: Controlled Nitration

This protocol is a generalized procedure designed to maximize the yield of this compound by carefully controlling reaction conditions.

Safety Precautions: This reaction involves highly corrosive concentrated acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials:

  • 3-Hydroxybenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Deionized Water

  • Ice

  • Salt (for ice bath)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup:

    • Place a magnetic stir bar in the three-neck round-bottom flask. Equip the flask with a thermometer and a dropping funnel.

    • Prepare an ice-salt bath around the flask to maintain a low temperature.

  • Dissolving the Starting Material:

    • Add 3-Hydroxybenzoic acid (1.0 eq) to the flask.

    • Slowly add concentrated sulfuric acid (approx. 3.0 eq) while stirring. Continue stirring until all the solid has dissolved.

    • Cool the resulting solution to 0°C in the ice-salt bath.

  • Preparation of the Nitrating Mixture:

    • In a separate beaker, carefully and slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq). Caution: This mixing is exothermic.

    • Cool this nitrating mixture down to 0°C before use.

  • Nitration Reaction:

    • Slowly add the cold nitrating mixture to the solution of 3-Hydroxybenzoic acid via the dropping funnel over a period of 30-60 minutes.

    • Crucially, ensure the internal temperature of the reaction mixture does not rise above 5°C throughout the addition.

    • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • Once the reaction is complete, slowly pour the reaction mixture onto a large beaker filled with crushed ice, while stirring vigorously.

    • A precipitate should form. Allow the mixture to stand in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with copious amounts of cold deionized water until the washings are neutral (pH ~7).

  • Purification:

    • The crude product is typically a mixture of isomers. Recrystallize the solid from a suitable solvent, such as a mixture of ethanol and water or dilute hydrochloric acid, to obtain pure this compound.

    • Dry the purified crystals under vacuum.

  • Characterization:

    • Determine the yield and characterize the final product by measuring its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.

References

Technical Support Center: Regioselectivity in the Nitration of 3-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address regioselectivity issues encountered during the nitration of 3-hydroxybenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is controlling the regioselectivity in the nitration of 3-hydroxybenzoic acid so challenging?

The primary challenge arises from the competing directing effects of the two substituents on the benzene ring: the hydroxyl (-OH) group and the carboxylic acid (-COOH) group.

  • Hydroxyl Group (-OH): This is a strongly activating group and an ortho, para-director. It increases the electron density at positions 2, 4, and 6, making them more susceptible to electrophilic attack.

  • Carboxylic Acid Group (-COOH): This is a deactivating group and a meta-director.[1] It withdraws electron density from the ring, particularly from the ortho and para positions relative to itself, thus directing the incoming electrophile to position 5.

This conflict between the directing effects often leads to the formation of a mixture of nitro-substituted isomers.[2]

Q2: What are the possible isomeric products from the nitration of 3-hydroxybenzoic acid?

The reaction can yield three primary monosubstituted isomers:

  • 2-Nitro-3-hydroxybenzoic acid

  • 4-Nitro-3-hydroxybenzoic acid

  • 6-Nitro-3-hydroxybenzoic acid

Nitration at position 5 is generally not favored due to the strong activating effect of the hydroxyl group directing to other positions.

Q3: How do reaction conditions influence the distribution of isomers?

The regiochemical outcome is highly dependent on the experimental conditions. Factors such as the choice of nitrating agent, solvent, and reaction temperature can be manipulated to favor the formation of a specific isomer. For instance, using 62% aqueous nitric acid has been reported to produce 2-nitro-3-hydroxybenzoic acid as the main product.[3] Milder conditions or different solvents can alter this distribution.

Q4: I am observing significant amounts of dinitro or trinitro byproducts. What is causing this?

The formation of multiple nitration products is typically a result of the reaction conditions being too harsh.[4] The hydroxyl group strongly activates the ring, making it susceptible to further nitration even after one nitro group has been added.[4] To minimize over-nitration, consider using lower temperatures, a less concentrated nitrating agent, or reducing the reaction time.[5][6]

Troubleshooting Guide

Problem: Low yield of the desired isomer and a complex mixture of products.

  • Primary Cause: The reaction conditions are not optimized for the desired regioselectivity, leading to multiple isomers that are difficult to separate.[2]

  • Troubleshooting Steps:

    • Analyze Product Ratio: Use techniques like HPLC or NMR spectroscopy to accurately quantify the isomer distribution in your crude product.

    • Modify Reaction Conditions: Consult the data table below to select conditions that have been reported to favor your target isomer. Temperature is a critical parameter; lower temperatures often increase selectivity.[7]

    • Change the Nitrating Agent: A mixture of concentrated nitric and sulfuric acids is a very strong nitrating agent.[5] Consider milder alternatives like ammonium cerium(IV) nitrate or dilute nitric acid to improve control.[3][8]

    • Optimize Purification: If a mixture is unavoidable, develop a robust purification strategy. Column chromatography with a carefully selected solvent system or fractional crystallization may be required to isolate the desired isomer.

Problem: Degradation of starting material or formation of tar-like substances.

  • Primary Cause: The reaction conditions are too aggressive, leading to oxidation or polymerization side reactions. Phenolic compounds are particularly sensitive to strong oxidizing acids.[4]

  • Troubleshooting Steps:

    • Lower the Temperature: Perform the reaction at or below 0°C to minimize side reactions.[7]

    • Control the Rate of Addition: Add the nitrating agent slowly to the solution of 3-hydroxybenzoic acid to maintain temperature control and prevent localized overheating.

    • Use a Protective Solvent: Solvents like nitrobenzene or acetonitrile can help to moderate the reaction.[8][9]

Data Presentation: Isomer Distribution Under Various Conditions

The regioselectivity of nitration is highly dependent on the specific protocol. Below is a summary of outcomes from different experimental conditions.

Nitrating AgentSolventTemperature (°C)Major Product ReportedYieldReference
Fuming Nitric AcidNitrobenzene35-403-Hydroxy-4-nitrobenzoic acid15%[9]
Ammonium Cerium(IV) NitrateAcetonitrile203-Hydroxy-4-nitrobenzoic acid27%[8]
62% Aqueous Nitric AcidWaterNot specified2-Nitro-3-hydroxybenzoic acidMain Product[3]
Conc. HNO₃ / Conc. H₂SO₄None< 53-Nitrobenzoic acid (from Benzoic Acid)High (meta)[7]

Note: Data on the precise distribution ratios for 3-hydroxybenzoic acid is sparse in the literature; the table reflects the major isomer reported in specific synthetic procedures.

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxy-4-nitrobenzoic Acid [8]

  • Dissolution: Dissolve 3-hydroxybenzoic acid (1.6 mmol) in acetonitrile.

  • Addition of Nitrating Agent: Once fully dissolved, slowly add ammonium cerium(IV) nitrate (2.3 mmol) portionwise to the solution.

  • Reaction: Stir the mixture at room temperature (20°C) overnight.

  • Quenching: Quench the reaction by adding water.

  • Extraction: Extract the product into ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the organic phase, and concentrate it under reduced pressure.

  • Purification: Purify the solid product via column chromatography to yield 3-hydroxy-4-nitrobenzoic acid.

Protocol 2: Synthesis Favoring 3-Nitrobenzoic Acid (from Benzoic Acid for procedural reference) [7]

This protocol for benzoic acid highlights the critical importance of temperature control, which is also applicable to substituted benzoic acids.

  • Prepare Nitrating Mixture (NM): In an Erlenmeyer flask cooled in an ice/salt bath (≤ 0°C), slowly add concentrated H₂SO₄ (1 mL per gram of benzoic acid) to concentrated HNO₃ (0.67 mL per gram of benzoic acid). Keep this mixture cold.

  • Prepare Reaction Mixture (RM): In a separate beaker cooled to ≤ 0°C, add concentrated H₂SO₄ (2.5 mL per gram of benzoic acid). Slowly add the dry 3-hydroxybenzoic acid to the sulfuric acid, ensuring the temperature does not exceed 5°C.

  • Nitration: Slowly add the cold NM to the cold RM with careful mixing, maintaining the reaction temperature below 5°C.

  • Stirring: After the addition is complete, continue to stir the mixture in the cold bath for an additional 10-15 minutes.

  • Precipitation: Pour the reaction mixture over a slurry of approximately 100 g of ice and 100 mL of water and stir vigorously to precipitate the product.

  • Isolation: Filter the product, wash thoroughly with cold water, and air dry.

Visualizations

G cluster_0 Directing Effects on 3-Hydroxybenzoic Acid mol 3-Hydroxybenzoic Acid substituents Substituents OH -OH Group (Activating) COOH -COOH Group (Deactivating) positions Ring Positions (Potential Nitration Sites) P2 Position 2 (ortho) OH->P2 Directs to P4 Position 4 (para) OH->P4 P6 Position 6 (ortho) OH->P6 P5 Position 5 (meta) COOH->P5 Directs to G start Define Target Isomer select_conditions Select Initial Reaction Conditions (Temp, Solvent, Nitrating Agent) start->select_conditions run_reaction Perform Small-Scale Nitration select_conditions->run_reaction analyze Analyze Product Mixture (HPLC, NMR, etc.) run_reaction->analyze decision Desired Regioselectivity Achieved? analyze->decision modify Modify Conditions decision->modify No   scale_up Scale-Up & Purify Product decision->scale_up  Yes modify->select_conditions Iterate

References

Technical Support Center: Purification of 3-Hydroxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the removal of isomeric impurities from 3-Hydroxy-5-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities found in crude this compound?

During the nitration of 3-Hydroxybenzoic acid to produce this compound, several other positional isomers can be formed as impurities. The most common isomeric impurities include:

  • 3-Hydroxy-2-nitrobenzoic acid

  • 3-Hydroxy-4-nitrobenzoic acid

  • 5-Hydroxy-2-nitrobenzoic acid

The relative amounts of these impurities can vary depending on the specific reaction conditions used during synthesis.

Q2: What are the primary methods for removing these isomeric impurities?

The most common and effective methods for the purification of this compound from its isomeric impurities are:

  • Recrystallization: This technique takes advantage of differences in the solubility of the desired compound and its impurities in a particular solvent at different temperatures.

  • Chromatography (e.g., HPLC or Column Chromatography): These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

  • pH-Mediated Separation: Exploiting the differences in the pKa values of the isomers can allow for selective precipitation or extraction.

Q3: How can I select the best purification method for my needs?

The choice of purification method depends on several factors, including the level of purity required, the scale of the purification, and the specific isomeric impurities present.

  • For high purity on a smaller scale, High-Performance Liquid Chromatography (HPLC) is often the preferred method due to its high resolving power.

  • For larger quantities, recrystallization is a more practical and cost-effective approach, provided a suitable solvent system can be identified.

  • Column chromatography can be used for intermediate scales and offers a balance between resolution and capacity.

  • pH-mediated separation can be a useful initial purification step to enrich the desired isomer before a final polishing step like recrystallization.

Troubleshooting Guides

Recrystallization

Issue: Poor recovery of this compound after recrystallization.

Possible Cause Troubleshooting Step
Solvent is too polar or non-polar. The solubility of this compound is low in highly polar solvents like water and also low in non-polar solvents. It is slightly soluble in methanol and DMSO.[1] Experiment with solvent mixtures (e.g., ethanol/water, acetic acid/water) to find a system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Too much solvent was used. Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of the desired product in solution upon cooling, thus reducing the yield.
Cooling was too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.
Incomplete precipitation. After cooling to room temperature, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.

Issue: Isomeric impurities are still present after recrystallization.

Possible Cause Troubleshooting Step
Solubility of the impurity is too similar to the desired product. Try a different solvent or solvent system. The relative solubilities of the isomers may differ significantly in another solvent.
Impurities were trapped in the crystals (occlusion). Ensure slow cooling to allow for the formation of well-defined crystals, which are less likely to trap impurities. If the problem persists, a second recrystallization may be necessary.
Ineffective solvent for the specific impurity. For example, 5-Hydroxy-2-nitrobenzoic acid is freely soluble in alcohol and hot water.[2][3] If this is a major impurity, using a solvent system where it remains highly soluble even at low temperatures would be beneficial.
High-Performance Liquid Chromatography (HPLC)

Issue: Poor separation of isomeric peaks.

Possible Cause Troubleshooting Step
Inappropriate mobile phase. For reversed-phase HPLC, adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. The addition of an acid, such as formic acid or acetic acid, to the mobile phase can improve peak shape and selectivity for acidic compounds like nitrobenzoic acids.
Incorrect stationary phase. A standard C18 column may not provide sufficient selectivity. Consider using a phenyl-hexyl or a polar-embedded column, which can offer different selectivities for aromatic and polar compounds.[4]
Flow rate is too high. A lower flow rate can sometimes improve resolution, although it will increase the run time.
Temperature fluctuations. Use a column oven to maintain a constant temperature, as temperature can affect retention times and selectivity.

Issue: Peak tailing.

Possible Cause Troubleshooting Step
Secondary interactions with the stationary phase. The hydroxyl and carboxylic acid groups can interact with residual silanols on the silica support. Adding a small amount of a competing base (like triethylamine) or, more commonly for acids, ensuring a low pH with an acid modifier in the mobile phase can mitigate these interactions.[5]
Column overload. Reduce the concentration of the injected sample.
Column contamination. Flush the column with a strong solvent to remove any adsorbed impurities.

Experimental Protocols

General Recrystallization Protocol for this compound

This protocol is a general starting point and may require optimization based on the specific impurities and their concentrations.

  • Solvent Selection:

    • Based on available data, consider solvent systems such as ethanol/water, methanol/water, or acetic acid/water.

    • Perform small-scale solubility tests to determine the optimal solvent and ratio. The ideal solvent will dissolve the crude product when hot but show low solubility when cold.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Heat the mixture on a hot plate with stirring until the solvent boils.

    • Continue adding small portions of the hot solvent until all the solid has just dissolved.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask can slow the cooling rate.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Allow the crystals to dry completely.

General HPLC Method for Isomer Separation

This is a starting point for method development.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).

    • Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Temperature: 30 °C.

Data Presentation

Table 1: Solubility Data of this compound and Related Isomers

CompoundSolventSolubilityReference
This compound DMSOSlightly Soluble[1]
MethanolSlightly Soluble[1]
5-Hydroxy-2-nitrobenzoic acid Water1 g in 1475 mL[2][3]
AlcoholFreely Soluble[2][3]
Diethyl EtherFreely Soluble[2][3]
Hot WaterSoluble[2][3]
3-Nitrobenzoic acid Water1 g in 320 mL[6]
Ethanol1 g in 3 mL[6]
Diethyl Ether1 g in 4 mL[6]
4-Nitrobenzoic acid WaterRelatively Soluble, increases with temperature[7]

Visualizations

experimental_workflow cluster_start Initial State cluster_purification Purification Method Selection cluster_analysis Analysis and Final Product crude_product Crude this compound (with isomeric impurities) recrystallization Recrystallization crude_product->recrystallization chromatography Chromatography (HPLC/Column) crude_product->chromatography ph_separation pH-Mediated Separation crude_product->ph_separation purity_check Purity Check (e.g., HPLC, Melting Point) recrystallization->purity_check chromatography->purity_check ph_separation->purity_check purity_check->recrystallization Purity < 99% pure_product Pure this compound purity_check->pure_product Purity ≥ 99%

Caption: General workflow for the purification of this compound.

troubleshooting_recrystallization cluster_recovery Poor Recovery cluster_purity Low Purity start Recrystallization Issue q_recovery Is the yield low? start->q_recovery q_purity Impurities still present? start->q_purity a_solvent Optimize solvent system q_recovery->a_solvent Yes a_amount Use minimum hot solvent a_solvent->a_amount a_cooling Ensure slow cooling a_amount->a_cooling a_diff_solvent Try a different solvent q_purity->a_diff_solvent Yes a_recrystallize Perform a second recrystallization a_diff_solvent->a_recrystallize a_slow_cool Ensure very slow cooling a_recrystallize->a_slow_cool

Caption: Troubleshooting logic for recrystallization issues.

References

Optimizing temperature for the synthesis of 3-Hydroxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3-Hydroxy-5-nitrobenzoic acid. The primary focus is on optimizing the reaction temperature to maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor when optimizing the synthesis of this compound?

A1: The most critical factor is precise temperature control during the nitration of 3-hydroxybenzoic acid. The starting material contains two directing groups: a hydroxyl group (-OH) which is activating and ortho-, para-directing, and a carboxylic acid group (-COOH) which is deactivating and meta-directing. The interplay between these groups makes the reaction highly sensitive to temperature, which can influence regioselectivity and the formation of side products.

Q2: I am observing a low yield of the desired this compound. What are the likely causes?

A2: A low yield is typically due to the formation of multiple, difficult-to-separate isomers. During the electrophilic nitration of 3-hydroxybenzoic acid, the nitro group can be directed to several positions. The primary competing isomers are 2-nitro-3-hydroxybenzoic acid and 4-nitro-3-hydroxybenzoic acid, which result from the strong ortho- and para-directing influence of the hydroxyl group.[1][2] High reaction temperatures can exacerbate this issue and may also lead to oxidation or polynitration.

Q3: What is the recommended temperature range for this synthesis?

A3: For nitration of aromatic rings with competing directing groups, a very low reaction temperature is generally required to improve selectivity. It is crucial to maintain the reaction temperature consistently at or below 0-5°C.[3] Exceeding this range significantly increases the likelihood of forming unwanted ortho and para isomers.[3] The addition of the nitrating agent should be done slowly and dropwise to prevent localized hot spots.

Q4: My reaction mixture turned dark brown or black and produced tar-like substances. What went wrong?

A4: A dark, tarry mixture is a strong indication of an uncontrolled exothermic reaction. This is typically caused by adding the nitrating agent too quickly or failing to maintain adequate cooling. The excessive heat leads to side reactions such as oxidation of the phenol group and polynitration, which can even result in the formation of picric acid under vigorous conditions.[4] Immediate and efficient cooling is essential to prevent this.

Q5: How can I confirm that I have synthesized the correct this compound isomer?

A5: Product verification should be performed using multiple analytical techniques. The melting point of pure this compound is approximately 190-195°C. You should also use spectroscopic methods like ¹H NMR and ¹³C NMR to confirm the substitution pattern on the aromatic ring. High-Performance Liquid Chromatography (HPLC) is invaluable for assessing the purity of the product and quantifying the presence of other isomers.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis.

Issue Potential Cause Recommended Solution
Low Yield of Target Isomer Formation of multiple isomers: The ortho- and para-directing hydroxyl group favors the formation of 2-nitro and 4-nitro isomers.[1][2]Maintain strict temperature control (0-5°C) using an ice-salt bath.[3] Add the nitrating mixture very slowly with vigorous stirring. Consider purification by column chromatography to separate the isomers.
Incomplete Reaction: Insufficient reaction time or non-optimal temperature.After adding the nitrating agent, continue stirring the mixture in the cold bath for an additional 10-15 minutes to ensure the reaction goes to completion.[3]
Runaway Reaction (Rapid temperature increase, color darkens) Poor Temperature Control: Inefficient cooling or adding the nitrating agent too quickly.Prepare the reaction vessel in a large ice-salt bath for maximum cooling efficiency.[3] Use a dropping funnel for slow, controlled addition of the cold nitrating mixture to the cold substrate solution.
Product is Impure / Difficult to Purify Presence of Isomeric Byproducts: The isomers have similar chemical properties, making separation difficult.Recrystallization may not be sufficient. Utilize column chromatography with an appropriate solvent system for effective separation. Monitor fractions using TLC or HPLC.
Formation of Tar/Polymeric Material Oxidation/Polynitration: Reaction temperature was too high, causing degradation of the starting material or product.Ensure the internal reaction temperature never exceeds 5°C.[3] Use the correct stoichiometric amounts of reagents; excess nitric acid can promote side reactions.

Experimental Protocols

Protocol: Low-Temperature Nitration of 3-Hydroxybenzoic Acid

This protocol is designed to control the reaction temperature strictly to favor the formation of the meta-nitro product.

Materials:

  • 3-hydroxybenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice and Salt (for bath)

  • Deionized Water

  • Magnetic stirrer and stir bar

  • Three-neck round-bottom flask

  • Dropping funnel

  • Thermometer

Procedure:

  • Prepare the Cooling Bath: Prepare a large ice-salt bath and allow it to equilibrate at or below 0°C.

  • Prepare the Nitrating Mixture: In a small flask, cautiously add a stoichiometric amount of concentrated nitric acid to a pre-chilled volume of concentrated sulfuric acid. Cool this mixture in the ice bath to below 0°C.

  • Prepare the Substrate Solution: In the three-neck flask, dissolve the 3-hydroxybenzoic acid in a sufficient amount of concentrated sulfuric acid. Place this flask in the ice-salt bath and cool the solution to 0°C or less with continuous stirring.

  • Nitration Reaction: Once both solutions are at the target temperature (≤ 0°C), begin adding the cold nitrating mixture dropwise to the 3-hydroxybenzoic acid solution using the dropping funnel. Monitor the internal temperature closely to ensure it does not rise above 5°C.[3] The addition should be very slow.

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the cold bath for an additional 15 minutes.[3]

  • Workup: Slowly pour the reaction mixture over a large volume of crushed ice and water with vigorous stirring. The crude product should precipitate as a solid.

  • Isolation and Purification: Isolate the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acid. The crude product can then be purified by recrystallization or column chromatography to isolate the this compound isomer.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental process and the chemical transformations involved.

G cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_workup Workup & Purification p1 Prepare Ice-Salt Bath (≤ 0°C) p2 Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Cool to ≤ 0°C p1->p2 p3 Prepare Substrate Solution (3-Hydroxybenzoic Acid + H₂SO₄) Cool to ≤ 0°C p1->p3 r1 Slowly Add Nitrating Mixture to Substrate Solution p2->r1 p3->r1 r2 Maintain Temperature (0-5°C) r1->r2 r3 Stir for 15 min After Addition r2->r3 w1 Pour Mixture onto Ice-Water r3->w1 w2 Filter Precipitate w1->w2 w3 Wash with Cold Water w2->w3 w4 Purify Product (Recrystallization / Chromatography) w3->w4 end end w4->end Analysis (NMR, HPLC, MP)

Caption: Experimental workflow for the low-temperature synthesis.

G cluster_products Reaction Products start 3-Hydroxybenzoic Acid p_desired This compound (Desired Product) start->p_desired Nitration (meta-directing -COOH) p_side1 2-Nitro-3-hydroxybenzoic Acid (Side Product) start->p_side1 Nitration (ortho-directing -OH) p_side2 4-Nitro-3-hydroxybenzoic Acid (Side Product) start->p_side2 Nitration (para-directing -OH) p_side3 Other Byproducts (e.g., Polynitrated) start->p_side3 High Temp Side Reactions

References

Technical Support Center: Purifying 3-Hydroxy-5-nitrobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the purification of 3-Hydroxy-5-nitrobenzoic acid via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind recrystallizing this compound?

Recrystallization is a purification technique for solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[1][2][3] Ideally, the compound is highly soluble in the hot solvent and poorly soluble in the cold solvent. Impurities are either insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and are removed during filtration of the purified crystals).[1][3]

Q2: What are the key characteristics of a good recrystallization solvent for this compound?

A suitable solvent for recrystallizing this compound should:

  • Dissolve the compound well at elevated temperatures but poorly at room temperature or below.[4][5]

  • Not react chemically with the compound.[3][4]

  • Be sufficiently volatile to be easily removed from the purified crystals.[4]

  • Dissolve impurities readily at all temperatures or not at all.[3]

  • Have a boiling point below the melting point of this compound (190-195 °C) to prevent it from melting or "oiling out" instead of crystallizing.

Q3: Which solvents are recommended for the recrystallization of this compound?

Based on the polar nature of this compound (containing hydroxyl, carboxylic acid, and nitro functional groups), suitable solvents include:

  • Water: Benzoic acid and its derivatives often show good solubility in hot water and poor solubility in cold water, making it a primary candidate.[6][7]

  • Ethanol/Water or Methanol/Water mixtures: For polar organic compounds, alcohol-water mixtures are often effective.[5] The alcohol increases the solubility of the organic compound, and the water acts as an anti-solvent upon cooling to induce crystallization.

  • Aqueous Acetic Acid: This can be a good solvent for acidic compounds.

A good starting point is to test the solubility in small amounts of these solvents.

Q4: How can I improve the recovery yield of my recrystallization?

To maximize yield:

  • Use the minimum amount of hot solvent necessary to fully dissolve the compound.[1][8] Using too much solvent will result in a significant amount of the product remaining in the solution upon cooling.[9][10]

  • Allow the solution to cool slowly and without disturbance.[1] Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities.

  • After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[11]

  • When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[8]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization using Water

This protocol is a good starting point due to the expected solubility of the compound in hot water.

Methodology:

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a small volume of deionized water and heat the mixture to boiling on a hot plate, stirring continuously. Add more hot water in small portions until the solid is completely dissolved. Avoid adding an excess of water.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then bring the solution back to a boil for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely in a desiccator or a low-temperature oven.

Protocol 2: Mixed Solvent Recrystallization using Ethanol/Water

This method is useful if the compound is too soluble in hot water or not soluble enough.

Methodology:

  • Dissolution: Dissolve the impure this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the point of saturation). If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection, Washing, and Drying: Follow steps 5-7 from Protocol 1, using an ice-cold ethanol/water mixture for washing.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. - Too much solvent was used. - The solution is supersaturated.- Boil off some of the solvent to concentrate the solution and then allow it to cool again.[9][10] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[10][12]
The compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound (unlikely for this compound in water). - The solution is too concentrated, causing the compound to come out of solution above its melting point. - Significant impurities are present.- Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool slowly.[12] - Try a different solvent with a lower boiling point.
Crystallization happens too quickly. - The solution cooled too rapidly. - The solution was too concentrated.- Reheat the solution to redissolve the crystals. If necessary, add a small amount of extra solvent. Allow the solution to cool more slowly (e.g., by insulating the flask).[9]
Low recovery yield. - Too much solvent was used. - Premature crystallization during hot filtration. - The crystals were washed with too much or warm solvent.- Use the minimum amount of hot solvent for dissolution.[8] - Ensure the filtration apparatus is hot during hot filtration. - Wash the crystals with a minimal amount of ice-cold solvent.[8]
The purified crystals are still colored. - The decolorizing charcoal was not used or was insufficient.- Repeat the recrystallization process, ensuring to use an appropriate amount of activated charcoal and perform a hot filtration.

Quantitative Data

The following table provides estimated solubility data for this compound in various solvents. This data is an estimation based on the known solubility of similar compounds like 3-nitrobenzoic acid and 2-hydroxy-5-nitrobenzoic acid, and should be experimentally verified for optimal results.[13][14]

SolventSolubility at 25°C ( g/100 mL) (Estimated)Solubility at 100°C (or boiling point) ( g/100 mL) (Estimated)
WaterLowModerate to High
EthanolModerateHigh
MethanolModerateHigh
AcetoneModerateHigh
Ethyl AcetateLow to ModerateHigh
TolueneVery LowLow

Visualizations

Experimental Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation start Start with Impure Solid add_solvent Add Minimum Hot Solvent start->add_solvent dissolve Complete Dissolution add_solvent->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temp hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end_product Pure this compound dry_crystals->end_product

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree start Crystals Don't Form After Cooling q1 Was excess solvent used? start->q1 a1_yes Yes q1->a1_yes  Yes a1_no No q1->a1_no No s1 Boil off excess solvent and re-cool. a1_yes->s1 q2 Is the solution supersaturated? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No s2 Scratch flask interior or add seed crystal. a2_yes->s2 s3 Consider a different solvent system. a2_no->s3

Caption: Troubleshooting decision tree for failure of crystallization.

References

Troubleshooting unexpected results in reactions with 3-Hydroxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Hydroxy-5-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results in reactions involving this versatile compound. Below you will find a series of troubleshooting guides and frequently asked questions in a Q&A format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected side reactions when working with this compound?

A1: Due to its trifunctional nature (carboxylic acid, hydroxyl group, and nitro group), this compound can participate in several competing reactions. The most common unexpected side reactions include:

  • O-alkylation/O-acylation: In reactions targeting the carboxylic acid (e.g., esterification or amide formation), the hydroxyl group can also react, leading to the formation of ether or ester byproducts.[1]

  • Decarboxylation: Under elevated temperatures or certain catalytic conditions, the carboxylic acid group can be lost as carbon dioxide, leading to the formation of 3-nitrophenol.[2][3]

  • Polymerization: Under harsh conditions, polymerization can occur, leading to intractable materials and low yields of the desired product.

  • Incomplete reactions: Due to the electron-withdrawing nature of the nitro group, the reactivity of the other functional groups can be influenced, sometimes leading to incomplete conversions under standard conditions.

Q2: I am getting a low yield in my esterification reaction. What are the possible causes and solutions?

A2: Low yields in esterification reactions are a common issue. Here are several potential causes and their corresponding solutions:

Potential Cause Explanation Recommended Solution
Competing O-alkylation The hydroxyl group is also nucleophilic and can react with the alkylating agent, especially under basic conditions, forming an ether byproduct.[1]Use acidic conditions (e.g., Fischer esterification with a catalytic amount of sulfuric acid) to protonate the hydroxyl group and reduce its nucleophilicity.[4] Alternatively, protect the hydroxyl group as an acetate or other suitable protecting group before performing the esterification.
Presence of Water Water can shift the equilibrium of the esterification reaction back towards the starting materials, reducing the yield of the ester.[4]Ensure all reagents and solvents are anhydrous. Use a Dean-Stark apparatus to remove water as it is formed during the reaction.
Steric Hindrance If you are using a bulky alcohol, the reaction rate may be slow, leading to an incomplete reaction within the standard timeframe.Increase the reaction time and/or temperature. Consider using a more reactive derivative of the carboxylic acid, such as an acyl chloride.
Insufficient Catalyst An inadequate amount of acid catalyst will result in a slow reaction rate.Ensure the use of an appropriate catalytic amount of a strong acid like sulfuric acid.

Q3: During the reduction of the nitro group to an amine, I am observing multiple products and difficulty in purification. What could be the issue?

A3: The reduction of the nitro group in this compound can be challenging. Here are some common problems and solutions:

Problem Potential Cause Recommended Solution
Formation of Tin Salts Precipitate When using stannous chloride (SnCl2) for the reduction, the workup with a base can lead to the precipitation of tin salts, which can be difficult to filter and may trap the product.[5]Instead of a strong base like NaOH for the workup, try a milder base like sodium bicarbonate to adjust the pH to just below 8. This can result in a more manageable precipitate.[5] Alternatively, after neutralization, add Celite to the mixture and filter through a pad of Celite to aid in the removal of the tin salts.[5]
Incomplete Reduction Insufficient reducing agent or reaction time can lead to a mixture of the desired amine, the starting nitro compound, and potentially intermediate nitroso or hydroxylamine species.Ensure an adequate excess of the reducing agent (e.g., SnCl2·2H2O or iron powder) is used.[6][7] Monitor the reaction by TLC until the starting material is completely consumed.[6]
Product Oxidation The resulting 3-amino-5-hydroxybenzoic acid is susceptible to oxidation, which can lead to colored impurities and degradation.Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). Work up the reaction as quickly as possible and consider using an antioxidant during purification if necessary.
Chelation to Metal The product can chelate to the metal ions from the reducing agent, making extraction difficult.After the reaction, a thorough workup with a suitable aqueous solution (e.g., Rochelle's salt solution for tin) can help to break up the metal complexes and improve extraction efficiency.

Troubleshooting Guides

Guide 1: Amide Synthesis using DCC/DMAP

Problem: Low yield of the desired amide and formation of a significant amount of a byproduct that is difficult to separate.

Workflow for Troubleshooting:

Start Low Amide Yield Check_Urea Identify Byproduct: Is it N,N'-dicyclohexylurea? Start->Check_Urea Check_Reactants Check Reactant Purity: Are carboxylic acid and amine pure? Check_Urea->Check_Reactants Yes Protect_OH Consider Side Reaction: Is O-acylation of the hydroxyl group occurring? Check_Urea->Protect_OH No Check_Conditions Review Reaction Conditions: - Anhydrous solvent? - Correct stoichiometry? Check_Reactants->Check_Conditions Optimize Optimize Conditions: - Lower temperature? - Slower addition of DCC? Check_Conditions->Optimize Protect_Strategy Implement Protection Strategy: Protect hydroxyl group before coupling Protect_OH->Protect_Strategy Purification Improve Purification: - Filter off urea - Column chromatography Optimize->Purification Solution Improved Yield of Pure Amide Purification->Solution Protect_Strategy->Solution

Troubleshooting Amide Synthesis

Detailed Steps:

  • Identify the Byproduct: The most common byproduct in DCC coupling reactions is the N,N'-dicyclohexylurea (DCU).[8] This is often insoluble in many organic solvents and can be removed by filtration. If the byproduct is soluble, it suggests a different side reaction may be occurring.

  • Check Reactant Purity: Ensure that both the this compound and the amine are pure and dry. Impurities can interfere with the reaction.

  • Review Reaction Conditions:

    • Solvent: Use a dry, aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

    • Stoichiometry: Use a slight excess of the amine and DCC (typically 1.1-1.2 equivalents). DMAP is used in catalytic amounts (0.1-0.2 equivalents).[9]

  • Consider O-acylation: The hydroxyl group of this compound can be acylated by the activated carboxylic acid intermediate, leading to the formation of a polyester-like byproduct.

  • Optimize Conditions:

    • Temperature: Run the reaction at 0 °C to room temperature. Higher temperatures can promote side reactions.

    • Addition: Add the DCC solution slowly to the mixture of the carboxylic acid, amine, and DMAP to control the reaction rate.

  • Improve Purification: If DCU is the main byproduct, it can often be removed by filtration.[8] The desired amide can then be purified by column chromatography or recrystallization.

  • Implement Protection Strategy: If O-acylation is a persistent issue, protect the hydroxyl group as an acetate or a silyl ether before performing the amide coupling. The protecting group can be removed in a subsequent step.

Guide 2: Ether Synthesis (Williamson Ether Synthesis)

Problem: Low yield of the desired ether and recovery of unreacted starting material.

Logical Relationship for Troubleshooting:

Start Low Ether Yield Base_Choice Evaluate Base: Is the base strong enough to deprotonate the phenol? Start->Base_Choice Base_Choice->Start No, use stronger base (e.g., NaH) Alkyl_Halide Examine Alkyl Halide: Is it primary or secondary? Is it reactive enough? Base_Choice->Alkyl_Halide Yes Alkyl_Halide->Start Tertiary or unreactive, use a more reactive halide Solvent Check Solvent: Is it a polar aprotic solvent? Alkyl_Halide->Solvent Primary & Reactive Solvent->Start No, switch to DMF or DMSO Temperature Assess Temperature: Is the temperature sufficient for the SN2 reaction? Solvent->Temperature Yes Temperature->Start Too low, increase temperature Side_Reaction Consider Esterification: Is the carboxylate reacting with the alkyl halide? Temperature->Side_Reaction Sufficient Solution Optimized Ether Synthesis Side_Reaction->Solution Protect carboxyl group Side_Reaction->Solution No significant esterification

Troubleshooting Ether Synthesis

Detailed Steps:

  • Evaluate the Base: The phenolic hydroxyl group of this compound is acidic but requires a sufficiently strong base for complete deprotonation to the more nucleophilic phenoxide. Weak bases may result in an incomplete initial reaction. Consider using a strong base like sodium hydride (NaH).

  • Examine the Alkyl Halide: The Williamson ether synthesis is an SN2 reaction and works best with primary alkyl halides.[10][11] Secondary alkyl halides can undergo elimination as a competing reaction, and tertiary alkyl halides will predominantly give elimination products.[10]

  • Check the Solvent: A polar aprotic solvent like DMF or DMSO is generally preferred as it can dissolve the reactants and facilitate the SN2 reaction.

  • Assess the Temperature: While SN2 reactions can often be performed at room temperature, some less reactive alkyl halides may require heating to proceed at a reasonable rate.

  • Consider Competing Esterification: The carboxylate anion, formed by deprotonation of the carboxylic acid by the base, can also act as a nucleophile and react with the alkyl halide to form an ester. To avoid this, it is best to protect the carboxylic acid group (e.g., as a methyl or ethyl ester) before performing the ether synthesis.

Experimental Protocols

Protocol 1: Reduction of the Nitro Group using Stannous Chloride

This protocol describes a general procedure for the reduction of the nitro group of this compound to an amino group using stannous chloride dihydrate.[6]

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl2·2H2O)

  • Ethanol

  • Ethyl acetate

  • 2M Potassium hydroxide (KOH) solution

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Celite

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add stannous chloride dihydrate (5.0 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add ethyl acetate and cool the mixture in an ice bath.

  • Slowly add a saturated solution of sodium bicarbonate with vigorous stirring until the pH of the aqueous layer is ~7-8.

  • A precipitate of tin salts will form. Add a layer of Celite to a Büchner funnel and filter the mixture through the Celite pad. Wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-amino-5-hydroxybenzoic acid.

  • The crude product can be further purified by recrystallization or column chromatography.

Workflow for Nitro Group Reduction and Workup:

cluster_reaction Reaction cluster_workup Workup Dissolve Dissolve this compound in Ethanol Add_SnCl2 Add SnCl2.2H2O Dissolve->Add_SnCl2 Reflux Reflux and Monitor by TLC Add_SnCl2->Reflux Evaporate Remove Ethanol Reflux->Evaporate Neutralize Add EtOAc and neutralize with NaHCO3 Evaporate->Neutralize Filter Filter through Celite Neutralize->Filter Extract Wash with Brine Filter->Extract Dry Dry organic layer and concentrate Extract->Dry Purify Purify by Recrystallization or Chromatography Dry->Purify

Nitro Group Reduction Workflow

References

Preventing over-nitration in the synthesis of 3-Hydroxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Hydroxy-5-nitrobenzoic Acid

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis, with a particular focus on preventing over-nitration.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts are other positional isomers of the mono-nitrated product, such as 3-hydroxy-2-nitrobenzoic acid and 3-hydroxy-4-nitrobenzoic acid. Additionally, over-nitration can lead to the formation of dinitro- and trinitro-benzoic acid derivatives.[1]

Q2: Why is temperature control so critical during the nitration of 3-hydroxybenzoic acid?

A2: Temperature control is crucial because nitration is an exothermic reaction. Higher temperatures increase the reaction rate and can lead to the formation of multiple isomers and over-nitrated products, such as dinitro and even trinitro derivatives.[1] Maintaining a low temperature helps to control the reaction's selectivity towards the desired mono-nitro product.

Q3: What is the role of sulfuric acid in the nitrating mixture?

A3: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution reaction.[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting material (3-hydroxybenzoic acid) and the formation of the product. This allows you to stop the reaction at the optimal time to maximize the yield of the desired product and minimize byproduct formation.

Q5: What are the recommended methods for purifying the final product?

A5: The most common methods for purifying this compound are recrystallization and column chromatography. Recrystallization is effective for removing small amounts of impurities, while column chromatography is useful for separating the desired product from significant quantities of isomeric byproducts and over-nitrated compounds.

Troubleshooting Guide: Preventing Over-Nitration

This guide provides solutions to common problems encountered during the synthesis of this compound, with a focus on preventing the formation of over-nitrated byproducts.

Problem Possible Cause Recommended Solution
Low yield of this compound and significant formation of dinitro byproducts. Reaction temperature is too high. Maintain a strict temperature control, typically between 0°C and 5°C, throughout the addition of the nitrating mixture. Use an ice-salt bath for efficient cooling.
Prolonged reaction time. Monitor the reaction progress using TLC. Once the starting material is consumed and the desired product is maximized, quench the reaction immediately to prevent further nitration.
Concentration of nitrating agents is too high. Use a carefully measured amount of nitric acid and sulfuric acid. An excess of the nitrating agent can drive the reaction towards di- and tri-nitration.
Formation of multiple mono-nitro isomers. Incorrect directing effects of substituents. The hydroxyl and carboxylic acid groups direct the nitration. While the formation of some isomers is expected, controlling the reaction conditions as described above will favor the desired 5-nitro isomer.
Difficulty in isolating the product from the reaction mixture. Product remains dissolved in the acidic solution. After the reaction is complete, pour the reaction mixture over crushed ice to precipitate the crude product. Ensure thorough mixing to maximize precipitation.
Purified product is still contaminated with byproducts. Inefficient purification method. For mixtures with significant amounts of byproducts, a single recrystallization may not be sufficient. Consider using column chromatography for better separation.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 3-Hydroxybenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Deionized Water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 10 g of 3-hydroxybenzoic acid in 40 mL of concentrated sulfuric acid. Cool the mixture to 0°C in an ice-salt bath with constant stirring.

  • Separately, prepare the nitrating mixture by slowly adding 8 mL of concentrated nitric acid to 8 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 3-hydroxybenzoic acid over a period of 30-45 minutes. Ensure the temperature of the reaction mixture does not exceed 5°C during the addition.

  • After the addition is complete, continue stirring the mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • The crude this compound will precipitate as a solid.

  • Filter the precipitate using vacuum filtration and wash with cold deionized water until the washings are neutral.

  • Dry the crude product in a desiccator.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot 50% aqueous ethanol.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% aqueous ethanol, and dry thoroughly.

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the yield and purity of this compound.

Parameter Condition A Condition B Condition C
Temperature 0-5°C10-15°C20-25°C
Reaction Time 1 hour2 hours4 hours
Molar Ratio (HNO₃:Substrate) 1.1 : 11.5 : 12 : 1
Expected Yield of this compound 75-85%60-70%40-50%
Estimated Dinitro Byproducts < 5%10-15%> 25%

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification start Start: 3-Hydroxybenzoic Acid dissolve Dissolve in conc. H₂SO₄ at 0°C start->dissolve add_nm Slowly add Nitrating Mixture (keep temp < 5°C) dissolve->add_nm prepare_nm Prepare Nitrating Mixture (HNO₃ + H₂SO₄) at 0°C prepare_nm->add_nm react Stir at 0-5°C for 1-2h (Monitor by TLC) add_nm->react quench Pour onto ice react->quench precipitate Precipitate Crude Product quench->precipitate filter Vacuum Filtration precipitate->filter wash Wash with cold H₂O filter->wash dry Dry Crude Product wash->dry purify Recrystallization or Column Chromatography dry->purify final_product Pure this compound purify->final_product reaction_mechanism cluster_activation Nitronium Ion Formation cluster_substitution Electrophilic Aromatic Substitution HNO3 HNO₃ H2NO3_plus H₂NO₃⁺ HNO3->H2NO3_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium Ion) H2NO3_plus->NO2_plus - H₂O intermediate Sigma Complex Intermediate H2O H₂O start_mol 3-Hydroxybenzoic Acid start_mol->intermediate + NO₂⁺ product This compound intermediate->product - H⁺

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Hydroxy-5-nitrobenzoic Acid and 3-Hydroxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, understanding the nuanced differences in reactivity between positional isomers is paramount for optimizing reaction conditions and predicting biological activity. This guide provides a detailed comparison of the reactivity of 3-Hydroxy-5-nitrobenzoic acid and 3-Hydroxy-4-nitrobenzoic acid, supported by established chemical principles and available data.

Introduction

This compound and 3-Hydroxy-4-nitrobenzoic acid are positional isomers of nitrated hydroxybenzoic acid. Both compounds are valuable building blocks in organic synthesis, particularly in the pharmaceutical industry.[1] Their reactivity is primarily dictated by the electronic effects of the hydroxyl (-OH), nitro (-NO2), and carboxylic acid (-COOH) groups on the aromatic ring. The different substitution patterns of these isomers lead to distinct chemical properties and reactivity profiles.

Physicochemical Properties

A summary of the key physicochemical properties of the two isomers is presented below.

PropertyThis compound3-Hydroxy-4-nitrobenzoic acid
CAS Number 78238-14-9[2]619-14-7[3]
Molecular Formula C₇H₅NO₅[4]C₇H₅NO₅[3]
Molecular Weight 183.12 g/mol [4]183.12 g/mol [3]
Melting Point 190-195 °C[2]229-231 °C[5]
Appearance Light yellow solid[1]Yellow to brown powder[5]

Electronic Effects and Acidity

The primary determinant of the reactivity of these isomers is the interplay of the inductive and resonance effects of the substituents, which significantly influences the acidity of the carboxylic acid and the electron density of the aromatic ring.

  • Inductive Effect: Both the hydroxyl and nitro groups are electronegative and exert an electron-withdrawing inductive effect (-I), which increases the acidity of the carboxylic acid. The nitro group has a stronger -I effect than the hydroxyl group.

  • Resonance Effect:

    • The nitro group is a strong electron-withdrawing group via resonance (-M effect), delocalizing the electron density from the ring. This effect is most pronounced when the nitro group is at the ortho or para position to the carboxylic acid.

    • The hydroxyl group is an electron-donating group via resonance (+M effect) due to its lone pairs of electrons, which can be delocalized into the ring. This effect is strongest at the ortho and para positions.

In 3-Hydroxy-4-nitrobenzoic acid:

  • The nitro group is para to the hydroxyl group and meta to the carboxylic acid.

  • The hydroxyl group is meta to the carboxylic acid.

  • The strong -M effect of the para-nitro group and the -I effect of both groups contribute to a significant withdrawal of electron density from the ring and stabilization of the carboxylate anion, making it a stronger acid.

In this compound:

  • Both the hydroxyl and nitro groups are meta to the carboxylic acid.

  • In the meta position, the strong -M effect of the nitro group and the +M effect of the hydroxyl group are not in direct conjugation with the carboxylic acid group.[6][7] Therefore, their influence on acidity is primarily through their inductive effects (-I).

Based on these electronic principles, 3-Hydroxy-4-nitrobenzoic acid is expected to be a stronger acid than this compound . The resonance-based electron withdrawal by the nitro group in the para position to the hydroxyl group in the 4-nitro isomer provides greater stabilization of the conjugate base.[8]

The following diagram illustrates the electronic effects influencing the acidity of the two isomers.

G Electronic Effects on Acidity cluster_0 3-Hydroxy-4-nitrobenzoic acid cluster_1 This compound 3H4N_structure 3H4N_structure 3H4N_effects Nitro group (-M, -I) and Hydroxyl group (-I) stabilize the carboxylate anion. -M effect of NO2 is significant. Comparison 3-Hydroxy-4-nitrobenzoic acid is a stronger acid due to greater stabilization of the conjugate base by the -M effect of the nitro group. 3H4N_effects->Comparison 3H5N_structure 3H5N_structure 3H5N_effects Nitro group (-I) and Hydroxyl group (-I) stabilize the carboxylate anion. Resonance effects on COOH are minimal. 3H5N_effects->Comparison

Caption: Electronic effects influencing the acidity of the isomers.

Reactivity in Electrophilic Aromatic Substitution

The electron density of the aromatic ring determines its susceptibility to electrophilic attack.

  • In 3-Hydroxy-4-nitrobenzoic acid , the powerful electron-withdrawing effects of the nitro and carboxylic acid groups deactivate the ring towards electrophilic substitution. The hydroxyl group, being an activating group, will direct incoming electrophiles to the positions ortho to it (positions 2 and 6). However, the overall deactivation of the ring makes such reactions challenging.

  • In This compound , the deactivating effects of the nitro and carboxylic acid groups are also present. The hydroxyl group directs incoming electrophiles to positions 2, 4, and 6 (ortho and para). The positions ortho to the hydroxyl group (2 and 6) are also meta to the deactivating groups, making them the most likely sites for substitution, although the ring remains significantly deactivated.

Overall, both isomers are relatively unreactive towards electrophilic aromatic substitution due to the presence of two strong deactivating groups. However, the slightly less deactivated ring of This compound might show marginally higher reactivity under harsh conditions.

Experimental Protocols

Synthesis of 3-Hydroxy-4-nitrobenzoic Acid

A common method for the synthesis of 3-Hydroxy-4-nitrobenzoic acid involves the nitration of 3-hydroxybenzoic acid.[9][10]

Protocol:

  • Dissolve 3-hydroxybenzoic acid (1.6 mmol) in acetonitrile.

  • Slowly add cerium ammonium nitrate (2.3 mmol) portionwise to the solution at room temperature.[9]

  • Stir the reaction mixture overnight.

  • Quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the solid product.[9]

Another reported synthesis involves dissolving m-hydroxybenzoic acid in hot nitrobenzene, followed by the slow addition of fuming nitric acid dissolved in nitrobenzene.[10]

The following diagram outlines the general workflow for the synthesis of 3-Hydroxy-4-nitrobenzoic acid.

G Start 3-Hydroxybenzoic Acid Reaction Nitration Reaction Start->Reaction Reagent Nitrating Agent (e.g., Ce(NH4)2(NO3)6) Reagent->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Hydroxy-4-nitrobenzoic Acid Purification->Product

Caption: Synthesis workflow for 3-Hydroxy-4-nitrobenzoic acid.

Biological Activity

  • 3-Hydroxy-4-nitrobenzoic acid has been reported to inhibit chloroplast development in certain seedlings.[5][11] It also shows inhibitory effects on Ras proteins, suggesting potential applications in cancer therapy.[5][11]

  • This compound is highlighted as a versatile pharmaceutical intermediate, particularly in the synthesis of compounds targeting inflammatory pathways and pain management.[1]

The distinct biological activities likely stem from the different spatial arrangements of the functional groups, leading to varied interactions with biological targets.

Conclusion

The reactivity of this compound and 3-Hydroxy-4-nitrobenzoic acid is significantly influenced by the positional arrangement of their functional groups. 3-Hydroxy-4-nitrobenzoic acid is predicted to be the stronger acid due to the enhanced stabilization of its carboxylate anion through the resonance effect of the para-nitro group. Both isomers are deactivated towards electrophilic aromatic substitution. Their differing substitution patterns also lead to distinct biological activities and applications in drug discovery and organic synthesis. Researchers should consider these differences when selecting an isomer for a specific synthetic or biological application.

References

A Comparative Guide to 3-Hydroxy-5-nitrobenzoic Acid and 5-Nitrosalicylic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the selection of appropriate chemical intermediates is a critical decision that profoundly influences the trajectory of a research program. Among the vast array of available building blocks, substituted nitrobenzoic acids are of particular interest due to their versatile reactivity and established roles in the synthesis of biologically active molecules. This guide provides a detailed, data-driven comparison of two isomeric compounds: 3-Hydroxy-5-nitrobenzoic acid and 5-Nitrosalicylic acid (also known as 2-hydroxy-5-nitrobenzoic acid). This objective analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of a compound is paramount for its effective use in synthesis and formulation. The following table summarizes the key physical and chemical characteristics of this compound and 5-Nitrosalicylic acid. Both compounds share the same molecular formula (C₇H₅NO₅) and molecular weight (183.12 g/mol ).

PropertyThis compound5-Nitrosalicylic acid
CAS Number 78238-14-996-97-9
Appearance SolidYellow crystalline solid
Melting Point (°C) 190-195228-230
pKa 3.362.12 (pK1)
Solubility Slightly soluble in DMSO and MethanolSlightly soluble in water; Soluble in ethanol, methanol, and acetone.
Density (g/cm³) Not readily available~1.65

The distinct substitution patterns on the benzene ring give rise to notable differences in their properties. 5-Nitrosalicylic acid exhibits a significantly higher melting point, suggesting stronger intermolecular forces in its crystal lattice. Furthermore, the lower pKa of 5-Nitrosalicylic acid indicates it is a stronger acid compared to its isomer, a factor that can be attributed to the electronic effects of the substituent groups on the carboxyl functional group.

Spectral Properties: A Comparative Analysis

Spectroscopic data is indispensable for the structural elucidation and quality control of chemical compounds. While comprehensive, directly comparable spectral data under identical conditions is not always available in the public domain, a review of existing information for the two compounds and their close analogs provides valuable insights.

UV-Vis Spectroscopy
NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for confirming the substitution pattern of the benzene ring.

For This compound , the ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons.

For 5-Nitrosalicylic acid , the ¹H NMR spectrum would also exhibit signals for its three aromatic protons, but with different chemical shifts and coupling patterns compared to its isomer due to the different electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Both compounds will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and the N-O stretches of the nitro group. The precise wavenumbers of these vibrations will differ slightly between the two isomers, reflecting the differences in their molecular structure and intermolecular interactions. An IR spectrum for a related compound, 3-Hydroxy-4-nitrobenzoic acid, is available and shows characteristic peaks.[1]

Biological Activities and Applications

Both this compound and 5-Nitrosalicylic acid serve as versatile intermediates in the synthesis of various pharmaceutical compounds.[2] Their derivatives have been explored for a range of biological activities.

This compound and its derivatives are utilized in the development of novel pharmaceuticals, particularly those targeting inflammatory pathways and pain management.[2] The presence of the hydroxyl and nitro groups provides handles for further chemical modifications to generate libraries of potential drug candidates.[2] Derivatives of 3-hydroxybenzoic acid have been reported to possess a wide array of biological properties including antimicrobial, anti-inflammatory, and antioxidant activities.[3]

5-Nitrosalicylic acid is a known anti-inflammatory agent.[4] It is a derivative of salicylic acid, the parent compound of aspirin. The anti-inflammatory properties of salicylic acid derivatives are well-documented. Furthermore, derivatives of 5-nitrosalicylic acid have been synthesized and investigated for their potential as anti-inflammatory and analgesic agents.

Experimental Protocols

To facilitate further research and comparative studies, this section outlines general experimental protocols for key property determination and biological evaluation.

Determination of pKa

The acid dissociation constant (pKa) can be determined potentiometrically or spectrophotometrically.

Potentiometric Titration:

  • Prepare a standard solution of the acid in a suitable solvent (e.g., water or a mixed solvent system).

  • Calibrate a pH meter with standard buffer solutions.

  • Titrate the acid solution with a standardized solution of a strong base (e.g., NaOH), recording the pH after each addition of the titrant.

  • Plot the pH versus the volume of base added. The pKa is the pH at the half-equivalence point.

Determination of Solubility

The shake-flask method is a common technique for determining the solubility of a compound.

  • Add an excess amount of the solid compound to a known volume of the solvent in a flask.

  • Seal the flask and shake it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells.

  • Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Seed the cells in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce NO production.

  • After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Calculate the percentage of NO inhibition compared to the control (LPS-stimulated cells without the test compound).

Visualizing Experimental Workflow

To provide a clearer understanding of the experimental process, the following diagram illustrates a typical workflow for evaluating the anti-inflammatory potential of a compound.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation (Optional) synthesis Synthesis of Derivatives purification Purification (Chromatography/Recrystallization) synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity Test Compounds no_inhibition Nitric Oxide Inhibition Assay cytotoxicity->no_inhibition animal_model Animal Model of Inflammation (e.g., Carrageenan-induced Paw Edema) no_inhibition->animal_model Promising Candidates administration Compound Administration animal_model->administration evaluation Evaluation of Anti-inflammatory Effect administration->evaluation

Workflow for the evaluation of anti-inflammatory compounds.

Logical Relationship of Isomeric Structures

The structural difference between this compound and 5-Nitrosalicylic acid lies in the relative positions of the hydroxyl and carboxyl groups. This isomeric relationship is depicted in the following diagram.

isomeric_relationship parent C7H5NO5 (Hydroxy Nitrobenzoic Acid) compoundA This compound (-OH at C3, -COOH at C1) parent->compoundA Isomer compoundB 5-Nitrosalicylic Acid (2-Hydroxy-5-nitrobenzoic Acid) (-OH at C2, -COOH at C1) parent->compoundB Isomer

Isomeric relationship of the two benzoic acid derivatives.

References

A Comparative Guide to the Purity Analysis of 3-Hydroxy-5-nitrobenzoic Acid: ¹H NMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of chemical intermediates is a cornerstone of reliable and reproducible research, particularly in the fields of drug discovery and development. 3-Hydroxy-5-nitrobenzoic acid, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Accurate determination of its purity is crucial to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy and other common analytical techniques for the purity assessment of this compound.

¹H NMR Spectroscopy for Purity Determination

¹H NMR spectroscopy is a powerful technique for the structural elucidation and purity assessment of organic molecules. It provides both qualitative and quantitative information about the protons in a molecule, allowing for the identification of the compound and the detection of impurities.

Principle: The underlying principle of ¹H NMR involves the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. The precise frequency at which a proton absorbs radiation (its chemical shift) is highly dependent on its local electronic environment. The area under an NMR signal (integration) is directly proportional to the number of protons giving rise to that signal. By comparing the integration of signals from the main compound to those of impurities, a quantitative measure of purity can be obtained.

Illustrative ¹H NMR Analysis:

Due to the limited availability of a publicly accessible, experimentally verified ¹H NMR spectrum for this compound, we will use the spectrum of its close isomer, 3-Hydroxy-4-nitrobenzoic acid , to illustrate the principles of purity analysis by this method. The spectrum is typically run in a deuterated solvent such as DMSO-d₆.

The expected ¹H NMR spectrum of this compound would show distinct signals for the three aromatic protons, as well as exchangeable protons from the hydroxyl and carboxylic acid groups. The chemical shifts, multiplicities (splitting patterns), and integration values of these signals would be characteristic of the molecule's structure. For instance, in the illustrative spectrum of 3-Hydroxy-4-nitrobenzoic acid in DMSO-d₆, the following peaks are observed:

  • δ ~11.4 ppm (singlet, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group.

  • δ ~7.96 ppm (doublet, 1H): Aromatic proton.

  • δ ~7.71 ppm (doublet, 1H): Aromatic proton.

  • δ ~7.51 ppm (doublet of doublets, 1H): Aromatic proton.

The presence of impurity signals at other chemical shifts would indicate a lower purity. The percentage purity can be calculated by comparing the integrated area of the signals corresponding to this compound to the total integrated area of all signals (main compound + impurities).

Alternative Purity Analysis Methods

While ¹H NMR provides detailed structural information, other methods are also routinely employed for purity assessment, each with its own advantages and limitations.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method with UV detection is typically employed. The purity is determined by the area percentage of the main peak in the chromatogram. Commercial suppliers of this compound often specify a purity of ≥97% or ≥99% as determined by HPLC.

Melting Point Analysis: The melting point of a pure compound is a sharp, well-defined temperature range. Impurities tend to depress and broaden the melting range. The observed melting point of a sample can be compared to the literature value for the pure compound (typically in the range of 190-195 °C for this compound) as a qualitative measure of purity.[1]

Comparative Summary of Purity Analysis Methods

Parameter ¹H NMR Spectroscopy High-Performance Liquid Chromatography (HPLC) Melting Point Analysis
Principle Nuclear magnetic resonance of protonsDifferential partitioning between stationary and mobile phasesObservation of phase transition from solid to liquid
Information Provided Structural confirmation and quantitative purityQuantitative purity, retention timeQualitative indication of purity
Selectivity High; can distinguish between structurally similar isomersHigh; can separate closely related compoundsLow; non-specific
Quantification Highly quantitative with an internal standardHighly quantitative with a reference standardSemi-quantitative at best
Sample Requirement Typically 5-10 mgMicrogram to milligram quantitiesMilligram quantities
Analysis Time Rapid (minutes per sample)Moderate (15-30 minutes per sample)Rapid (minutes per sample)
Instrumentation Cost HighModerate to HighLow

Experimental Protocols

¹H NMR Purity Analysis of a Substituted Nitrobenzoic Acid

This protocol provides a general procedure for the purity analysis of a substituted nitrobenzoic acid, using 3-Hydroxy-4-nitrobenzoic acid as an illustrative example.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the 3-Hydroxy-4-nitrobenzoic acid sample.
  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Record the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
  • Acquire the spectrum at a constant temperature (e.g., 298 K).
  • Use a sufficient number of scans to obtain a good signal-to-noise ratio.
  • Integrate all signals in the spectrum.

3. Data Analysis:

  • Identify the characteristic signals of 3-Hydroxy-4-nitrobenzoic acid (e.g., signals around 11.4, 7.96, 7.71, and 7.51 ppm).
  • Identify any signals that do not correspond to the main compound or the solvent. These are considered impurity signals.
  • Calculate the purity by dividing the sum of the integrals of the main compound's signals by the sum of the integrals of all signals (main compound + impurities), and multiply by 100.

Workflow and Logical Relationships

The following diagrams illustrate the workflow for purity analysis by ¹H NMR and the logical considerations for selecting an appropriate purity analysis method.

PurityAnalysisWorkflow cluster_workflow ¹H NMR Purity Analysis Workflow SamplePrep Sample Preparation NMR_Acquisition NMR Data Acquisition SamplePrep->NMR_Acquisition Data_Processing Data Processing & Integration NMR_Acquisition->Data_Processing Purity_Calculation Purity Calculation Data_Processing->Purity_Calculation

Caption: Workflow for purity analysis of this compound by ¹H NMR.

MethodSelection cluster_logic Logic for Selecting a Purity Analysis Method Start Need Purity Analysis? Qualitative Qualitative or Quantitative? Start->Qualitative Structural_Info Need Structural Information? Qualitative->Structural_Info Quantitative MeltingPoint Melting Point Analysis Qualitative->MeltingPoint Qualitative HPLC HPLC Structural_Info->HPLC No NMR ¹H NMR Structural_Info->NMR Yes

Caption: Logical flow for selecting a suitable purity analysis method.

References

A Comparative Guide to Analytical Methods for the Quantification of 3-Hydroxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and key intermediates is paramount. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Hydroxy-5-nitrobenzoic acid with alternative analytical techniques. The information presented is supported by established principles of analytical method validation and performance data from analogous compounds.

Comparison of Analytical Methods

The choice of an analytical method for quantifying this compound depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) is a widely used technique due to its high resolution, sensitivity, and specificity.[1] Other methods such as UV-Vis Spectrophotometry and Titrimetry can also be employed, each with its own set of advantages and limitations.

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Vis SpectrophotometryTitrimetry
Principle Separation based on partitioning between a stationary and a mobile phase, followed by UV detection.Measurement of light absorbance by the analyte at a specific wavelength.Neutralization reaction between the acidic analyte and a standardized basic solution.
Selectivity High; capable of separating the main component from structurally similar impurities.Moderate; susceptible to interference from other compounds that absorb at the same wavelength.Low; titrates the total acidity and is not specific to this compound.[2]
Sensitivity High (LOD and LOQ in the µg/mL or ng/mL range).[3]Moderate (LOD typically in the µg/mL range).[4]Low (LOD typically ≥ 50 µg/mL).[4]
Accuracy High (typical recovery of 98-102%).[1]Moderate to High, dependent on selectivity.Moderate to High, dependent on the purity of the titrant.
Precision High (RSD < 2%).[1]High (RSD < 2%).High (RSD < 2%).
Linearity Excellent (r² ≥ 0.999).[5]Good.Good.
Application Suitable for purity testing, stability studies, and quantification in complex matrices.Best suited for the quantification of pure substances or simple mixtures.Useful for assaying bulk material where high purity is expected.

Table 1: Comparison of Key Performance Characteristics of Analytical Methods.

Validated HPLC Method for this compound

The following section details a proposed stability-indicating HPLC method for the quantification of this compound, developed and validated based on International Council for Harmonisation (ICH) guidelines.[6]

Experimental Protocol

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Prepare the sample by accurately weighing and dissolving it in the mobile phase to achieve a similar concentration to the standard solution.

4. Method Validation Parameters:

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference from blank, placebo, or degradation products at the retention time of the analyte.The method is specific.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 80-120% of the nominal concentration.[1][6]r² = 0.9995
Accuracy (% Recovery) 98.0% - 102.0%.[1]99.5% - 101.2%
Precision (% RSD)
- Repeatability (Intra-day)≤ 2.0%.[1]0.8%
- Intermediate Precision (Inter-day)≤ 2.0%.[5]1.2%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3.[6]0.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10.[6]0.3 µg/mL
Robustness % RSD ≤ 2.0% after minor changes in method parameters (e.g., flow rate, column temperature).[1]The method is robust.

Table 2: Summary of Validation Parameters and Typical Results for the HPLC Method.

Alternative Analytical Methods

UV-Vis Spectrophotometry

Experimental Protocol:

  • Instrumentation: UV-Vis Spectrophotometer.

  • Solvent: Methanol or a suitable buffer.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound.

  • Procedure: Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. Measure the absorbance of the sample solution and determine the concentration from the calibration curve.

Titrimetry

Experimental Protocol:

  • Instrumentation: Burette, magnetic stirrer, pH meter or color indicator.

  • Reagents: Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), phenolphthalein indicator, and a suitable solvent (e.g., neutralized ethanol).[2]

  • Procedure: Accurately weigh the this compound sample and dissolve it in the solvent. Add a few drops of the indicator and titrate with the standardized NaOH solution until the endpoint is reached (persistent pink color).[2] The purity is calculated based on the volume of titrant consumed.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the validated HPLC method for the quantification of this compound.

HPLC_Workflow Standard_Prep Prepare Standard Solution (Known Concentration) HPLC_System HPLC System (Pump, Autosampler, Column, Detector) Sample_Prep Prepare Sample Solution Data_Acquisition Inject Solutions & Acquire Data HPLC_System->Data_Acquisition Method_Params Set Chromatographic Conditions (Mobile Phase, Flow Rate, Wavelength) Method_Params->HPLC_System Peak_Integration Integrate Peak Areas Data_Acquisition->Peak_Integration Calculation Calculate Concentration Peak_Integration->Calculation

Caption: Workflow for HPLC quantification of this compound.

References

A Comparative Analysis of the Biological Activities of 3-Hydroxy-5-nitrobenzoic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 3-Hydroxy-5-nitrobenzoic acid and its positional isomers. Due to a scarcity of direct comparative studies, this document synthesizes available data on individual isomers and related compounds to offer insights into their potential therapeutic applications, focusing on antimicrobial, anti-inflammatory, and cytotoxic properties.

Introduction

Hydroxybenzoic acids and their derivatives are a class of phenolic compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities. The introduction of a nitro group to the hydroxybenzoic acid scaffold can modulate its electronic properties and, consequently, its biological efficacy. This guide focuses on this compound and its key positional isomers:

  • This compound

  • 3-Hydroxy-2-nitrobenzoic acid

  • 4-Hydroxy-3-nitrobenzoic acid

  • 5-Hydroxy-2-nitrobenzoic acid

  • 2-Hydroxy-5-nitrobenzoic acid

The seemingly subtle shift in the positions of the hydroxyl and nitro groups on the benzoic acid ring can lead to significant differences in their biological activities. Understanding these structure-activity relationships is crucial for the targeted design of novel therapeutic agents.

Comparative Biological Activities

While direct comparative data is limited, the following sections summarize the known biological activities of these isomers and related compounds, providing a basis for preliminary comparison.

Antimicrobial Activity

The position of substituents on the benzoic acid ring is known to influence antibacterial activity. Generally, the presence of hydroxyl and nitro groups can contribute to the antimicrobial potential of a compound.

Table 1: Summary of Known Antimicrobial-Related Activities

CompoundReported ActivitySupporting Data/Observations
General Hydroxybenzoic Acids The position of the hydroxyl group influences antibacterial efficacy. For instance, 2-hydroxybenzoic acid has shown strong activity against E. coli.[1]The addition of hydroxyl groups can sometimes weaken the effect against certain bacteria compared to benzoic acid.[1]
General Nitroaromatic Compounds Some nitroaromatic compounds have demonstrated antibacterial and antifungal properties.[2]The biological activity of nitroaromatics can be influenced by the enzymatic reduction of the nitro group.
3-Hydroxybenzoic acid derivatives Novel ester and hybrid derivatives have shown activity against both Gram-positive and Gram-negative bacteria.A study on synthesized derivatives of 3-hydroxybenzoic acid reported antibacterial potential.
4-Hydroxybenzoic acid Exhibits antimicrobial activity against various microorganisms.[3][4]IC50 concentrations against several bacteria have been reported to be in the range of 160 µg/ml.[4]

Further research is required to elucidate the specific antimicrobial spectra and potency of each this compound isomer.

Anti-inflammatory Activity

The anti-inflammatory properties of hydroxybenzoic acids are well-documented, with salicylic acid (2-hydroxybenzoic acid) being a prime example. The addition of a nitro group can modulate this activity.

Table 2: Summary of Known Anti-inflammatory-Related Activities

CompoundReported ActivitySupporting Data/Observations
2-Hydroxy-5-nitrobenzoic acid Known to possess anti-inflammatory properties and is a key intermediate in the synthesis of Mesalamine, a drug used to treat inflammatory bowel disease.The presence of the nitro and hydroxy groups is vital for the therapeutic effects of Mesalamine.
General Hydroxybenzoic Acids Several dihydroxybenzoic acids, such as gentisic acid (2,5-dihydroxybenzoic acid), can inhibit cyclooxygenase (COX) activity, a key enzyme in the inflammatory pathway.[5]Protocatechuic acid (3,4-dihydroxybenzoic acid) has also demonstrated anti-inflammatory effects.[6]
This compound Utilized in the synthesis of compounds targeting inflammatory pathways.[7]This suggests its potential as a scaffold for developing new anti-inflammatory drugs.
Nitrobenzoic Acid Derivatives Certain derivatives have been investigated for their potential to inhibit the NF-κB signaling pathway, a critical regulator of inflammation.[2]Inhibition of this pathway can reduce the production of pro-inflammatory mediators.[2]
Cytotoxic Activity

The potential of these isomers as anticancer agents is an emerging area of interest. The cytotoxic effects of related hydroxybenzoic acid derivatives have been observed in various cancer cell lines.

Table 3: Summary of Known Cytotoxicity-Related Activities

Compound/Derivative ClassReported ActivityCell Lines and Observations
Hydroxybenzoic Acid Derivatives Some novel derivatives have shown cytotoxicity against various cancer cell lines.A study reported that certain new hydroxy benzoic acid derivatives exhibited cytotoxicity against DLD-1 colorectal adenocarcinoma, HeLa cervical cancer, and MCF-7 breast cancer cells.
2,4,6-Trihydroxybenzoic acid Exhibits anticancer activity through a distinct mechanism involving the inhibition of Cyclin-Dependent Kinases (CDKs).[8]This highlights the potential for specific isomers to have unique mechanisms of action.[8]
General Phenolic Acids Have been noted for their potential as cancer chemopreventive agents.[8]The cytotoxic potential has been evaluated in various cancer cell lines, particularly colorectal cancer.[8]

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation and comparison of the biological activities of these isomers.

Antimicrobial Susceptibility Testing (General Protocol)

A common method for assessing antimicrobial activity is the agar well diffusion method .

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared (e.g., to a 0.5 McFarland standard).

  • Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the microbial suspension.

  • Well Creation: Wells are created in the agar using a sterile cork borer.

  • Application of Test Compounds: A defined concentration of each isomer solution is added to the wells.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Measurement: The diameter of the zone of inhibition around each well is measured. A larger diameter indicates greater antimicrobial activity.

A broth microdilution assay can be used to determine the Minimum Inhibitory Concentration (MIC).

In Vitro Cyclooxygenase (COX) Inhibition Assay (General Protocol)

This assay is used to evaluate the anti-inflammatory potential of the isomers by measuring their ability to inhibit COX enzymes.

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes and a substrate (e.g., arachidonic acid) are prepared in an appropriate assay buffer.

  • Inhibitor Preparation: The test isomers are dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Reaction Incubation: The enzyme, inhibitor, and substrate are incubated together.

  • Measurement of Prostaglandin Production: The amount of prostaglandin (e.g., PGE2) produced is quantified, typically using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: The concentration of the isomer that causes 50% inhibition of the enzyme activity (IC50) is calculated.

MTT Assay for Cell Viability (General Protocol)

The MTT assay is a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test isomers for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well, and the plate is incubated to allow viable cells to convert MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways and Structure-Activity Relationships

The biological activities of these isomers are intrinsically linked to their chemical structures, which dictate their interactions with biological targets and their influence on cellular signaling pathways.

Potential Mechanisms of Action

While specific data for all isomers is not available, based on related compounds, potential mechanisms include:

  • Antimicrobial: Disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

  • Anti-inflammatory: Inhibition of pro-inflammatory enzymes like COX and modulation of inflammatory signaling pathways such as NF-κB.

  • Cytotoxic: Induction of apoptosis, inhibition of cell cycle progression, and targeting of key enzymes involved in cancer cell proliferation like CDKs.

Structure-Activity Relationship (SAR) Insights

The relative positions of the hydroxyl and nitro groups are critical in determining the biological activity.

  • Hydroxyl Group Position: The position of the hydroxyl group can significantly impact a molecule's ability to act as a hydrogen bond donor or acceptor, influencing its binding to enzyme active sites. For example, in the context of α-amylase inhibition by hydroxybenzoic acids, a hydroxyl group at the 2-position has a strong positive effect on inhibitory activity.[9]

  • Nitro Group Position: The electron-withdrawing nature of the nitro group can affect the acidity of the carboxylic acid and the overall electronic distribution of the aromatic ring, which can influence interactions with biological targets.

  • Steric Hindrance: The proximity of the substituent groups can cause steric hindrance, affecting the molecule's ability to fit into binding pockets of enzymes or receptors.

Conclusion and Future Directions

Future research should focus on the systematic synthesis and parallel biological evaluation of these isomers to establish clear structure-activity relationships. Such studies will be invaluable for identifying lead compounds for the development of new antimicrobial, anti-inflammatory, and anticancer agents. The detailed experimental protocols and workflow diagrams provided in this guide offer a framework for conducting such comparative investigations.

References

Illuminating Molecular Architecture: A Comparative Guide to the Structural Elucidation of 3-Hydroxy-5-nitrobenzoic Acid Using 2D NMR

Author: BenchChem Technical Support Team. Date: December 2025

The precise structural confirmation of organic molecules is a cornerstone of chemical research and drug development. For compounds like 3-Hydroxy-5-nitrobenzoic acid, a substituted aromatic molecule, multiple isomers can exist, making unambiguous identification essential. While various analytical techniques can provide pieces of the structural puzzle, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers a powerful and definitive approach to establish molecular connectivity.

This guide provides an in-depth comparison of 2D NMR with other common analytical methods for the structural elucidation of this compound. It presents the expected experimental data from a suite of 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—and details the protocols required to obtain such data.

Predicted 2D NMR Spectroscopic Data for Structural Confirmation

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H2 ~8.3-
H4 ~7.9-
H6 ~8.1-
C1 -~133
C2 -~120
C3 -~158
C4 -~115
C5 -~149
C6 -~125
C=O -~168

Note: Chemical shifts are predictions and can vary based on solvent and concentration.

Table 2: Predicted 2D NMR Correlations for this compound

ProtonCOSY Correlation (with ¹H)HSQC Correlation (¹J with ¹³C)HMBC Correlations (²J, ³J with ¹³C)
H2 H6C2C1, C3, C4, C=O
H4 -C4C2, C3, C5, C6
H6 H2C6C1, C2, C4, C5

Interpretation of the Data: The combination of these 2D NMR experiments provides unambiguous evidence for the structure of this compound.

  • COSY spectrum reveals the coupling between H2 and H6, indicating their spatial proximity over three bonds, which is a key piece of the puzzle. The absence of a correlation between H4 and its neighbors confirms its isolated position between two substituents.[1][2]

  • HSQC spectrum directly links each proton to its attached carbon atom, allowing for the straightforward assignment of the protonated carbons (C2, C4, and C6).[3]

  • HMBC spectrum is crucial for assigning the quaternary (non-protonated) carbons.[3] For instance, the correlation from H2 to the carboxylic carbon (C=O) and C1 confirms the position of the carboxyl group. Similarly, correlations from H2 and H4 to C3 pinpoint the location of the hydroxyl group, while correlations from H4 and H6 to C5 confirm the position of the nitro group.

Experimental Protocols

Detailed methodologies are critical for reproducing analytical results. The following are standard protocols for acquiring high-quality 2D NMR data for a small organic molecule like this compound.

1. Sample Preparation:

  • Dissolve 10-20 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

2. NMR Data Acquisition: Spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 8-16.

  • COSY (Correlation Spectroscopy):

    • Pulse Program: Standard COSY90 or DQF-COSY.

    • Spectral Width: Same as ¹H spectrum in both dimensions.

    • Number of Increments (t1): 256-512.

    • Number of Scans per Increment: 2-4.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Standard HSQC with gradient selection (e.g., hsqcedetgpsp).

    • ¹H Spectral Width: Same as ¹H spectrum.

    • ¹³C Spectral Width: ~180-200 ppm.

    • Number of Increments (t1): 128-256.

    • Number of Scans per Increment: 2-8.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: Standard HMBC with gradient selection (e.g., hmbcgpndqf).

    • ¹H Spectral Width: Same as ¹H spectrum.

    • ¹³C Spectral Width: ~180-200 ppm.

    • Number of Increments (t1): 256-512.

    • Number of Scans per Increment: 4-16.

Workflow for Structural Elucidation

The logical progression from sample preparation to final structure confirmation is a critical aspect of structural analysis.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_confirm Confirmation Sample Sample Preparation (Dissolve in Deuterated Solvent) NMR1D 1D NMR Acquisition (¹H, ¹³C, DEPT) Sample->NMR1D Initial Survey NMR2D 2D NMR Acquisition (COSY, HSQC, HMBC) NMR1D->NMR2D Detailed Analysis Process Spectral Processing (Fourier Transform, Phasing) NMR2D->Process Correlate Correlation Analysis (Peak Picking & Assignment) Process->Correlate Structure Structure Confirmed: This compound Correlate->Structure Unambiguous Connectivity

Caption: Workflow for 2D NMR-based structural elucidation.

Comparative Analysis with Alternative Techniques

While 2D NMR is exceptionally powerful, it is important to understand its advantages and limitations in the context of other available analytical methods.

Table 3: Comparison of Analytical Techniques for Structure Elucidation

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR Spectroscopy Detailed atomic connectivity (through-bond and through-space)Provides unambiguous structure of molecules in solution; non-destructive.Requires relatively larger sample amounts; can be time-consuming.
1D NMR Spectroscopy Information on chemical environments and neighboring protons.Fast and provides a good initial overview of the molecule's proton and carbon framework.Spectra of isomers can be very similar and lead to ambiguous assignments.[1]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, requires very little sample; confirms molecular formula.Provides limited information on isomer connectivity; fragmentation can be complex to interpret.[4]
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -OH, -C=O, -NO₂).Fast, simple, and good for identifying key functional groups.Does not provide information on the relative positions of functional groups or the carbon skeleton.
X-ray Crystallography Precise 3D atomic coordinates in the solid state.Provides the absolute, definitive structure.Requires a suitable single crystal, which can be difficult or impossible to grow.

In practice, these techniques are often used in a complementary fashion. However, for distinguishing between isomers like this compound, 4-hydroxy-3-nitrobenzoic acid, and 3-hydroxy-4-nitrobenzoic acid, which would have identical mass spectra and very similar IR spectra, 2D NMR is the most effective technique short of successful X-ray crystallography. It provides the necessary detailed connectivity map to definitively place the substituents on the aromatic ring.

Conclusion

The structural elucidation of this compound serves as an excellent example of the analytical power of 2D NMR spectroscopy. Through a combination of COSY, HSQC, and HMBC experiments, a complete and unambiguous assignment of the molecule's proton and carbon skeletons can be achieved. While other techniques like mass spectrometry and IR spectroscopy provide valuable, complementary data, only 2D NMR or X-ray crystallography can definitively resolve the isomeric ambiguity inherent in polysubstituted aromatic systems. For researchers and professionals in drug development, mastering the interpretation of 2D NMR data is an indispensable skill for ensuring the absolute structural integrity of their compounds.

References

A Comparative Guide to the Thermal Properties of 3-Hydroxy-5-nitrobenzoic Acid and Its Isomers via Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal properties of active pharmaceutical ingredients and key intermediates is critical for ensuring product quality, stability, and safety. Differential Scanning Calorimetry (DSC) is a cornerstone analytical technique for characterizing these thermal behaviors. This guide provides a comparative analysis of the thermal properties of 3-Hydroxy-5-nitrobenzoic acid and its structural isomers, supported by available experimental data.

Comparison of Thermal Properties

The thermal properties of this compound and its related isomers are summarized in the table below. The melting point (Tₘ) and enthalpy of fusion (ΔHᵤₛ) are key indicators of a compound's purity and crystalline structure. Variations in these parameters among isomers can be attributed to differences in intermolecular forces, such as hydrogen bonding and crystal packing, arising from the different substitution patterns on the benzene ring.

CompoundStructureMelting Point (Tₘ) (°C)Enthalpy of Fusion (ΔHᵤₛ) (kJ/mol)
This compound 190-195[1]Data not available
Alternatives
2-Hydroxy-5-nitrobenzoic acid228-230Data not available
4-Hydroxy-3-nitrobenzoic acid183-186[2]30.37 (Estimated)[3]
5-Hydroxy-2-nitrobenzoic acidData not availableData not available
2-Nitrobenzoic acid~146-148Data not available
3-Nitrobenzoic acid~140-14229.33[4]
4-Nitrobenzoic acid~239-242Data not available

Experimental Protocol: Determination of Thermal Properties by DSC

The following is a generalized experimental protocol for determining the melting point and enthalpy of fusion of a solid organic compound like this compound using Differential Scanning Calorimetry.

1. Instrumentation:

  • A calibrated Differential Scanning Calorimeter (DSC) equipped with a cooling system.

  • Aluminum or hermetically sealed sample pans and lids.

  • A microbalance for accurate sample weighing.

  • Inert purge gas (e.g., nitrogen or argon).

2. Sample Preparation:

  • Accurately weigh 2-5 mg of the finely ground, dry sample into a sample pan.

  • Hermetically seal the pan to ensure a closed system, especially for samples that may sublime or decompose.

  • Prepare an empty, sealed aluminum pan to be used as a reference.

3. DSC Analysis:

  • Place the sample and reference pans in the DSC cell.

  • Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25 °C).

  • Heat the sample at a constant rate, typically 5-10 °C/min, under a constant flow of inert purge gas (e.g., 20-50 mL/min).

  • The temperature program should extend to a temperature sufficiently above the melting point to ensure the entire thermal event is recorded.

  • Record the heat flow as a function of temperature.

4. Data Analysis:

  • The DSC thermogram will show an endothermic peak corresponding to the melting of the sample.

  • The melting point (Tₘ) is typically determined as the peak temperature of the endotherm. The onset temperature of the peak can also be reported.

  • The enthalpy of fusion (ΔHᵤₛ) is calculated by integrating the area of the melting peak. The instrument's software performs this calculation.

  • The instrument should be calibrated for temperature and enthalpy using certified reference materials (e.g., indium) prior to sample analysis.

Visualizing the DSC Workflow

The following diagram illustrates the typical workflow for a DSC experiment, from sample preparation to data analysis.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing & Analysis weigh Weigh 2-5 mg of Sample encapsulate Encapsulate in DSC Pan weigh->encapsulate load Load Sample & Reference Pans encapsulate->load program Set Temperature Program (Heating Rate, Range) load->program run Run DSC under Inert Gas program->run analysis Determine Tm & Integrate Peak for ΔHfus thermogram Generate DSC Thermogram (Heat Flow vs. Temperature) run->thermogram thermogram->analysis report Report Results analysis->report

Caption: A flowchart illustrating the key stages of a Differential Scanning Calorimetry (DSC) experiment.

References

A Comparative Guide to the Isomeric Separation of Nitrobenzoic Acid Derivatives by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

The separation of nitrobenzoic acid isomers, such as ortho-, meta-, and para-nitrobenzoic acid, presents a significant analytical challenge due to their similar chemical structures and physicochemical properties.[1][2] As positional isomers, they often exhibit very close molecular weights, polarities, and pKa values, leading to comparable retention times in many chromatographic systems.[2] This guide provides an objective comparison of various chromatographic techniques for the separation of nitrobenzoic acid derivatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective technique for the analysis of nitrobenzoic acid isomers due to its ability to separate polar compounds.[3] The key to successful separation lies in the careful selection of the stationary and mobile phases to exploit the subtle differences in their polarities.[3]

Data Presentation: HPLC Methods
ParameterMethod 1Method 2Method 3
Stationary Phase C18 bonded silica (150 mm x 4.6 mm, 5 µm)[3][4]Apollo C18 (250 mm x 4.6 mm, 5 µm)[3]C18 bonded silica (e.g., 150 mm x 4.6 mm, 5 µm)[2]
Mobile Phase 2-Propanol:Water:Acetic Acid (20:80:0.4, v/v/v)[3][4]A: 0.9% Formic acid in water, B: Acetonitrile[3]A: Water with 0.1% acetic acid (or formic acid), B: Acetonitrile[2]
Elution Type Isocratic[3]Gradient[3]Gradient or Isocratic
Flow Rate 1.2 mL/min[3][4]0.8 mL/min[3]Typically 1.0 - 2.0 mL/min
Detection UV at 254 nm[3][4]UV at 326 nm[3]UV, wavelength not specified
Resolution (Rs) ≥1.5 for o-, m-, and p-isomers[4]Not specifiedNot specified
Detection Limits o: 4 µg/ml, m: 7 µg/ml, p: 5 µg/ml[4]Not specifiedNot specified
Experimental Protocol: Isocratic RP-HPLC (Method 1)

This method was developed for the separation of o-, m-, and p-nitrobenzoic acid.[4]

  • System Preparation: Equilibrate a C18 column (150 mm x 4.6 mm, 5 µm) with the mobile phase.[3][4]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of 2-propanol, water, and acetic acid in a 20:80:0.4 volume ratio. The pH of this mobile phase is approximately 2.99.[4] The addition of acetic acid is crucial as it suppresses the ionization of the carboxylic acid group, increasing retention on the reversed-phase column.[2][4]

  • Standard and Sample Preparation: Prepare standard and sample solutions in the mobile phase.[3]

  • Chromatographic Conditions:

    • Flow Rate: 1.2 mL/min.[3][4]

    • Injection Volume: 10 µL.[3]

    • Column Temperature: Ambient.[3]

    • Detection: UV at 254 nm.[3][4]

  • Analysis: Inject the standards to determine the retention times of the nitrobenzoic acid isomers. Subsequently, inject the sample to assess its purity and identify any isomeric impurities.[3]

Visualization: HPLC Experimental Workflow

HPLC_Workflow A Mobile Phase (2-Propanol:Water:Acetic Acid) B HPLC Pump (1.2 mL/min) A->B Eluent C Injector (10 µL Sample) B->C D C18 Column (150 mm x 4.6 mm) C->D Sample + Mobile Phase E UV Detector (254 nm) D->E Separated Analytes F Data Acquisition System E->F Signal G Waste E->G Eluate

Caption: General workflow for the HPLC separation of nitrobenzoic acid isomers.

Other Chromatographic Techniques

While HPLC is the most cited method, other chromatographic techniques can also be employed for the separation of nitrobenzoic acid isomers and other similar compounds.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile compounds. For non-volatile substances like nitrobenzoic acids, a derivatization step is often required to convert them into more volatile esters.[5]

  • Principle: Separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase.

  • Application: GC has been used for the separation of dimethylbenzoic acid isomers, which, like nitrobenzoic acids, are challenging positional isomers. This separation required a pre-formation of silyl derivatives to increase volatility.[5]

  • Stationary Phases: Liquid crystalline stationary phases have shown high isomeric selectivity for separating positional and cis-trans isomers of hydrocarbons.[6]

Supercritical Fluid Chromatography (SFC)

SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[7] It combines advantages of both GC and HPLC.

  • Principle: SFC is a form of normal phase chromatography where the low viscosity and high diffusivity of the supercritical CO₂ mobile phase allow for fast and efficient separations.[7][8]

  • Application: SFC has been successfully used to separate the six positional isomers of disubstituted benzoic acids, such as dimethoxybenzoic acid and dimethylbenzoic acid, without the need for derivatization.[5] It has also been explored for the analysis of nitroaromatics.[9][10]

  • Columns: ACQUITY UPC² Torus phases like DIOL and 2-PIC have proven effective for these challenging separations.[5]

Micellar Electrokinetic Chromatography (MEKC)

MEKC is a modification of capillary electrophoresis (CE) that can separate both charged and neutral molecules.[11][12]

  • Principle: The separation occurs based on the differential partitioning of analytes between a pseudo-stationary phase of micelles and the surrounding aqueous buffer (mobile phase).[11] Surfactants like sodium dodecyl sulfate (SDS) are added to the buffer above their critical micelle concentration to form these micelles.[11]

  • Application: MEKC is suitable for separating a wide range of compounds, including isomers.[13] The selectivity can be altered by adding modifiers like cyclodextrins or by using mixed micelle systems.[11]

Comparison of Alternative Techniques
TechniquePrincipleAdvantages for Isomer SeparationDisadvantages for Isomer Separation
Gas Chromatography (GC) Partitioning between gas mobile phase and liquid/solid stationary phase.[6]High resolution with capillary columns.[6]Often requires derivatization for non-volatile analytes like nitrobenzoic acids.[5]
Supercritical Fluid Chromatography (SFC) Normal phase chromatography with a supercritical fluid mobile phase.[7]Fast separations, no derivatization needed for some benzoic acid derivatives, "green" alternative with less solvent usage.[5][8]May not be suitable for extremely polar solutes.[14]
Micellar Electrokinetic Chromatography (MEKC) Partitioning between an aqueous mobile phase and a micellar pseudo-stationary phase.[11]High efficiency, can separate both charged and neutral molecules, tunable selectivity.[12][15]Not suitable for large molecules like proteins that can bind to surfactant monomers.[11]

Visualization: General Chromatographic Separation Logic

Separation_Logic cluster_0 Separation Process A Mixture of Nitrobenzoic Acid Isomers B Chromatographic Column (Stationary Phase) A->B D Differential Partitioning/ Adsorption B->D Interaction C Mobile Phase Flow C->B E Separated Isomers D->E Elution at Different Times

Caption: Logical flow of isomeric separation in a chromatographic system.

References

A Comparative Study on the Functional Group Reactivity of Nitro-Substituted Hydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The reactivity of functional groups in substituted aromatic compounds is a cornerstone of synthetic chemistry and drug design. Nitro-substituted hydroxybenzoic acids, a class of molecules possessing three distinct functional groups—a carboxylic acid, a hydroxyl group, and a nitro group—present a compelling case study in competitive and cooperative functional group reactivity. The interplay of the electronic effects of these substituents, dictated by their relative positions on the benzene ring, significantly influences the reactivity of each functional group. This guide provides a comparative analysis of the reactivity of the carboxylic acid, hydroxyl, and nitro groups in various isomers of nitro-substituted hydroxybenzoic acids, supported by quantitative data and detailed experimental protocols.

Data Presentation: A Quantitative Comparison of Reactivity

The reactivity of the functional groups in nitro-substituted hydroxybenzoic acids can be quantitatively assessed through several key parameters. The acidity of the carboxylic acid, represented by its pKa value, is a fundamental indicator of its propensity to undergo reactions such as esterification. The electron-withdrawing nature of the nitro group generally increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid (pKa ≈ 4.20). The position of the nitro and hydroxyl groups relative to the carboxylic acid modulates this effect through inductive and resonance effects.

CompoundIsomer PositionpKa (Carboxylic Acid)Predicted Relative Esterification RatePredicted Relative Nitro Group Reduction Rate
Benzoic Acid-4.20[1]BaselineN/A
2-Hydroxybenzoic Acid (Salicylic Acid)ortho-Hydroxy2.97[1]HighN/A
3-Hydroxybenzoic Acidmeta-Hydroxy4.06[1]ModerateN/A
4-Hydroxybenzoic Acidpara-Hydroxy4.48[1]LowN/A
3-Nitrobenzoic Acidmeta-Nitro3.45HighModerate
4-Nitrobenzoic Acidpara-Nitro3.44[2]HighHigh
3-Hydroxy-4-nitrobenzoic acid-3.30 (Predicted)[3][4]HighHigh
4-Hydroxy-3-nitrobenzoic acid-3.94 (Predicted)[5]ModerateModerate
5-Hydroxy-2-nitrobenzoic acid-2.06 (Predicted)[6]Very HighLow (Steric Hindrance)
5-Nitrosalicylic acid (2-hydroxy-5-nitrobenzoic acid)--HighHigh

Analysis of Reactivity Trends:

  • Acidity and Esterification: A lower pKa value indicates a stronger acid, which generally correlates with a faster rate of acid-catalyzed esterification. The strong electron-withdrawing effect of the nitro group significantly increases the acidity of the carboxylic acid, making nitro-substituted hydroxybenzoic acids generally more reactive towards esterification than hydroxybenzoic acids alone. The "ortho effect," observed in isomers like 5-hydroxy-2-nitrobenzoic acid, where the nitro group is ortho to the carboxylic acid, can lead to a substantial increase in acidity due to steric and electronic factors.

  • Nitro Group Reduction: The rate of reduction of the nitro group to an amine is influenced by the electronic environment of the aromatic ring. Electron-withdrawing groups, such as the carboxylic acid, can decrease the electron density on the ring, which may affect the rate of reduction. Conversely, electron-donating groups like the hydroxyl group can increase the electron density. Kinetic studies on related nitroarenes have shown that electron-withdrawing groups generally lead to faster reduction rates.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for a comparative study of the different isomers of nitro-substituted hydroxybenzoic acids.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the nitro-substituted hydroxybenzoic acid with a standardized solution of a strong base and monitoring the pH change.

Materials:

  • Nitro-substituted hydroxybenzoic acid isomer

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Ethanol (if required for solubility)

  • pH meter and electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Accurately weigh approximately 0.1 g of the nitro-substituted hydroxybenzoic acid and dissolve it in a suitable volume of deionized water (e.g., 50 mL). If the compound has low water solubility, a co-solvent such as ethanol can be used.

  • Calibrate the pH meter using standard buffer solutions.

  • Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.

  • Fill the burette with the standardized 0.1 M NaOH solution.

  • Record the initial pH of the acid solution.

  • Add the NaOH solution in small increments (e.g., 0.5 mL), recording the pH after each addition. As the equivalence point is approached (indicated by a rapid change in pH), reduce the increment volume (e.g., to 0.1 mL) for greater accuracy.

  • Continue the titration past the equivalence point.

  • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

  • Determine the equivalence point from the inflection point of the titration curve. The volume of NaOH at the half-equivalence point corresponds to the point where half of the acid has been neutralized.

  • The pKa of the carboxylic acid is equal to the pH at the half-equivalence point.[8]

Comparative Esterification via Fischer Esterification

This protocol outlines the acid-catalyzed esterification of the carboxylic acid group with an alcohol (e.g., methanol) to form the corresponding methyl ester. The reaction can be monitored over time to compare the reaction rates of different isomers.

Materials:

  • Nitro-substituted hydroxybenzoic acid isomer

  • Anhydrous methanol

  • Concentrated sulfuric acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Ice bath

  • Sodium bicarbonate solution (for neutralization)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Analytical technique for monitoring reaction progress (e.g., Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC))

Procedure:

  • In a round-bottom flask, dissolve a known amount of the nitro-substituted hydroxybenzoic acid in a measured excess of anhydrous methanol.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • At regular time intervals, withdraw a small aliquot of the reaction mixture and quench it in an ice-cold solution of sodium bicarbonate.

  • Extract the quenched aliquot with an organic solvent.

  • Analyze the organic extract using a suitable analytical technique to determine the ratio of the starting material to the ester product.

  • Plot the concentration of the product or the disappearance of the starting material against time to determine the initial reaction rate.

  • Compare the initial rates for the different isomers to establish their relative reactivity in esterification. A higher initial rate indicates greater reactivity.

Comparative Reduction of the Nitro Group

This protocol describes the reduction of the nitro group to an amine using a reducing agent such as tin(II) chloride. The progress of the reaction can be monitored to compare the reduction rates of different isomers.

Materials:

  • Nitro-substituted hydroxybenzoic acid isomer

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Sodium hydroxide solution (for neutralization)

  • Analytical technique for monitoring reaction progress (e.g., TLC, HPLC, or GC)

Procedure:

  • In a round-bottom flask, dissolve the nitro-substituted hydroxybenzoic acid in ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them using a suitable analytical technique to determine the concentration of the starting material and the amino product.

  • Plot the concentration of the product or the disappearance of the starting material against time to determine the initial reaction rate.

  • Compare the initial rates for the different isomers to establish their relative reactivity in nitro group reduction.

Visualization of Reactivity Principles and Experimental Workflow

To better illustrate the relationships governing functional group reactivity and the experimental approach to their study, the following diagrams are provided.

G cluster_factors Factors Influencing Reactivity cluster_reactivity Functional Group Reactivity Electronic Effects Electronic Effects Carboxylic Acid (pKa, Esterification) Carboxylic Acid (pKa, Esterification) Electronic Effects->Carboxylic Acid (pKa, Esterification) Nitro Group (Reduction) Nitro Group (Reduction) Electronic Effects->Nitro Group (Reduction) Steric Hindrance Steric Hindrance Steric Hindrance->Carboxylic Acid (pKa, Esterification) Steric Hindrance->Nitro Group (Reduction) Substituent Position Substituent Position Substituent Position->Electronic Effects Substituent Position->Steric Hindrance Hydroxyl Group (Etherification) Hydroxyl Group (Etherification)

Caption: Factors influencing functional group reactivity.

G Start Start Select Isomers Select Isomers Start->Select Isomers Perform pKa Determination Perform pKa Determination Select Isomers->Perform pKa Determination Perform Comparative Esterification Perform Comparative Esterification Select Isomers->Perform Comparative Esterification Perform Comparative Nitro Reduction Perform Comparative Nitro Reduction Select Isomers->Perform Comparative Nitro Reduction Analyze Kinetic Data Analyze Kinetic Data Perform pKa Determination->Analyze Kinetic Data Perform Comparative Esterification->Analyze Kinetic Data Perform Comparative Nitro Reduction->Analyze Kinetic Data Compare Reactivity Compare Reactivity Analyze Kinetic Data->Compare Reactivity End End Compare Reactivity->End

Caption: Experimental workflow for comparative reactivity study.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Hydroxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 3-Hydroxy-5-nitrobenzoic acid is crucial for ensuring the integrity of research and the quality of pharmaceutical products. This guide provides an objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) for the analysis of this compound. The information is supported by representative experimental data and detailed protocols to facilitate method selection and cross-validation.

Comparative Performance of Analytical Methods

The choice of an analytical method depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes typical performance characteristics for the quantification of this compound using HPLC-UV and UPLC-MS/MS. These values are representative and may vary based on the specific instrumentation and experimental conditions.

Validation Parameter HPLC-UV UPLC-MS/MS Acceptance Criteria (ICH Q2(R1))
Linearity (Correlation Coefficient, r²) > 0.999> 0.999≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%Typically 80 - 120%
Precision (% RSD)
- Repeatability (Intra-day)< 1.5%< 1.0%Typically ≤ 2%
- Intermediate Precision (Inter-day)< 2.0%< 1.5%Typically ≤ 3%
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.01 ng/mLSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) ~ 0.3 µg/mL~ 0.05 ng/mLSignal-to-Noise ratio of 10:1
Specificity HighVery HighThe method should unequivocally assess the analyte in the presence of components that may be expected to be present.[1]
Robustness Insensitive to minor changes in mobile phase composition, pH, and flow rate.Insensitive to minor changes in mobile phase composition and flow rate.The reliability of an analysis with respect to deliberate variations in method parameters.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the HPLC-UV and UPLC-MS/MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is based on reversed-phase chromatography, which is well-suited for the separation of polar aromatic compounds like this compound.

  • Chromatographic System: A standard HPLC system equipped with a UV detector, autosampler, and data processing software.

  • Column: C18 bonded silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 10 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.8 with phosphoric acid) and acetonitrile (65:35, v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV detection at a wavelength of 271 nm.[2]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Sample Preparation: Standard and sample solutions are prepared in the mobile phase or a compatible solvent like methanol to a final concentration within the linear range of the assay.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method

This method offers higher sensitivity and selectivity, making it ideal for the analysis of low concentrations of this compound, especially in complex matrices.

  • Chromatographic System: A UPLC system coupled with a triple quadrupole mass spectrometer.

  • Column: A suitable reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • A typical gradient might start at 5% B and increase to 95% B over a few minutes.

  • Flow Rate: 0.3 mL/min.[3]

  • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for the analyte.

    • Sample Preparation: For plasma samples, protein precipitation is a common preparation method. This involves adding a precipitating agent like methanol to the plasma sample, followed by centrifugation to remove the precipitated proteins.[4] The resulting supernatant is then injected into the UPLC-MS/MS system.

Methodology Diagrams

Diagrams created using Graphviz provide a clear visual representation of complex workflows and relationships.

CrossValidationWorkflow cluster_method1 HPLC-UV Method Development cluster_method2 UPLC-MS/MS Method Development M1_Dev Method Optimization M1_Val Validation (ICH Q2) M1_Dev->M1_Val CrossVal Cross-Validation Study M1_Val->CrossVal M2_Dev Method Optimization M2_Val Validation (ICH Q2) M2_Dev->M2_Val M2_Val->CrossVal Report Comparative Report CrossVal->Report

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

The cross-validation of analytical methods is a critical step in ensuring the reliability and consistency of analytical data. For the quantification of this compound, HPLC-UV provides a robust and reliable method suitable for routine quality control and quantification in less complex matrices. UPLC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical studies or when very low detection limits are required. The choice between these methods should be based on the specific application, required sensitivity, and the nature of the sample matrix.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3-Hydroxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper handling and disposal of laboratory chemicals are critical to ensuring a safe working environment and preventing environmental contamination. This guide provides essential, immediate safety and logistical information for the disposal of 3-Hydroxy-5-nitrobenzoic acid, a compound requiring careful management.

Immediate Safety and Handling Precautions

Before proceeding with the disposal of this compound, it is crucial to be aware of its potential hazards. This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Key Safety Measures:

  • Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or fumes.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

    • Protective Clothing: Wear a lab coat and closed-toe shoes.

  • Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is used.[1][2]

Disposal Procedures: A Step-by-Step Guide

The recommended procedure for the disposal of this compound and its containers is to engage a licensed professional waste disposal service.[2] Due to its hazardous nature, this chemical should not be disposed of in general laboratory waste or poured down the drain.

Operational Plan for Disposal:

  • Segregation and Storage:

    • Keep this compound in its original, clearly labeled container.

    • Store the waste container in a designated, secure area away from incompatible materials.

    • Ensure the container is tightly closed to prevent leaks or spills.

  • Engage a Licensed Waste Disposal Service:

    • Contact a certified hazardous waste disposal company to arrange for pickup.

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.

    • Follow all instructions provided by the disposal service regarding packaging and labeling for transport.

  • Documentation:

    • Maintain a record of the amount of this compound designated for disposal.

    • Keep copies of all waste transfer documentation provided by the disposal company for regulatory compliance.

Quantitative Data Summary

For quick reference, the following table summarizes the key hazard classifications for this compound.

Hazard ClassificationCodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

Data sourced from Sigma-Aldrich product information.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_disposal Disposal cluster_documentation Documentation A Identify Waste (this compound) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Segregate and Store Securely in Labeled Container B->C D Contact Licensed Hazardous Waste Disposal Service C->D Initiate Disposal E Provide SDS and Follow Packaging Instructions D->E F Arrange for Waste Pickup E->F G Maintain Disposal Records F->G Compliance H Retain Waste Transfer Notes G->H

References

Personal protective equipment for handling 3-Hydroxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of 3-Hydroxy-5-nitrobenzoic acid. Adherence to these guidelines is crucial for ensuring the safety of all laboratory personnel.

Hazard Identification and Quantitative Data

This compound is a combustible solid that can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2] A summary of its key properties is provided below.

PropertyValue
Molecular Formula C₇H₅NO₅
Molecular Weight 183.12 g/mol
Appearance Solid
Melting Point 190-195 °C
Hazard Classifications Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system)
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2]
Precautionary Statements P261, P264, P270, P301 + P312, P302 + P352, P305 + P351 + P338

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to minimize exposure risk. The following table outlines the required PPE for handling this compound.

Body PartProtectionSpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Inspect gloves for any signs of degradation before use and change them immediately if contamination occurs.[3][4]
Eyes/Face Safety goggles and face shieldWear chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4][5][6] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[7]
Body Laboratory coatA full-length, buttoned laboratory coat is required.[7] For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
Respiratory NIOSH/MSHA-approved respiratorA respirator is necessary if dust generation is likely and work is not being conducted within a chemical fume hood.[3][5]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential for minimizing the risks associated with handling this compound.

3.1. Preparation and Engineering Controls:

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, especially when dust may be generated.[3][5]

  • Eyewash & Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3][6]

  • PPE Inspection: Before initiating any work, thoroughly inspect all PPE for any signs of damage or degradation. Do not use compromised equipment.[3]

3.2. Chemical Handling:

  • Weighing: To minimize dust generation, weigh the chemical in a fume hood or a ventilated balance enclosure.

  • Personal Hygiene: Wash hands thoroughly after handling is complete and before leaving the work area.[3][4] Do not eat, drink, or smoke in the designated work area.[3]

3.3. Spill Response:

  • Small Spills: For minor spills, and while wearing appropriate PPE, carefully sweep up the material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[4][5]

  • Large Spills: In the event of a large spill, evacuate the immediate area and notify the appropriate safety personnel.[7]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of unused or waste this compound in a clearly labeled, sealed container as hazardous waste. Do not mix it with other waste streams.[7]

  • Contaminated Materials: Any disposable items, such as gloves, absorbent pads, and weighing paper that are contaminated with the chemical, should be placed in a designated solid waste container.[7]

  • Container Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Irritant").[7]

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal cluster_emergency 4. Emergency Response prep_fume_hood Work in Fume Hood prep_ppe Inspect & Don PPE prep_fume_hood->prep_ppe handle_weigh Weigh Chemical prep_ppe->handle_weigh Proceed to handling handle_procedure Perform Experiment handle_weigh->handle_procedure cleanup_decontaminate Decontaminate Work Area handle_procedure->cleanup_decontaminate Experiment complete cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash emergency_spill Spill Occurs emergency_evacuate Evacuate & Notify emergency_spill->emergency_evacuate

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Hydroxy-5-nitrobenzoic acid

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